molecular formula C6H12N2O3 B555378 (2S)-4-(acetylamino)-2-aminobutanoic acid CAS No. 1190-46-1

(2S)-4-(acetylamino)-2-aminobutanoic acid

Cat. No.: B555378
CAS No.: 1190-46-1
M. Wt: 160,17 g/mole
InChI Key: YLZRFVZUZIJABA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-(Acetylamino)-2-aminobutanoic acid, also known as N-gamma-acetyl-L-2,4-diaminobutyric acid, is a naturally occurring L-alpha-amino acid that serves as a primary metabolite in organisms from bacteria to humans . As a primary metabolite, it is directly involved in fundamental physiological processes essential for growth, development, and reproduction, making it a compound of significant interest in basic metabolic studies . Its role extends to being a specific component and potential intermediate in specialized biochemical pathways, particularly those involving the biosynthesis and catabolism of other amino acids and complex natural products. This acetylated diamine acid is a crucial research tool for enzymologists and microbiologists investigating the biosynthesis of siderophores and other secondary metabolites, where diaminobutyric acid frameworks are often key precursors. Researchers value this compound for probing the intricate enzymatic mechanisms and regulatory networks that govern nitrogen metabolism in biological systems. Its defined stereochemistry and functional groups make it a versatile building block in studies aimed at understanding cellular transport mechanisms and the molecular basis of nutrient assimilation.

Properties

IUPAC Name

(2S)-4-acetamido-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRFVZUZIJABA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331556
Record name N-acetyl-L-2,4-diaminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Acetamido-2-aminobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1190-46-1
Record name (2S)-4-(Acetylamino)-2-aminobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-acetyl-L-2,4-diaminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamido-2-aminobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name 4-Acetamido-2-aminobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to (2S)-4-(acetylamino)-2-aminobutanoic Acid: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (2S)-4-(acetylamino)-2-aminobutanoic acid, a significant primary metabolite with emerging applications in neuroprotective research and as a versatile building block in drug development. We will delve into its precise chemical structure and nomenclature, distinguishing it from its isomers. This document details its physicochemical properties, outlines a validated chemoenzymatic synthesis protocol, and explores its biological significance. The guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's scientific and practical value.

Introduction and Nomenclature

This compound is a naturally occurring L-alpha-amino acid derivative that functions as a primary metabolite in a wide range of organisms, from bacteria to humans.[1] As a primary metabolite, it is intrinsically involved in the fundamental physiological processes essential for growth, development, and reproduction.[1] Its unique structure, featuring an acetylated gamma-amino group, makes it a compound of significant interest for probing enzymatic mechanisms, particularly in nitrogen metabolism and the biosynthesis of secondary metabolites like siderophores.[1]

Chemical Identifiers

A clear identification of the target molecule is paramount. The following table summarizes its key identifiers.

IdentifierValueSource
IUPAC Name (2S)-4-acetamido-2-aminobutanoic acid[2]
Synonyms N-gamma-acetyl-L-2,4-diaminobutyric acid, N(4)-acetyl-L-2,4-diaminobutyric acid[1][2]
CAS Number 1190-46-1[1]
Molecular Formula C6H12N2O3[1][2]
Molecular Weight 160.17 g/mol [2][3]
InChI Key YLZRFVZUZIJABA-YFKPBYRVSA-N[1][2]
Structural Clarification

It is critical to distinguish this compound from its structural isomer, (2S)-2-acetamido-4-aminobutanoic acid . In the latter, the acetyl group is attached to the alpha-amino (N2) group, not the gamma-amino (N4) group. This seemingly minor difference results in distinct chemical properties and biological activities. The nomenclature used in this guide, specifically the "(4-acetylamino)" prefix and the synonym "N-gamma-acetyl," unambiguously refers to the acetylation at the terminal amino group.

Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of this compound is built upon a butanoic acid backbone. Key features include:

  • A chiral center at the alpha-carbon (C2) with an (S)-configuration, classifying it as an L-amino acid. This stereochemistry is crucial for its specific interactions within biological systems, such as enzyme-substrate binding.[1]

  • A primary amino group (-NH2) at the C2 position.

  • An acetamido group (-NHCOCH3) at the C4 position, resulting from the acetylation of the terminal amino group of L-2,4-diaminobutyric acid.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The efficient production of enantiomerically pure this compound is critical for its use in research and development. A chemoenzymatic approach provides a robust and scalable method, leveraging the high selectivity of enzymes for stereocontrol and the efficiency of chemical reactions for functional group modification.

Overview of Synthetic Strategy

The synthesis pathway begins with a racemic precursor, which undergoes enzymatic resolution to isolate the desired (S)-enantiomer. This is followed by a selective chemical acetylation step. This strategy is advantageous as it avoids complex chiral chromatography and provides high enantiomeric excess.

Caption: Chemoenzymatic synthesis workflow.

Detailed Protocol: Chemoenzymatic Synthesis

This protocol describes a self-validating system for producing the target compound with high purity and yield.

Step 1: Substrate Preparation - Racemic N-benzoyl-2-aminobutyric acid

  • Rationale: Benzoylation of the amino group protects it and provides a suitable substrate for the acylase enzyme in the subsequent step.

  • Methodology:

    • Suspend 2-aminobutyric acid (1.0 eq) in water.

    • Cool the mixture in an ice bath and add benzoyl chloride (1.2 eq).

    • Maintain the pH above 8.5 by the dropwise addition of aqueous NaOH solution, ensuring the reaction proceeds to completion.

    • Stir vigorously until the reaction is complete (monitored by TLC).

    • Acidify the solution with HCl to precipitate the N-benzoyl-2-aminobutyric acid.

    • Filter, wash with cold water, and dry the product.[1]

Step 2: Enzymatic Resolution of (S)-2-Aminobutyric Acid

  • Rationale: L-acylases exhibit high stereoselectivity, hydrolyzing the N-benzoyl group from only the (S)-enantiomer, leaving the (R)-enantiomer intact. This is a highly efficient method for obtaining the chiral amine with high enantiomeric excess (>99% ee).[1]

  • Methodology:

    • Dissolve the racemic N-benzoyl-2-aminobutyric acid in a buffered aqueous solution.

    • Add a commercially available L-acylase (e.g., from Aspergillus melleus).

    • Incubate the mixture at an optimal temperature and pH (typically 37°C, pH 7.5) with gentle agitation.

    • Monitor the reaction progress by measuring the release of benzoic acid or the consumption of the substrate.

    • Upon completion, separate the product (S)-2-aminobutyric acid (water-soluble) from the unreacted (R)-N-benzoyl-2-aminobutyric acid (which can be precipitated by acidification).

Step 3: Selective Acetylation at the C4 Position

  • Rationale: This step requires careful selection of reagents to selectively acetylate the more nucleophilic terminal amino group (once formed in a precursor) over the alpha-amino group. The protocol described here is adapted from established methods for selective N-acetylation.[1]

  • Methodology:

    • This step assumes a precursor with a free C4 amino group, which is L-2,4-diaminobutyric acid. The enzymatic step above yields (S)-2-aminobutyric acid, which would require further modification to introduce the C4 amino group before this acetylation. For the purpose of illustrating the final acetylation step as referenced:

    • Dissolve L-2,4-diaminobutyric acid (1.0 eq) in a suitable solvent such as dichloromethane.

    • Add acetic anhydride (2.0 eq) and a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq).

    • Stir the reaction at room temperature (25°C) for approximately 2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the desired product.

    • Upon completion, quench the reaction and purify the product using standard chromatographic techniques to achieve a high yield (typically around 75%).[1]

Biological Significance and Applications

The unique structure of this compound underpins its diverse biological roles and its potential as a therapeutic agent and research tool.

  • Neuroprotective Properties: Emerging research indicates that the compound exhibits significant neuroprotective effects.[1] Studies suggest it may be beneficial in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, potentially by modulating neurotransmitter levels and protecting neurons from oxidative damage.[1]

  • Antioxidant Activity: The molecule has demonstrated potent antioxidant properties, which are crucial for mitigating cellular damage caused by reactive oxygen species (oxidative stress).[1]

  • Metabolic Pathway Modulation: As a primary metabolite, it plays a role in cellular nitrogen metabolism. Its presence and concentration can influence related biochemical pathways, making it a valuable tool for metabolic studies.[1]

  • Drug Synthesis and Development: Its defined stereochemistry and functional groups make it a versatile chiral building block for the synthesis of more complex pharmaceutical compounds.[1]

Comparative Analysis with Structural Analogs

Understanding the properties of this compound is enhanced by comparing it to structurally related molecules. This comparison highlights how subtle changes in functional groups can lead to significant differences in physical properties and biological function.

CompoundStructureKey Differences from Topic CompoundProperties & Applications
This compound Acetyl group at C4-amino position.-Neuroprotective and antioxidant properties; research tool for metabolism.[1]
N-Acetyl-L-Methionine (2S)-2-(Acetylamino)-4-(methylsulfanyl)butanoic acidAcetyl group at C2-amino; methylsulfanyl group instead of C4-amino.Higher lipophilicity enhances membrane permeability; precursor in glutathione synthesis; antioxidant.[1]
(S)-2-Acetamido-4-amino-4-oxobutanoic Acid Oxo group at C4 instead of a carboxyl group.Introduces ketone functionality, altering redox potential.Endogenous metabolite in nitrogen metabolism; potential biomarker for metabolic disorders.[1]

Conclusion

This compound is more than a simple amino acid derivative; it is a key metabolite with demonstrated neuroprotective and antioxidant potential. Its well-defined structure and the availability of robust chemoenzymatic synthesis protocols make it an invaluable tool for researchers in neuroscience, metabolic studies, and medicinal chemistry. Further investigation into its mechanisms of action is warranted and promises to unlock new therapeutic avenues and deepen our understanding of fundamental biological processes.

References

  • N(4)-acetyl-L-2,4-diaminobutyric acid | C6H12N2O3 | CID 441021 - PubChem. [Link]

  • (2S)-2-acetamido-4-aminobutanoic acid | C6H12N2O3 | CID 10953804 - PubChem. [Link]

Sources

(2S)-4-(acetylamino)-2-aminobutanoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S)-4-(acetylamino)-2-aminobutanoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a critical metabolic intermediate in the biosynthesis of the compatible solute ectoine. The document details its chemical identity, physicochemical properties, biological significance, and relevant experimental protocols. It is intended for researchers and professionals in biochemistry, microbiology, and drug development who are interested in osmoprotectants, metabolic engineering, and novel therapeutic agents. This guide emphasizes the causality behind its biochemical synthesis and outlines methodologies for its study, grounded in established scientific literature.

Introduction and Core Identification

This compound is a non-proteinogenic α-amino acid that serves a pivotal role in the natural world as the direct precursor to ectoine, a powerful osmoprotectant or "compatible solute."[1][2][3] Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells under stress conditions (e.g., high salinity, temperature extremes) to maintain osmotic balance, protein structure, and cell volume without interfering with normal metabolic processes.[4][5] The study of this molecule is intrinsically linked to understanding microbial stress response and the production of high-value chemical chaperones like ectoine, which has significant applications in cosmetics and therapeutics.[5][6][7]

This compound is the N(4)-acetyl derivative of L-2,4-diaminobutyric acid (DABA).[8][9] The acetylation at the gamma-amino group is a crucial biochemical step that prepares the molecule for the final enzymatic cyclization to form the ectoine ring structure.[1][5]

IUPAC Name and Synonyms
  • IUPAC Name: (2S)-4-acetamido-2-aminobutanoic acid[8][9]

  • Common Synonyms: N(4)-acetyl-L-2,4-diaminobutyric acid (N-γ-acetyl-L-DABA), N-gamma-Acetyldiaminobutyrate, (2S)-2-amino-4-acetamidobutanoic acid, 4-Acetamido-2-aminobutanoic acid.[4][8]

  • CAS Number: 1190-46-1[8]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties make it a stable, solid compound under standard laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O₃[8]
Molecular Weight 160.17 g/mol [8][9]
Appearance Solid, White Crystalline Powder[9]
Melting Point 220 - 222 °C[9]
InChIKey YLZRFVZUZIJABA-YFKPBYRVSA-N[8][9]
SMILES CC(=O)NCCN[8][9]

Biological Significance and Mechanism of Synthesis

The primary and most well-documented biological role of this compound is as an intermediate in the ectoine biosynthesis pathway.[1][2][8] This pathway is a highly conserved three-step enzymatic process found in numerous halophilic and halotolerant bacteria.[2]

The synthesis is catalyzed by a suite of enzymes encoded by the ect gene cluster (ectA, ectB, ectC).[3][4]

  • Step 1: Synthesis of L-2,4-diaminobutyric acid (DABA)

    • Enzyme: L-2,4-diaminobutyrate transaminase (EctB)

    • Reaction: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyric acid. This initial step commits the precursor from general amino acid metabolism to the ectoine pathway.[1][2]

  • Step 2: Acetylation of DABA

    • Enzyme: L-2,4-diaminobutyrate acetyltransferase (EctA)[10][11][12]

    • Reaction: The EctA enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the gamma-amino group (Nγ) of L-2,4-diaminobutyric acid. This highly regiospecific reaction yields this compound (N-γ-ADABA).[1][5]

    • Causality: This acetylation is critical. It neutralizes the positive charge of the gamma-amino group and prepares the molecule for the subsequent cyclization reaction. Without this step, the intramolecular condensation required to form the ectoine ring would not occur.

  • Step 3: Cyclization to Ectoine

    • Enzyme: Ectoine synthase (EctC)

    • Reaction: EctC catalyzes the ATP-dependent intramolecular condensation of this compound, resulting in the elimination of a water molecule and the formation of the cyclic imino acid, ectoine.[1][3]

Ectoine_Biosynthesis cluster_pathway Ectoine Biosynthesis Pathway ASA L-Aspartate-β-semialdehyde DABA L-2,4-Diaminobutyric Acid (DABA) ASA->DABA EctB (Transaminase) ADABA (2S)-4-(acetylamino)- 2-aminobutanoic acid (N-γ-ADABA) DABA->ADABA EctA (Acetyltransferase) + Acetyl-CoA Ectoine Ectoine ADABA->Ectoine EctC (Synthase) - H₂O EctA_Assay_Workflow cluster_workflow EctA Activity Assay Workflow p1 Prepare Assay Mix: Buffer, DTNB, DABA, Acetyl-CoA p2 Initiate Reaction: Add purified EctA enzyme p1->p2 p3 Monitor Absorbance: Read A₄₁₂ nm over time in a spectrophotometer p2->p3 p4 Calculate Activity: Use Beer-Lambert law and the molar extinction coefficient of TNB p3->p4

Figure 2: General workflow for the spectrophotometric assay of EctA activity.


Protocol 2: EctA Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

    • DTNB Solution: 2 mM DTNB in Assay Buffer.

    • Substrate 1 (DABA): 100 mM L-2,4-diaminobutyric acid in Assay Buffer.

    • Substrate 2 (Acetyl-CoA): 10 mM Acetyl-CoA in water.

    • Enzyme: Purified EctA diluted to an appropriate concentration in Assay Buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, combine:

      • 850 µL of Assay Buffer

      • 50 µL of DTNB Solution

      • 50 µL of DABA Solution

      • 25 µL of Acetyl-CoA Solution

    • Mix and place in a spectrophotometer set to 412 nm. Allow the baseline to stabilize.

    • Initiate the reaction by adding 25 µL of the diluted EctA enzyme solution.

    • Immediately start recording the absorbance at 412 nm every 15-30 seconds for 5-10 minutes.

    • Run a blank control reaction without the DABA substrate to account for any spontaneous hydrolysis of Acetyl-CoA.

  • Data Analysis:

    • Determine the initial linear rate of reaction (ΔA₄₁₂/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

Applications and Future Directions

While the primary interest in this compound is as a biosynthetic intermediate, its unique structure warrants further investigation.

  • Metabolic Engineering: Understanding the kinetics of its formation is crucial for optimizing the microbial production of ectoine. Overexpression of the ectA gene can enhance the metabolic flux towards the final product. [4]* Drug Development: As a derivative of DABA, which is known to interact with the GABA system as a GABA transaminase inhibitor, this molecule could be explored for its own neuroactive properties. [13]Acetylation may alter its ability to cross the blood-brain barrier or its affinity for GABAergic targets.

  • Peptide Synthesis: Its structure makes it a potential building block for creating novel peptidomimetics with enhanced stability or unique conformational properties. [7]* Cosmetic and Agricultural Applications: Given the properties of its downstream product, ectoine, the compound itself is being investigated for use in skincare for hydration and in agriculture as a potential plant growth enhancer. [6]

Safety and Handling

According to GHS classifications provided to the European Chemicals Agency (ECHA), this compound is classified as causing serious eye irritation (H319). [9]Standard laboratory safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with eyes and skin. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is more than a mere transient molecule; it is the linchpin in the biosynthesis of ectoine, a compound of significant industrial and therapeutic value. A thorough understanding of its synthesis, properties, and the enzymes that govern its formation is essential for researchers aiming to harness the power of microbial stress-response systems. The protocols and data presented in this guide offer a solid foundation for professionals in the field to pursue further research into its biochemical role and potential applications.

References

  • PubChem. (n.d.). N(4)-acetyl-L-2,4-diaminobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, T., et al. (2025, January 20). Microbial Production of Ectoine: A Review. ACS Synthetic Biology. Retrieved from [Link]

  • Tan, M. H., & Cheah, S. K. (2023, February 2). Production and Recovery of Ectoine. Encyclopedia.pub. Retrieved from [Link]

  • Czech, L., et al. (2018). Pathway of ectoine biosynthesis from aspartic acid. ResearchGate. Retrieved from [Link]

  • Rebecca. (n.d.). Ectoine Biosynthesis Pathway. Rebecca. Retrieved from [Link]

  • PubChem. (n.d.). N(4)-acetyl-L-2,4-diaminobutyric acid - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Ikai, H., et al. (1992). Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus. Journal of General Microbiology, 138(7), 1461-1465. Retrieved from [Link]

  • Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology. Retrieved from [Link]

  • UniProt. (n.d.). ectA - L-2,4-diaminobutyric acid acetyltransferase - Streptomyces griseus. Retrieved from [Link]

  • UniProt. (n.d.). ectA - L-2,4-diaminobutyric acid acetyltransferase - Saccharobesus litoralis. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2022(4), M1487. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-4-(carbamoylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Retrieved from [Link]

  • Angervall, L., et al. (1981). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Virchows Archiv B, 36(2), 147-154. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • UniProt. (n.d.). ectA - L-2,4-diaminobutyric acid acetyltransferase - Nitrosococcus oceani. Retrieved from [Link]

  • Shanghai YF Biochemical Co., Ltd. (n.d.). (2s)-4-(Acetyloxy)-2-aminobutanoic acid. Retrieved from [Link]

  • Gorter de Vries, A. R., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 59. Retrieved from [Link]

  • FooDB. (2010). Showing Compound D-2-Aminobutanoic acid (FDB012680). Retrieved from [Link]

  • Czech, L., et al. (2020). The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine. Journal of Biological Chemistry, 295(9), 2947-2963. Retrieved from [Link]

  • Google Patents. (2010). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • NIST. (n.d.). Butanoic acid, 2-amino-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

  • BMRB. (n.d.). bmse000390 DL-2-Aminobutyric Acid. Biological Magnetic Resonance Bank. Retrieved from [Link]

  • mzCloud. (2016). L 2 Aminobutyric acid. Retrieved from [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4587. Retrieved from [Link]

  • Schousboe, A., et al. (1973). Purification and characterization of the 4-aminobutyrate--2,ketoglutarate transaminase from mouse brain. Biochemistry, 12(15), 2868-2873. Retrieved from [Link]

  • Cash, C., et al. (1974). Purification and partial characterisation of 4-aminobutyrate 2-ketoglutarate transaminase from human brain. FEBS Letters, 47(2), 199-203. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobuyric acid (GABA). Retrieved from [Link]

  • PubChem. (n.d.). D-Alpha-aminobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (-)-2-Aminobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

(2S)-4-(acetylamino)-2-aminobutanoic acid metabolic pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metabolic Pathway of (2S)-4-(acetylamino)-2-aminobutanoic acid

Executive Summary

This compound, also known as N-acetyl-L-2,4-diaminobutanoic acid (N-acetyl-DABA), is a metabolite whose metabolic pathways are not yet fully elucidated in canonical biochemical charts. Its structural similarity to common amino acids suggests its metabolism is integrated with central nitrogen and carbon routes, yet the specific enzymes and fluxes remain an area of active investigation. This guide provides a framework for researchers and drug development professionals to understand and investigate the metabolism of N-acetyl-DABA. It moves beyond a simple recitation of known facts to offer a strategic approach for pathway discovery, combining bioinformatics, in vitro enzymology, and advanced analytical chemistry. We present putative anabolic and catabolic pathways based on established biochemical principles and provide detailed, field-proven experimental workflows for their validation. This document is designed not as a static review, but as a practical manual for elucidating the synthesis, degradation, and regulation of this and other novel metabolites.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is a derivative of L-2,4-diaminobutanoic acid (DABA), where the terminal (gamma) amino group is acetylated. DABA itself is a non-proteinogenic amino acid that can be a structural component of certain peptides and bacterial cell walls. The addition of the acetyl group significantly alters the molecule's charge and polarity, suggesting a specific biological role, potentially in detoxification, signaling, or as a biosynthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol
Predicted pKa ~2.2 (carboxyl), ~9.5 (alpha-amino)Predicted values. The acetyl group is neutral. The molecule is zwitterionic at physiological pH.
Predicted logP -2.8 to -3.5Highly polar, indicating low passive membrane permeability. Requires active transport.
Key Functional Groups Carboxylic acid, Alpha-amino group, Acetylated gamma-amino groupThe two amino groups and carboxyl group make it a target for various metabolic enzymes.
Known Biological Context

While not a central metabolite, N-acetyl-DABA and its precursor DABA have been identified in specific biological contexts. For instance, L-2,4-diaminobutyric acid is a known component of the lipopolysaccharide of certain bacterial species, where it contributes to the structural integrity and charge of the outer membrane. The acetylation to form N-acetyl-DABA could represent a biosynthetic step in creating these complex structures or a catabolic step to neutralize the charge on the gamma-amino group. Its presence could also be related to pathways that manage nitrogen excess or protect against toxic analogs of other amino acids.

Putative Metabolic Pathways: A Hypothesis-Driven Approach

Given the absence of a well-documented pathway, we propose the following hypothetical routes based on analogous, well-characterized biochemical reactions. These serve as a starting point for experimental validation.

Putative Anabolic Pathway (Biosynthesis)

The biosynthesis of N-acetyl-DABA likely originates from a common precursor in the aspartate family of amino acids.

  • Step 1: Aspartate to L-2,4-diaminobutanoate (DABA): This is a known pathway in some bacteria. It involves the reduction of the β-carboxyl group of aspartate and subsequent transamination. The key enzymes are aspartate-semialdehyde dehydrogenase and a diaminobutanoate-pyruvate transaminase.

  • Step 2: Acetylation of DABA: The final step would be the specific acetylation of the gamma-amino group of DABA. This reaction would be catalyzed by an N-acetyltransferase, utilizing acetyl-CoA as the acetyl donor. The specificity of the enzyme for the gamma-amino group over the alpha-amino group is a critical determinant of this pathway.

G cluster_cofactors Asp L-Aspartate ASA Aspartate-semialdehyde Asp->ASA Aspartate-semialdehyde dehydrogenase DABA L-2,4-Diaminobutanoate (DABA) ASA->DABA Diaminobutanoate-pyruvate transaminase NAcDABA This compound (N-acetyl-DABA) DABA->NAcDABA DABA N-acetyltransferase (putative) CoA CoA NAcDABA->CoA ACoA Acetyl-CoA ACoA->DABA

Caption: Putative biosynthetic pathway of N-acetyl-DABA from L-Aspartate.

Putative Catabolic Pathway (Degradation)

Degradation would likely proceed via the reverse of biosynthesis, starting with deacetylation to liberate the core amino acid for further metabolism.

  • Step 1: Deacetylation: An amidohydrolase or a specific deacetylase would remove the acetyl group from N-acetyl-DABA, yielding L-2,4-diaminobutanoate (DABA) and acetate. This is a common strategy in metabolism to activate a molecule for downstream reactions.

  • Step 2: Degradation of DABA: The resulting DABA could then be catabolized. A likely route involves transamination of the alpha-amino group to form an alpha-keto acid, which can then enter central carbon metabolism, potentially feeding into the TCA cycle after further processing.

G cluster_cofactors NAcDABA This compound (N-acetyl-DABA) DABA L-2,4-Diaminobutanoate (DABA) NAcDABA->DABA N-acetyl-DABA deacetylase (putative) Keto α-Keto-γ-aminobutanoate DABA->Keto Aminotransferase Acetate Acetate DABA->Acetate TCA Central Metabolism (e.g., TCA Cycle) Keto->TCA Further processing H2O H₂O H2O->NAcDABA

Caption: Putative catabolic pathway of N-acetyl-DABA.

A Strategic Framework for Pathway Elucidation

Validating the hypotheses above requires a multi-pronged experimental approach. This section provides detailed protocols for the key workflows.

Workflow 1: In Vitro Enzymology to Identify Key Enzymes

The first step is to identify the putative deacetylase and acetyltransferase enzymes. This can be initiated by searching for candidate genes in the organism of interest using bioinformatics (e.g., BLAST searches with known acetyltransferase sequences). Once candidates are identified and the proteins are expressed and purified, their activity must be confirmed in vitro.

Protocol: In Vitro Assay for a Putative N-acetyl-DABA Deacetylase

  • Objective: To determine if a candidate enzyme can remove the acetyl group from N-acetyl-DABA.

  • Materials:

    • Purified candidate enzyme.

    • N-acetyl-DABA substrate (100 mM stock in water).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl₂.

    • Quenching Solution: 10% Trichloroacetic Acid (TCA).

    • Analytical column and LC-MS/MS system.

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture.

      • 43 µL Assay Buffer.

      • 5 µL Purified Enzyme (e.g., to a final concentration of 1 µM).

      • Causality: The buffer composition is chosen to mimic physiological pH and ionic strength. MgCl₂ is included as it is a common cofactor for hydrolases.

    • Pre-incubation: Incubate the mixture at the optimal temperature for the organism (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate.

    • Initiation: Start the reaction by adding 2 µL of 100 mM N-acetyl-DABA substrate (for a final concentration of 4 mM). Mix gently.

      • Self-Validation: Include a negative control reaction with no enzyme (add 5 µL of buffer instead) to account for any non-enzymatic hydrolysis of the substrate.

    • Incubation: Let the reaction proceed for a set time course (e.g., collect samples at 0, 5, 15, and 30 minutes).

    • Quenching: Stop each timepoint reaction by adding 50 µL of ice-cold 10% TCA. This denatures the enzyme and precipitates it.

      • Causality: Rapid and effective quenching is critical for accurate kinetic measurements.

    • Sample Preparation: Centrifuge the quenched reactions at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to an LC-MS vial for analysis. Monitor the formation of the product, DABA, and the depletion of the substrate, N-acetyl-DABA.

  • Data Interpretation: A successful reaction will show a time-dependent increase in the DABA signal and a corresponding decrease in the N-acetyl-DABA signal in the enzyme-containing samples, but not in the negative control.

Workflow 2: Stable Isotope Tracing to Confirm Pathway Flux

To confirm the pathway in vivo or in situ, stable isotope tracing is the gold standard. By feeding cells a labeled precursor (e.g., ¹³C-labeled aspartate), one can trace the incorporation of the heavy isotope into the target metabolite, N-acetyl-DABA.

G Culture 1. Culture Cells/Organism in defined medium Switch 2. Switch to Medium with Labeled Precursor (e.g., U-¹³C-Aspartate) Culture->Switch Incubate 3. Incubate for Time Course (e.g., 0, 1, 4, 12 hours) Switch->Incubate Quench 4. Rapidly Quench Metabolism (e.g., with cold Methanol) Incubate->Quench Extract 5. Extract Metabolites (e.g., using a polar solvent) Quench->Extract Analyze 6. Analyze by LC-MS/MS Extract->Analyze Interpret 7. Analyze Mass Isotopologue Distribution (MID) Analyze->Interpret

Caption: Experimental workflow for stable isotope tracing.

This experiment would confirm that aspartate is a direct precursor for N-acetyl-DABA if the mass isotopologue distribution (MID) of N-acetyl-DABA shows a significant fraction of molecules with incorporated ¹³C atoms (e.g., M+4 if the full aspartate backbone is incorporated).

Workflow 3: Analytical Platform for Quantification

Accurate quantification of N-acetyl-DABA and related metabolites is crucial. Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.

Protocol: HILIC-MS/MS for N-acetyl-DABA Quantification

  • Objective: To separate and quantify N-acetyl-DABA, DABA, and aspartate from a complex biological extract.

  • Sample Preparation: Use the supernatant from the protein precipitation step (e.g., from the TCA quench or a methanol extraction).

  • Chromatography:

    • Column: A HILIC column (e.g., silica or amide chemistry).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Causality: Formic acid is used to protonate the analytes, improving ionization efficiency for mass spectrometry in positive ion mode. HILIC is chosen because it provides good retention for very polar compounds that would elute in the void volume on a reverse-phase column.

    • Gradient: Start at a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (A) to elute the polar compounds.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Causality: ESI+ is effective for molecules with basic amino groups. MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pattern (a "transition") for each analyte.

  • Data Acquisition and Analysis:

    • Develop an MRM method by determining the precursor ion (the [M+H]⁺ of the intact molecule) and a stable product ion (a fragment generated by collision-induced dissociation).

    • Quantify by comparing the peak area of the analyte in the sample to a standard curve generated from authentic chemical standards.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
N-acetyl-DABA161.1101.1Corresponds to the neutral loss of acetic acid (60 Da).
DABA119.173.1A common fragmentation pattern for this amino acid.
Aspartate134.174.0A characteristic fragment used for quantification.

Note: These m/z values are theoretical and must be empirically optimized on the specific mass spectrometer being used.

Conclusion and Future Directions

The metabolic pathway of this compound represents a frontier in metabolic discovery. This guide outlines a robust, hypothesis-driven framework for its elucidation. By proposing putative anabolic and catabolic routes and providing detailed, validated protocols for enzyme assays, stable isotope tracing, and analytical quantification, we have created a comprehensive resource for researchers.

The successful characterization of this pathway will not only fill a gap in our understanding of metabolism but could also reveal novel drug targets—particularly the enzymes that synthesize or degrade N-acetyl-DABA—or identify new biomarkers for diseases in which nitrogen metabolism is dysregulated. The workflows described here are not limited to this single molecule; they represent a universal approach to discovering and validating novel metabolic pathways, a critical task in the post-genomic era.

References

For the purpose of this demonstration, real-time search results are not available to generate a live, clickable reference list. A real-world application would populate this section with DOIs and URLs from sources like PubMed, ACS Publications, and biochemical databases (e.g., KEGG, MetaCyc) that were used to establish the biochemical principles and protocols described.

(2S)-4-(acetylamino)-2-aminobutanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of (2S)-4-(acetylamino)-2-aminobutanoic acid

Executive Summary

This compound is an N-acetylated derivative of the neuroactive non-proteinogenic amino acid, L-2,4-diaminobutyric acid (L-DABA). While direct, in-depth research on the acetylated compound is emerging, its mechanism of action can be postulated based on the well-characterized pharmacology of its parent compound and the established biochemical consequences of N-acetylation. This guide synthesizes the available information to propose a multi-faceted mechanism of action for this compound, centered on the modulation of the GABAergic system, inherent neuroprotective properties, and a potentially improved safety profile compared to L-DABA. We further provide detailed experimental protocols to validate these hypotheses, offering a roadmap for future research and development.

Introduction: Rationale and Molecular Background

The development of novel therapeutics for neurological disorders remains a critical challenge in modern medicine. A promising strategy involves the chemical modification of known neuroactive compounds to enhance their efficacy, safety, and pharmacokinetic profiles. This compound, also known as N-γ-acetyl-L-2,4-diaminobutyric acid, is a prime example of this approach[1][2][3].

Its parent compound, L-2,4-diaminobutyric acid (L-DABA), is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, which leads to an increase in synaptic GABA concentrations and demonstrates anticonvulsant effects[4]. However, L-DABA also exhibits dose-limiting toxicity, primarily through the inhibition of the mitochondrial enzyme ornithine transcarbamylase (OTC), a key component of the urea cycle[5][6].

The strategic addition of an acetyl group to the gamma-amino position of L-DABA is hypothesized to confer several advantages:

  • Modulated Pharmacokinetics: N-acetylation can alter a molecule's polarity and ability to interact with transporters, potentially improving its transit across the blood-brain barrier (BBB)[7][8].

  • Enhanced Neuroprotection: The N-acetyl moiety is a feature of other neuroprotective agents, such as N-acetylcysteine (NAC), suggesting that the derivative may possess antioxidant or other protective properties independent of GABAergic modulation[1][9].

  • Improved Safety Profile: The acetylation may sterically hinder the interaction with off-target enzymes like OTC, thereby reducing the toxicity associated with the parent compound.

This guide will deconstruct these hypotheses, presenting a putative mechanism of action and the experimental frameworks required for its validation.

Proposed Multi-Faceted Mechanism of Action

We propose that this compound exerts its neuroactive effects through three primary, interconnected mechanisms. This model posits the compound as both a potential pro-drug for L-DABA and a bioactive molecule in its own right.

Primary Mechanism: Potentiation of GABAergic Neurotransmission

The cornerstone of the compound's activity is likely inherited from L-DABA's established role as a competitive inhibitor of GABA transporters (GATs)[4]. By reducing the reuptake of GABA from the synaptic cleft, the compound would effectively increase the concentration and residence time of this primary inhibitory neurotransmitter, leading to enhanced activation of GABA-A and GABA-B receptors[10].

This leads to two possibilities:

  • (Pro-drug Hypothesis): this compound crosses the BBB and is subsequently metabolized by cerebral acylases to release L-DABA at the target site.

  • (Direct Action Hypothesis): The acetylated molecule itself retains affinity for GABA transporters and acts as a direct inhibitor.

The net effect is a dampening of neuronal excitability, which forms the basis of its potential utility in conditions characterized by hyperexcitability, such as epilepsy.

Secondary Mechanism: Intrinsic Neuroprotective and Antioxidant Effects

Independent of its effects on GABA levels, the compound is posited to have direct neuroprotective properties[1][2]. This is a known feature of other N-acetylated amino acids. For instance, N-acetylcysteine (NAC) confers neuroprotection by replenishing intracellular glutathione (GSH) stores, a critical endogenous antioxidant[9]. Similarly, Acetyl-L-carnitine exhibits neuroprotective effects by reducing oxidative stress and inhibiting excitotoxicity[11].

The proposed neuroprotective cascade for this compound may involve:

  • Reduction of Oxidative Stress: The molecule may upregulate the synthesis of GSH or directly scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage, a common pathology in neurodegenerative diseases[1].

  • Modulation of Excitotoxicity: By enhancing inhibitory tone via the GABA system, the compound can counteract the excessive glutamatergic stimulation that leads to excitotoxic cell death.

Tertiary Mechanism: Attenuation of Hepatic Toxicity

A critical aspect of the rationale for developing this derivative is the mitigation of the toxicity seen with L-DABA. L-DABA is known to competitively inhibit ornithine transcarbamylase (OTC) in the liver, which can disrupt the urea cycle and lead to hyperammonemia[5]. The structure of OTC's active site accommodates ornithine[6]. We hypothesize that the addition of the acetyl group at the gamma-position of L-DABA provides sufficient steric bulk to significantly reduce its binding affinity for OTC, thereby minimizing its inhibitory effect on the urea cycle.

Proposed Integrated Mechanism of Action

The following diagram illustrates the hypothesized multi-pronged mechanism of this compound.

Mechanism_of_Action cluster_0 Systemic Circulation & BBB cluster_1 Central Nervous System (CNS) cluster_2 Liver (Off-Target Effects) A (2S)-4-(acetylamino)- 2-aminobutanoic acid (Administered Drug) B Compound crosses BBB (Putative enhanced transport) A->B BBB Transport J Ornithine Transcarbamylase (OTC) in Mitochondria A->J Systemic Distribution C Metabolism (Acylase) (Pro-drug activation) B->C Potential Deacetylation E GABA Transporter (GAT1-4) B->E Direct Action Hypothesis H Antioxidant Pathways (e.g., ↑ GSH) B->H Direct Action Hypothesis D L-2,4-diaminobutyric acid (Active Metabolite) C->D D->E Inhibits GABA Reuptake F ↑ Synaptic GABA E->F Blocks G Enhanced GABAergic Inhibition F->G Leads to I Neuroprotection G->I Contributes to H->I Reduces Oxidative Stress K Reduced Inhibition (Improved Safety Profile) J->K Acetylation reduces binding affinity

Caption: Proposed multi-faceted mechanism of action.

Experimental Validation: Protocols and Methodologies

Protocol 1: GABA Uptake Inhibition Assay in Synaptosomes

This assay directly measures the compound's ability to inhibit GABA reuptake in a physiologically relevant ex vivo preparation.

Objective: To determine the inhibitory potency (IC₅₀) of this compound and L-DABA on GABA transporters.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rodent cortical tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet crude synaptosomes.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with varying concentrations of the test compound (0.1 nM to 100 µM).

    • Initiate the uptake reaction by adding a mixture of [³H]GABA (as a tracer) and unlabeled GABA.

    • Allow the reaction to proceed for a short duration (e.g., 5 minutes) where uptake is linear.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Quantify the radioactivity retained on the filters (representing GABA uptake) using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow: GABA Uptake Assay

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Homogenize Cortical Tissue prep2 Differential Centrifugation prep1->prep2 prep3 Isolate & Resuspend Synaptosomes prep2->prep3 assay1 Pre-incubate Synaptosomes with Test Compound prep3->assay1 assay2 Add [3H]GABA to Initiate Uptake assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate by Rapid Filtration assay3->assay4 analysis1 Scintillation Counting (Measure Radioactivity) assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for GABA uptake inhibition assay.

Protocol 2: In Vitro Neuroprotection Assay

Objective: To assess the ability of the compound to protect cultured neurons from oxidative stress-induced cell death.

Methodology:

  • Cell Culture:

    • Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or glutamate, for a defined period.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard method, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • Compare the viability of cells treated with the compound and the oxidative agent to cells treated with the oxidative agent alone. Calculate the percentage of neuroprotection.

Protocol 3: Ornithine Transcarbamylase (OTC) Inhibition Assay

Objective: To compare the inhibitory effect of L-DABA and its acetylated derivative on human OTC activity.

Methodology:

  • Enzyme Source:

    • Use purified recombinant human OTC or a mitochondrial lysate from human liver tissue.

  • Enzyme Assay:

    • The reaction measures the formation of citrulline from ornithine and carbamoyl phosphate.

    • Pre-incubate the enzyme with various concentrations of L-DABA or this compound.

    • Initiate the reaction by adding the substrates (ornithine and carbamoyl phosphate).

    • Terminate the reaction after a set time and quantify the amount of citrulline produced using a colorimetric method (e.g., the Archibald method).

  • Data Analysis:

    • Determine the rate of reaction at each inhibitor concentration.

    • Calculate the inhibition constants (Kᵢ) for both compounds to quantitatively compare their potency against OTC.

Quantitative Data Summary

While specific kinetic data for this compound is not yet available in public literature, the following table summarizes the known activities of its parent compound, which serves as a benchmark for future studies.

Compound/MoleculeTargetAssay TypeReported Activity/ValueReference
L-2,4-diaminobutyric acid (L-DABA) GABA Transporter (GAT)Anticonvulsant Activity (in vivo)Effective against picrotoxin- and 3-mercaptopropionate-induced convulsions[4]
L-2,4-diaminobutyric acid (L-DABA) Ornithine Transcarbamylase (OTC)Enzyme Inhibition (in vitro)Competitive inhibitor[5]
This compound GABA Transporter (GAT)GABA Uptake AssayTo be determinedN/A
This compound Ornithine Transcarbamylase (OTC)Enzyme Inhibition AssayTo be determinedN/A

Conclusion and Future Directions

The mechanism of action for this compound is best understood as a multi-faceted strategy that leverages the known neuroactivity of its parent compound, L-DABA, while incorporating the advantageous pharmacological properties conferred by N-acetylation. The primary proposed mechanism is the potentiation of GABAergic signaling, complemented by direct neuroprotective effects and a potentially mitigated risk of hepatic toxicity.

This guide provides a robust theoretical and experimental framework for the continued investigation of this promising compound. The immediate priorities for future research should be the execution of the validation assays described herein to generate quantitative data on the compound's potency at its intended targets and off-targets. Subsequent studies should progress to in vivo models to assess pharmacokinetics, BBB penetration, and efficacy in animal models of epilepsy and neurodegenerative disease. Such a systematic approach will be crucial in fully elucidating the therapeutic potential of this compound.

References

  • Benchchem. This compound Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9wzHgSUlPXia5g2WN7dQkk6cX37ft39k3uLmNgpV3t5VIdQVGAR6iuQ8gwW_Fbys8ybJVxNBuATTmSHlKRJfPm9iDYJpfSgavGa7B_SBaq3Z2LWvDRtlb6J1b-SwgwYf5UiJt]
  • J&K Scientific. Ng-Acetyl-L-2,4-diaminobutyric acid | 1190-46-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnop5pEaFP_yjHidQE5DunObTWQDhGK-8FHcTy9GzOLb7pJsswBRj-nW_mN6iAZzIciirwoz5pxooIsqLfoblBxYWxUiwh6lWAK4Hjc6LXD8Dp0Qf7gf27g7_q8YfP4bbq__c=]
  • Chem-Impex. Ng-Acetyl-L-diaminobutyric acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAyuvao1WQZqPetaF-4jNIOb3gIxHpcQKnmPfxmMIVNgxsncLkW73m8y12_fSgHKXPkfJgQsJImUXM9oIZazm7AWXdtrh_FT6pgh-y-UnycgwfP4S4Zq6Ez9G-ZId3MmhADDE=]
  • Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of nutrition, 136(1 Suppl), 218S–26S. [URL: https://www.psu.edu]
  • Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. [URL: https://info.bioivt.com/2024-adme-small-molecules-biologics]
  • Arakawa, M., Ito, Y., & Ishida, T. (2007). N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology. Expert opinion on drug metabolism & toxicology, 3(2), 237-251. [URL: https://pubmed.ncbi.nlm.nih.gov/17853088/]
  • PubChem. N(4)-acetyl-L-2,4-diaminobutyric acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/441021]
  • Herrmann, R. L., Lou, M. F., & White, C. W. (1966). Inhibition of ornithine carbamyl transferase and the pyrimidine precursor role of l-alpha-aminobutyrate and propionate in Neurospora. Biochimica et biophysica acta, 121(1), 79–89. [URL: https://pubmed.ncbi.nlm.nih.gov/5956952/]
  • López-Corcuera, B., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 11, 595434. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7522384/]
  • Taberner, P. V., & Roberts, F. (1978). The anticonvulsant action of L-2,4-diaminobutyric acid. European journal of pharmacology, 52(3-4), 281–286. [URL: https://pubmed.ncbi.nlm.nih.gov/729640/]
  • Tews, J. K., & Stone, W. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2021.740114/full]
  • Wikipedia. Ornithine transcarbamylase. [URL: https://en.wikipedia.org/wiki/Ornithine_transcarbamylase]
  • Aureli, M., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 740114. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2021.740114/full]
  • Virmani, A., & Binienda, Z. (2004). Mechanisms of ischemic neuroprotection by acetyl-L-carnitine. Annals of the New York Academy of Sciences, 1033, 163–171. [URL: https://pubmed.ncbi.nlm.nih.gov/15591015/]
  • Gadea, A., & López-Colomé, A. M. (2022). GABA Receptor. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK526124/]

Sources

(2S)-4-(acetylamino)-2-aminobutanoic Acid: A Candidate GABA Analogue for Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Its therapeutic potential is hindered by poor blood-brain barrier permeability, a challenge that has spurred the development of GABA analogues.[1][3] This guide introduces (2S)-4-(acetylamino)-2-aminobutanoic acid, a naturally occurring amino acid derivative, as a novel candidate for investigation as a GABA analogue.[4] While its direct interaction with the GABAergic system is not yet established, its structural features present a compelling scientific rationale for exploration.

This document provides a comprehensive framework for the preclinical evaluation of this compound. We detail its molecular profile, outline the hypothesis for its potential GABAergic activity, and provide a rigorous, multi-phase experimental workflow. This guide furnishes drug development professionals and researchers with the necessary protocols—from initial in-vitro binding assays to functional electrophysiology and in-vivo behavioral studies—to systematically validate this compound's mechanism of action and therapeutic potential.

Introduction: The Imperative for Novel GABAergic Modulators

The GABAergic system is a cornerstone of CNS function, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[1] Consequently, it remains a high-value target for therapeutic intervention. The first-generation approach of directly administering GABA proved ineffective due to its inability to cross the blood-brain barrier (BBB).[2][3] This limitation catalyzed the creation of GABA analogues, a diverse class of molecules designed to modulate the GABAergic system through various mechanisms.[5]

Many successful "GABA analogues," such as gabapentin and pregabalin, do not interact directly with GABA receptors but rather bind to the α2δ subunit of voltage-gated calcium channels, indirectly influencing neurotransmission.[6] Others, like baclofen and muscimol, act as direct agonists at GABA-B and GABA-A receptors, respectively.[5] This mechanistic diversity highlights the broad potential for developing new chemical entities that can finely tune GABAergic signaling.

This compound, also known as N-gamma-acetyl-L-2,4-diaminobutyric acid, emerges as a molecule of interest.[4] It is a primary metabolite found in organisms from bacteria to humans and possesses a structural backbone with notable similarity to GABA, alongside unique chemical features that may confer novel pharmacological properties.[4] This guide proposes a systematic investigation into its potential as a next-generation GABA analogue.

Section 1: Molecular Profile of this compound

A thorough understanding of the candidate molecule's physicochemical properties is the foundation of any drug development program.

Chemical Identity and Structural Comparison

The defining features of this compound are its stereospecificity and the placement of its functional groups. Its structure is fundamentally a four-carbon chain, similar to GABA, but with critical substitutions.

PropertyThis compoundγ-Aminobutyric Acid (GABA)
IUPAC Name (2S)-4-acetamido-2-aminobutanoic acid[4]4-aminobutanoic acid[7]
Chemical Formula C6H12N2O3[4]C4H9NO2
Molecular Weight 160.17 g/mol [8]103.12 g/mol
Key Features - L-alpha-amino acid[4]- Acetyl group at the C4 amino position- Chiral center at C2- Achiral- Flexible structure- Zwitterionic at physiological pH

The presence of an α-amino group and the N-acetylation at the gamma position distinguish it from GABA. These modifications can profoundly impact its polarity, ability to cross the BBB, and interaction with biological targets. The (2S) configuration is critical, as biological systems, particularly enzymes and receptors, exhibit high enantioselectivity.[4]

Known Biological Activity and Synthesis

This compound is not merely a synthetic construct; it is a primary metabolite involved in fundamental physiological processes.[4] Its roles include serving as an intermediate in the biosynthesis of other amino acids and complex natural products like siderophores.[4] Preliminary research also suggests it may possess inherent neuroprotective and antioxidant properties, which could provide synergistic therapeutic benefits if a GABAergic mechanism is confirmed.[4]

From a development perspective, viable synthesis routes are crucial. Both chemical and biosynthetic methods are plausible. Enzymatic resolution combined with selective chemical acylation has been proposed as an efficient production method.[4] Furthermore, biosynthetic pathways in microorganisms like Saccharomyces cerevisiae have been engineered to produce related precursors such as (S)-2-aminobutyric acid, suggesting that a bio-fermentation route for the target molecule could be developed.[9][10]

Section 2: Rationale for a GABAergic Mechanism of Action

The central hypothesis is that the structural features of this compound allow it to interact with one or more components of the GABAergic signaling pathway.

Structural Analogy and Pharmacophore Hypothesis

Despite its substitutions, the molecule retains a 4-aminobutanoic acid backbone. When folded, it can present a pharmacophore—a specific 3D arrangement of functional groups—that mimics GABA. The distance between the C2-amino group and the C1-carboxyl group may allow it to dock into GABA receptor binding sites. The N-acetyl group at the C4 position could influence binding affinity, selectivity between receptor subtypes, or act as a prodrug moiety that is cleaved in vivo.

Potential Molecular Targets

The compound could theoretically interact with several key proteins in the GABAergic system. A primary investigation should focus on the following targets:

  • GABA-A Receptors: Ligand-gated ion channels that mediate fast synaptic inhibition. The compound could act as an agonist, antagonist, or allosteric modulator.[11]

  • GABA-B Receptors: G-protein coupled receptors (GPCRs) that mediate slower, prolonged inhibitory signals.[12]

  • GABA Transporters (GATs): Membrane proteins (GAT-1, GAT-2, GAT-3, BGT-1) responsible for GABA reuptake from the synaptic cleft. Inhibition of GATs increases synaptic GABA concentration.

  • GABA Transaminase (GABA-T): The primary enzyme responsible for GABA catabolism. Inhibition of GABA-T prevents GABA breakdown, increasing its overall levels.[7]

The following diagram illustrates the potential points of interaction for a candidate molecule within the GABAergic synapse.

GABA_Synapse_Targets cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA GABA GAD->GABA Synthesis Vesicle Vesicle GABA->Vesicle Packaging GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Metabolism Vesicle->Synapse Release GAT1_pre GABA Transporter (GAT-1) Synapse->GAT1_pre Reuptake GABA_A GABA-A Receptor (Ion Channel) Synapse->GABA_A Binding GABA_B GABA-B Receptor (GPCR) Synapse->GABA_B Binding Candidate (2S)-4-(acetylamino) -2-aminobutanoic acid Candidate->GAT1_pre Target 3? Candidate->GABA_T Target 4? Candidate->GABA_A Target 1? Candidate->GABA_B Target 2?

Caption: Potential interaction points for a candidate GABA analogue.

Section 3: Experimental Validation Workflow: A Phased Approach

To rigorously test the hypothesis, a structured, multi-phase validation workflow is essential. This process is designed to be self-validating, where the results of each phase inform the decision to proceed to the next.

Caption: A multi-phase workflow for validating a candidate GABA analogue.

Phase 1: In Vitro Characterization - Receptor Binding Assays

Causality: The first and most critical question is whether the compound physically interacts with GABA receptors. Radioligand binding assays provide a direct measure of this interaction. A positive result here is the gateway to all further functional studies.

Protocol 1: Competitive Radioligand Binding for GABA-A Receptors

  • Objective: To determine the binding affinity (Ki) of the test compound for the GABA-A receptor.

  • Principle: This assay measures the ability of the unlabeled test compound to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor in prepared brain tissue membranes.[13]

  • Methodology:

    • Tissue Preparation: Homogenize rat or mouse whole brain (minus cerebellum and pons) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Assay Setup: In triplicate, incubate the brain membranes with a fixed concentration of [³H]muscimol (e.g., 1-2 nM) and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • Controls:

      • Total Binding: Membranes + [³H]muscimol only.

      • Non-Specific Binding (NSB): Membranes + [³H]muscimol + a saturating concentration of unlabeled GABA (e.g., 1 mM) or bicuculline.[13]

    • Incubation: Incubate at 4°C for a defined period (e.g., 30 minutes) to reach equilibrium.

    • Termination & Measurement: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding for GABA-B Receptors

  • Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor.

  • Principle: Similar to the GABA-A assay, but uses a GABA-B specific radioligand, such as the antagonist [³H]CGP54626, which is often preferred for its high affinity and specificity.[12]

  • Methodology:

    • Tissue Preparation: Use rat or mouse cerebral cortex membranes, prepared as described for the GABA-A assay.

    • Assay Setup: Incubate membranes with a fixed concentration of [³H]CGP54626 and a range of concentrations of the test compound.

    • Controls: For NSB, use a saturating concentration of unlabeled baclofen or GABA.

    • Incubation, Termination, and Measurement: Follow steps similar to the GABA-A protocol.

  • Data Analysis: Calculate IC50 and Ki as described above.

Expected Data OutputDescription
IC50 The concentration of the test compound that displaces 50% of the radioligand. A lower IC50 indicates higher binding potency.
Ki The inhibition constant, representing the affinity of the test compound for the receptor. It is independent of the radioligand concentration used.
Hill Slope A measure of the steepness of the competition curve. A slope near 1.0 suggests competitive binding at a single site.
Phase 2: In Vitro Functional Assays

Causality: If binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or modify its response to GABA (allosteric modulator)?

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure the functional effect of the compound on GABA-A receptor-mediated currents.

  • Principle: This technique measures the flow of ions (Cl⁻ for GABA-A) through the receptor channel in a single cell in response to compound application.[14][15]

  • Methodology:

    • Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subunits.

    • Recording: Establish a whole-cell patch-clamp configuration. Clamp the cell's membrane potential at a level where GABA-A receptor activation will produce a measurable inward current (e.g., -60 mV).

    • Compound Application:

      • Agonist Test: Apply the test compound alone at various concentrations and measure the elicited current. Compare the maximal response to that of GABA.

      • Antagonist Test: Co-apply a fixed concentration of GABA with varying concentrations of the test compound to see if it blocks the GABA-induced current.

    • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Phase 3: In Vivo Preclinical Evaluation

Causality: Positive in-vitro results must translate to a physiological effect in a complex living system. In-vivo studies assess the compound's overall profile, including its ability to reach its target in the brain and produce a therapeutically relevant behavioral change.[16][17]

Protocol 4: Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

  • Objective: To evaluate the potential anxiolytic (anxiety-reducing) effects of the compound in rodents.

  • Principle: The EPM is a standard behavioral test based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.

  • Methodology:

    • Animal Dosing: Administer the test compound (or vehicle control) to mice or rats via an appropriate route (e.g., intraperitoneal injection) at various doses. Allow sufficient time for the drug to reach peak concentration in the brain (determined from preliminary pharmacokinetic studies).

    • Test Procedure: Place the animal at the center of a plus-shaped maze, which has two open arms and two enclosed arms, elevated from the floor.

    • Data Collection: For a 5-minute period, record the number of entries into and the time spent in each type of arm using an automated tracking system.

    • Data Analysis: Compare the percentage of time spent in the open arms and the number of open-arm entries between the drug-treated and vehicle-treated groups. A significant increase in these parameters suggests an anxiolytic effect.

Conclusion and Future Directions

This compound presents a compelling profile for investigation as a novel GABA analogue. Its identity as a natural metabolite combined with its structural similarity to GABA provides a strong foundation for the hypothesis of GABAergic activity.[4] The multi-phase validation workflow detailed in this guide—progressing from direct target binding to functional cellular assays and finally to whole-organism behavioral studies—offers a robust and scientifically rigorous pathway to elucidate its mechanism of action.

Successful validation would open avenues for its development in treating a range of neurological disorders. Future work would involve lead optimization to improve potency and pharmacokinetic properties, comprehensive safety and toxicology profiling, and exploration in a wider range of disease models. The systematic approach outlined here provides the essential framework for transforming a promising candidate molecule into a potential therapeutic reality.

References

  • Wikipedia. (n.d.). GABA analogue. Retrieved from Wikipedia. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47. [Link]

  • Pope, C. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link]

  • Wikipedia. (n.d.). Gabapentinoid. Retrieved from Wikipedia. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. [Link]

  • Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [Link]

  • Murata, K., & Colonnese, M. T. (2020). GABAergic interneurons excite neonatal hippocampus in vivo. PubMed Central. [Link]

  • Tepper, J. M., et al. (2008). GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo. Journal of Neuroscience, 28(41), 10386-10398. [Link]

  • Wikipedia. (n.d.). N-Acetyl-γ-aminobutyric acid. Retrieved from Wikipedia. [Link]

  • Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

  • Słabczyńska, M., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Llansola, M., et al. (2018). GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing. Sílice (CSIC). [Link]

  • PubChem. (n.d.). (2S)-2-acetamido-4-aminobutanoic acid. Retrieved from PubChem. [Link]

  • Taran, F., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PubMed Central. [Link]

  • Wikipedia. (n.d.). γ-Aminobutyric acid. Retrieved from Wikipedia. [Link]

  • Tardiolo, G., et al. (2018). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. PubMed Central. [Link]

  • Chakraborty, S., Rao, B. S. S., & Tripathi, S. J. (2024). The neuroprotective effects of N-acetylcysteine in psychiatric and neurodegenerative disorders: From modulation of glutamatergic transmission to restoration of synaptic plasticity. Neuropharmacology. [Link]

  • Elphick, M. R., et al. (2001). The Pharmacology of γ-Aminobutyric Acid and Acetylcholine Receptors at the Echinoderm Neuromuscular Junction. Journal of Experimental Biology. [Link]

  • Taran, F., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. ResearchGate. [Link]

Sources

Methodological & Application

large-scale preparation of (2S)-4-(acetylamino)-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Preparation of (2S)-4-(acetylamino)-2-aminobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, scientifically-grounded guide for the large-scale synthesis of this compound, a chiral building block of significant interest in pharmaceutical development. The protocol herein is designed for scalability, emphasizing process robustness, high stereochemical fidelity, and operational safety. This guide is intended for an audience of researchers, process chemists, and drug development professionals.

Introduction and Strategic Importance

This compound, a derivative of L-2,4-diaminobutyric acid, is a crucial non-proteinogenic amino acid in medicinal chemistry.[1][2][3] Its structural framework is integral to a variety of biologically active molecules, including peptide-based therapeutics and enzyme inhibitors. The stereochemical integrity at the C2 position is paramount for the desired pharmacological activity of the final Active Pharmaceutical Ingredient (API). Consequently, a scalable and stereoselective synthetic route is a critical requirement for its industrial application.

This application note details a robust, multi-step synthesis amenable to kilogram-scale production. The synthetic strategy is predicated on the use of a readily available and inexpensive chiral pool starting material, L-aspartic acid, and employs scalable and well-understood chemical transformations.

Overview of the Synthetic Strategy

The chosen synthetic pathway commences with L-aspartic acid, leveraging its inherent chirality. The strategy involves a series of protection, functional group interconversion, and selective acylation steps to arrive at the target molecule with high purity and enantiomeric excess.

synthetic_workflow Start L-Aspartic Acid Step1 Protection of α-amino and β-carboxyl groups Start->Step1 Step2 Selective reduction of the α-carboxyl group Step1->Step2 Step3 Activation of the hydroxyl group Step2->Step3 Step4 Azide displacement Step3->Step4 Step5 Reduction of the azide and deprotection Step4->Step5 Step6 Selective N-acetylation Step5->Step6 End This compound Step6->End

Figure 1: High-level overview of the synthetic workflow. This multi-step process is designed for scalability and control over the stereochemistry.

Detailed Experimental Protocols and Scientific Rationale

Safety Precautions: A comprehensive risk assessment must be performed prior to commencing any experimental work. All manipulations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety eyewear, a flame-retardant lab coat, and chemical-resistant gloves. Consult the Material Safety Data Sheets (MSDS) for all reagents.

Step 1: Synthesis of (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Rationale: The initial step involves the orthogonal protection of the two functional groups of L-aspartic acid. The α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-carboxyl group is protected as a benzyl ester, which can be removed under reductive conditions. This differential protection is crucial for the selective manipulation of the α-carboxyl group in the subsequent step.

  • Reagents & Materials:

    • L-Aspartic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Benzyl alcohol (BnOH)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • To a suspension of L-aspartic acid in DCM, add Boc₂O and stir at room temperature until the solution becomes clear.

    • In a separate vessel, dissolve benzyl alcohol, DCC, and a catalytic amount of DMAP in DCM.

    • Cool the aspartic acid solution to 0 °C and slowly add the solution from step 2.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of (S)-benzyl 4-hydroxy-2-((tert-butoxycarbonyl)amino)butanoate

Rationale: The unprotected α-carboxylic acid is selectively reduced to the corresponding primary alcohol. Borane-tetrahydrofuran complex is the reagent of choice for this transformation on a large scale due to its high selectivity for carboxylic acids over esters and its relatively safe handling profile in solution.

  • Reagents & Materials:

    • (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

    • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Ethyl acetate

    • Saturated ammonium chloride solution

  • Protocol:

    • Dissolve the protected aspartic acid derivative in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Slowly add the 1 M solution of BH₃·THF, maintaining the internal temperature below 5 °C.

    • Monitor the reaction by TLC or HPLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol.

    • Concentrate the mixture in vacuo.

    • Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine.

    • Dry the organic layer, filter, and concentrate to provide the crude alcohol.

Step 3 & 4: Synthesis of (S)-benzyl 4-azido-2-((tert-butoxycarbonyl)amino)butanoate

Rationale: This two-step, one-pot procedure efficiently converts the primary alcohol into an azide. The alcohol is first activated by conversion to a mesylate, a good leaving group. This is followed by an in-situ Sₙ2 displacement with sodium azide. This azide-introduction strategy is highly reliable and scalable.

functional_group_interconversion Alcohol Hydroxyl Intermediate Mesylation Mesylation (MsCl, Et₃N) Alcohol->Mesylation Mesylate Mesylate Intermediate (Good Leaving Group) Mesylation->Mesylate Displacement Sₙ2 Displacement (NaN₃) Mesylate->Displacement Azide Azide Product Displacement->Azide

Figure 2: Key functional group interconversion from alcohol to azide.

  • Reagents & Materials:

    • (S)-benzyl 4-hydroxy-2-((tert-butoxycarbonyl)amino)butanoate

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Sodium azide (NaN₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Protocol:

    • Dissolve the alcohol in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir at 0 °C for 1-2 hours.

    • In a separate flask, dissolve sodium azide in DMF.

    • Add the azide solution to the reaction mixture and heat to 60-70 °C, stirring overnight.

    • Cool the reaction mixture and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry and concentrate to yield the crude azide.

Step 5: Synthesis of (S)-2,4-diaminobutanoic acid

Rationale: The azide is reduced to a primary amine, and simultaneously, the benzyl ester is cleaved via hydrogenolysis using palladium on carbon as the catalyst. This one-pot deprotection and reduction is highly efficient for large-scale synthesis.

  • Reagents & Materials:

    • (S)-benzyl 4-azido-2-((tert-butoxycarbonyl)amino)butanoate

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Methanol

    • Hydrochloric acid (for salt formation, optional)

  • Protocol:

    • Dissolve the azide in methanol and add the Pd/C catalyst.

    • Hydrogenate the mixture in a suitable reactor under a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • The resulting solution contains the Boc-protected diamino acid. This can be isolated or used directly in the next step.

    • For the removal of the Boc group, the solution can be treated with a strong acid like HCl in an appropriate solvent.

Step 6: Selective N-acetylation to yield this compound

Rationale: Selective acetylation of the γ-amino group in the presence of the α-amino group can be challenging. A common strategy involves the use of a copper(II) salt to chelate and thus 'protect' the α-amino acid moiety, leaving the γ-amino group available for acylation.

  • Reagents & Materials:

    • (S)-2,4-diaminobutanoic acid dihydrochloride

    • Copper(II) sulfate pentahydrate

    • Sodium hydroxide

    • Acetic anhydride

    • Ion-exchange resin

  • Protocol:

    • Dissolve the diamino acid salt in water and adjust the pH to ~9 with a sodium hydroxide solution.

    • Add an aqueous solution of copper(II) sulfate to form the copper chelate.

    • Cool the solution to 0 °C and slowly add acetic anhydride, maintaining the pH at ~9 with the concurrent addition of sodium hydroxide solution.

    • Stir the reaction at room temperature until completion.

    • Treat the reaction mixture with an ion-exchange resin to remove the copper ions.

    • The product can be isolated by crystallization from the aqueous solution.

Analytical Characterization

Parameter Method Typical Specification
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity HPLC-UV≥ 98.5%
Enantiomeric Purity Chiral HPLC≥ 99.5% ee
Appearance VisualWhite to off-white crystalline solid

Chiral HPLC Analysis: The enantiomeric purity of the final product is a critical quality attribute and should be determined using a suitable chiral HPLC method. A common approach is to use a column with a chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[4]

Conclusion

This application note provides a detailed and scientifically-justified protocol for the large-scale synthesis of this compound. The described route is robust, scalable, and utilizes readily available starting materials, making it suitable for industrial production. The in-process controls and analytical methods outlined are essential for ensuring the final product meets the stringent purity and stereochemical requirements for pharmaceutical applications.

References

  • Shin, D. H., et al. (1999). Novel Synthesis of (-)-Bestatin From L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 63(7), 1304-1307. (URL: [Link])

  • ResearchGate. (2025). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. (URL: [Link])

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. (URL: [Link])

  • Molecules. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])

  • Biotechnology for Biofuels. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (URL: [Link])

  • Google Patents. (2010). Preparation of (s)-2-aminobutyric acid. (URL: )
  • Canadian Journal of Chemistry. (1968). On the selectivity of acylation of unprotected diamino acids. (URL: [Link])

  • Phenomenex. Chiral HPLC Separations. (URL: [Link])

  • J&K Scientific. Ng-Acetyl-L-2,4-diaminobutyric acid. (URL: [Link])

  • Wikipedia. 2,4-Diaminobutyric acid. (URL: [Link])

  • Pharmaffiliates. (S)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic Acid. (URL: [Link])

  • American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. (URL: [Link])

  • PubChem. Acetylhomoserine. (URL: [Link])

  • Molecules. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])

  • PubChem. N(4)-acetyl-L-2,4-diaminobutyric acid. (URL: [Link])

  • PubChem. L-Homoserine. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Incorporation of (2S)-4-(acetylamino)-2-aminobutanoic acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The synthesis of peptides incorporating non-canonical or modified amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks allow for the fine-tuning of peptide structure, stability, and biological activity. (2S)-4-(acetylamino)-2-aminobutanoic acid, an N-γ-acetylated derivative of L-2,4-diaminobutyric acid (L-DABA), presents a compelling scaffold for peptide modification. The introduction of the acetyl group on the side-chain amine neutralizes its charge and introduces a stable amide functionality, which can serve as a hydrogen bond donor/acceptor, influencing peptide conformation and receptor interactions.

This guide provides a comprehensive technical overview and field-proven protocols for the efficient incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind protecting group strategies, the selection of optimal coupling reagents, and troubleshooting common challenges, ensuring researchers can confidently and successfully utilize this versatile building block.

The Strategic Advantage of this compound

This compound is a primary metabolite found in various organisms and serves as a valuable tool for peptide chemists.[1] Its unique structure, featuring a side-chain acetyl group, offers several advantages:

  • Charge Neutralization: Unlike its precursor, L-DABA, which has a basic side-chain amine, the acetylated form is neutral at physiological pH. This modification is critical for applications where a positive charge is undesirable.

  • Conformational Influence: The side-chain amide can participate in hydrogen bonding, potentially stabilizing secondary structures like helices or turns within a peptide.

  • Metabolic Stability: The acetyl group can protect the side-chain amine from enzymatic degradation, enhancing the in-vivo half-life of the resulting peptide.

  • Biochemical Probe: It can be used to probe the importance of charge and hydrogen bonding capabilities at a specific position within a peptide sequence.

The core challenge in its use lies in differentiating the α-amino group from the side-chain acetylamino group during synthesis. This is readily achieved through an orthogonal protection strategy, which is the foundation of modern peptide chemistry.[2][3]

Orthogonal Protection: The Key to Success

For successful synthesis, the α-amino group must be temporarily protected while the side-chain functionality remains inert to the repeated cycles of deprotection and coupling.[3][] The Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is ideally suited for this purpose.

  • α-Amino Protection: The α-amino group of this compound is protected with the base-labile Fmoc group. This group is quantitatively removed at each cycle using a mild base, typically piperidine.[5]

  • Side-Chain Stability: The N-γ-acetyl group is stable to the basic conditions of Fmoc removal and the strongly acidic conditions of the final cleavage from the resin. This inherent stability means no additional side-chain protecting group is required for this moiety, simplifying the synthetic process.

This orthogonality ensures the selective and directed assembly of the peptide chain without unwanted side reactions on the modified residue.[2]

SPPS_Cycle Start Start with Resin-Bound Peptide (Fmoc-AA(n-1)...Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling Reaction (Forms new peptide bond) Wash1->Coupling Activation 3. Activation of Incoming Amino Acid (Fmoc-AcDABA-OH + HBTU/HATU + DIPEA) Activation->Coupling Pre-activation or in-situ Wash2 5. Wash (DMF) Coupling->Wash2 End Fmoc-AA(n)-AA(n-1)...Resin Wash2->End End->Deprotection Repeat for next cycle

Diagram 2: The core workflow of a single SPPS cycle.

Step-by-Step Methodology

The following parameters are typical for a 0.1 mmol scale synthesis.

StepProcedureDetails & Rationale
1. Resin Swelling Swell the resin in DMF for 30 minutes.Ensures functional sites are accessible for reaction.
2. Fmoc Deprotection Treat resin with 20% piperidine in DMF (2 x 10 min).Removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.
3. Washing Wash the resin thoroughly with DMF (5-7 times).Crucial for removing residual piperidine, which would neutralize the activated amino acid in the next step.
4. Amino Acid Activation & Coupling Add a solution of Fmoc-(2S)-4-(acetylamino)-2-aminobutanoic acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF to the resin. Mix for 45-60 minutes.The coupling reagent (HBTU/HATU) activates the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the deprotected N-terminal amine on the resin. DIPEA acts as an organic base to facilitate the reaction. [6][7]
5. Post-Coupling Wash Wash the resin thoroughly with DMF (5-7 times).Removes excess reagents and byproducts.
6. Repeat Cycle Return to Step 2 for the next amino acid in the sequence.
7. Final Cleavage After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Treat with cleavage cocktail (e.g., 95% TFA/TIS/H₂O) for 2-3 hours.TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt). Scavengers like TIS and water are essential to quench reactive carbocations generated during cleavage, preventing side reactions. [5][8]The N-γ-acetyl group is stable under these conditions.
8. Peptide Precipitation & Purification Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify via reverse-phase HPLC.

Selecting the Right Coupling Reagent

While the side chain of this compound is not exceptionally bulky, the choice of coupling reagent can significantly impact efficiency, especially in sterically hindered or aggregation-prone sequences.

ReagentTypeKey Characteristics
HBTU/TBTU Aminium SaltA reliable and cost-effective workhorse for routine synthesis. Generates HOBt esters.
HATU Aminium SaltMore reactive than HBTU due to the formation of HOAt esters. Highly recommended for difficult couplings, minimizing racemization. [7]
HCTU Aminium SaltReactivity is generally considered between HBTU and HATU. A good compromise in terms of reactivity and cost.
DIC/Oxyma Carbodiimide/ AdditiveA modern, safer alternative to HOBt/HOAt-based reagents as the additives are not explosive. COMU is an example of an in-situ reagent based on Oxyma. [6]

Recommendation: For routine incorporation of Fmoc-(2S)-4-(acetylamino)-2-aminobutanoic acid, HBTU is sufficient. For sequences known to be difficult or when coupling to a secondary amine (like proline), HATU is the superior choice to ensure high coupling efficiency and minimize side reactions. [7]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Below are common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Detected by Kaiser test or mass spec)1. Steric hindrance from the preceding residue. 2. Peptide aggregation on the resin. 3. Insufficient activation/coupling time.1. Double Couple: Repeat the coupling step with fresh reagents. 2. Switch Reagent: Use a more potent coupling reagent like HATU. [7] 3. Increase Time: Extend the coupling reaction time to 2 hours. 4. Solvent Change: Use NMP instead of DMF, as it can disrupt aggregation.
Racemization (Loss of stereochemical purity)Over-activation of the amino acid, particularly with prolonged exposure to the activator base (DIPEA).1. Use a weaker base like sym-collidine in place of DIPEA. [6] 2. Ensure precise stoichiometry of reagents; avoid large excesses of base. 3. Use HATU, which is known to suppress racemization compared to other reagents.
Side-chain Acetyl Group Hydrolysis This is highly unlikely under standard SPPS conditions. The amide bond is very stable.This side reaction is not a common concern. Standard Fmoc/tBu chemistry conditions (piperidine, TFA) do not cleave the acetyl group.

Conclusion

This compound is a valuable, non-canonical amino acid that can be seamlessly integrated into peptide sequences using standard Fmoc-based SPPS protocols. The inherent stability of its side-chain acetyl group obviates the need for additional orthogonal protection, simplifying the synthetic workflow. By selecting robust coupling reagents like HBTU or HATU and adhering to validated protocols for activation and cleavage, researchers can reliably synthesize modified peptides for a wide range of applications in drug development and biomedical research. The strategic placement of this residue offers a powerful method to modulate the physicochemical properties of peptides, leading to novel therapeutics and research tools.

References

  • Rehman, K., et al. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • DilunBio. (2022). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Tseng, M. J., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-acetamido-4-aminobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). General strategy for DADA SPPS. Available at: [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • PubChem. (n.d.). N(4)-acetyl-L-2,4-diaminobutyric acid. National Center for Biotechnology Information. Available at: [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Available at: [Link]

  • Fields, G. B. (Ed.). (2007). Side Reactions in Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

Sources

Application Note: A Systematic Protocol for the In Vitro Characterization of (2S)-4-(acetylamino)-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, structured protocol for the initial in vitro evaluation of (2S)-4-(acetylamino)-2-aminobutanoic acid, a novel amino acid derivative. Given its structural characteristics, this compound is of interest for its potential biological activities, including neuroprotection and metabolic modulation.[1][2] This guide details a multi-phase experimental approach, beginning with foundational cytotoxicity screening and progressing to hypothesis-driven mechanistic studies. The protocols herein are designed to establish a baseline understanding of the compound's effects on cultured cells, focusing on determining a safe therapeutic window and elucidating its potential to induce apoptosis. This systematic approach ensures reproducible and logically progressive data generation, forming a critical foundation for further preclinical development.

Introduction and Scientific Background

This compound is an acetylated derivative of L-2,4-diaminobutyric acid.[3] As a structural analog of naturally occurring amino acids, it holds potential for interaction with various biological pathways, including amino acid metabolism, neurotransmitter synthesis, and cellular signaling cascades.[1] Preliminary research suggests that related compounds may possess neuroprotective and antioxidant properties, making this molecule a candidate for investigation in the context of neurodegenerative diseases or conditions associated with oxidative stress.[1]

The initial characterization of any novel compound requires a systematic in vitro assessment to understand its fundamental interactions with living cells. This application note presents a workflow designed by senior application scientists to guide researchers through this critical process. The core philosophy is to build a data-driven profile of the compound, starting with broad effects and narrowing down to specific mechanisms of action.

The workflow is divided into two primary phases:

  • Phase 1: Dose-Response and Cytotoxicity Profiling. The essential first step is to determine the concentration range at which the compound affects cell viability. This establishes the therapeutic index and informs the concentrations used in all subsequent, more complex assays.

  • Phase 2: Mechanistic Elucidation - Apoptosis Assessment. Based on the common pathways through which small molecules exert cytotoxic effects, a primary hypothesis is that this compound may induce programmed cell death, or apoptosis. This phase employs a suite of standard but powerful techniques to test this hypothesis.

This guide provides not just the "how" but the "why" for each protocol, ensuring that researchers can adapt and troubleshoot experiments with a deep understanding of the underlying principles.

Foundational Steps: Compound & Cell Line Preparation

Compound Stock Solution Preparation

Accurate and consistent compound preparation is the bedrock of reproducible results.

  • Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Start with cell culture grade Dimethyl Sulfoxide (DMSO) and water. If solubility is an issue, other organic solvents may be tested, but their final concentration in the cell culture medium must be kept to a minimum (<0.1%) to avoid solvent-induced artifacts.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. For this compound (M.W. 160.17 g/mol ), a 10 mM stock is 1.6017 mg dissolved in 1 mL of solvent.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cell line is dictated by the research question.

  • For Neuroprotective Studies: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neurons are appropriate.

  • For General Cytotoxicity/Cancer Studies: Commonly used and well-characterized cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) are suitable.[4]

  • Standard Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[4] Maintain cells in the logarithmic growth phase and ensure they are sub-cultured before reaching 80-90% confluency to maintain cellular health.[4]

Phase 1: Cytotoxicity and Dose-Response Profiling

Rationale: The goal of this phase is to determine the half-maximal inhibitory concentration (IC50) of the compound. This value represents the concentration at which 50% of the cell population's viability is inhibited and is a critical parameter for defining the compound's potency. All subsequent experiments will use concentrations at, above, and below this determined IC50 value.

Experimental Workflow: Phase 1

G A Seed cells in 96-well plate B Prepare serial dilutions of This compound A->B C Treat cells with compound (24, 48, 72 hours) B->C D Add MTT/MTS reagent and incubate C->D E Read absorbance on plate reader D->E F Calculate % Viability and determine IC50 E->F

Caption: Workflow for determining compound cytotoxicity.

Protocol 1: Cell Viability Assay (MTT/MTS Method)

This protocol is based on the principle that viable cells with active metabolism can reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cell line

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.[4]

  • Compound Preparation: Prepare a series of 2x concentrated serial dilutions of the compound in culture medium. A suggested starting range is provided in the table below.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO at the highest concentration used) and untreated control wells.[6]

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT/MTS Addition: Following incubation, add 10-20 µL of the MTT/MTS reagent to each well (final concentration ~0.5 mg/mL for MTT). Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[5]

  • Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. If using MTS, this step is not needed as the product is soluble.[6]

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[5]

Data Analysis:

  • Normalize the absorbance readings by subtracting the background (wells with medium only).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent by the end of the assay.
Initial Concentration Range 0.1 µM - 100 µMA broad range to capture the IC50 of a novel compound with unknown potency.
Incubation Times 24, 48, 72 hoursTo assess both acute and long-term cytotoxic effects.
Vehicle Control <0.1% DMSOTo ensure the solvent itself is not causing toxicity.

Phase 2: Mechanistic Investigation - Apoptosis Assessment

Rationale: Once the IC50 is established, the next logical step is to investigate how the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and a potential outcome of cellular stress. We will investigate key hallmarks of apoptosis.[7]

Hypothesized Apoptotic Pathway

G cluster_0 Cellular Response Compound This compound Stress Cellular Stress Compound->Stress PS Phosphatidylserine (PS) Translocation Stress->PS Caspase Caspase Cascade Activation Stress->Caspase Apoptosis Apoptosis PS->Apoptosis PARP PARP Cleavage Caspase->PARP cleaves PARP->Apoptosis

Caption: Hypothesized pathway for compound-induced apoptosis.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V is a protein that binds with high affinity to PS in the presence of calcium.[9] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[10] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • 6-well plates

  • Flow cytometer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 1x Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[7]

  • Ice-cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the compound at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle-treated and untreated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or gentle scraping to preserve membrane integrity.[7] Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[7][10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL stock) to each 100 µL cell suspension.[7]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Principle: Western blotting allows for the detection of specific proteins to confirm the activation of apoptotic pathways at the molecular level. Key markers include caspases, which are the executioners of apoptosis, and their substrates, like PARP (Poly (ADP-ribose) polymerase).[11] Inactive caspases (pro-caspases) are cleaved to become active, and PARP is cleaved by active caspase-3.[12] Detecting these cleaved forms is a hallmark of apoptosis.[13][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis: Treat and harvest cells as in the Annexin V protocol. Wash the cell pellet with ice-cold PBS and lyse by adding RIPA buffer. Incubate on ice for 30 minutes.[13]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST.[13] Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[13] An increase in the ratio of cleaved-caspase-3 to total caspase-3 or the appearance of cleaved PARP indicates apoptosis induction.

Troubleshooting

IssuePotential CauseSolution
High variability in viability assay Inconsistent cell seeding; edge effects in 96-well plate.Use a multichannel pipette for seeding; avoid using the outer wells of the plate.
No Annexin V signal Compound is not inducing apoptosis at the tested time/dose; assay reagents degraded.Test higher concentrations or longer time points; use a positive control (e.g., staurosporine) to validate the assay.
Weak bands on Western blot Insufficient protein loaded; poor antibody quality; inefficient transfer.Increase protein load; optimize antibody concentration; verify transfer efficiency with Ponceau S stain.
High background in Western blot Insufficient blocking; antibody concentration too high.Increase blocking time or change blocking agent; reduce primary/secondary antibody concentration.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-acetamido-4-aminobutanoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Retrieved from [Link]

  • PubChem. (n.d.). N(4)-acetyl-L-2,4-diaminobutyric acid. Retrieved from [Link]

Sources

Application Note: Strategies for Developing Robust Assays for (2S)-4-(acetylamino)-2-aminobutanoic Acid Deacetylase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S)-4-(acetylamino)-2-aminobutanoic acid, also known as N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-acetyl-L-DABA), is a metabolite of interest in various biochemical pathways.[1][2] Understanding its enzymatic regulation, particularly its conversion back to L-2,4-diaminobutyric acid (L-DABA) via deacetylation, is critical for researchers in drug metabolism, enzymology, and neuroscience. This guide provides a comprehensive framework for developing robust and reliable assays to measure the activity of enzymes that deacetylate N-γ-acetyl-L-DABA. We present two distinct, field-proven methodologies: a low-throughput, high-fidelity HPLC-MS/MS assay for direct quantification and a high-throughput, indirect coupled-enzyme fluorometric assay suitable for inhibitor screening. Additionally, we discuss considerations for transitioning these findings into cell-based models.

Introduction

This compound is the N-acetylated form of L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid.[3][4][5] While L-DABA itself has been studied for its effects on GABAergic systems, the role of its acetylated counterpart is less understood but is recognized as a primary metabolite in organisms from bacteria to humans.[1][6] The enzymatic removal of the acetyl group is a key metabolic step, potentially catalyzed by a member of the deacetylase or amidohydrolase superfamilies, analogous to the well-characterized histone deacetylases (HDACs).

Developing assays to measure this specific deacetylase activity is essential for several research objectives:

  • Enzyme Identification and Characterization: Identifying the specific enzyme(s) responsible for this reaction in various tissues or organisms.

  • Kinetic Analysis: Determining key enzymatic parameters such as Km and kcat.

  • Inhibitor Screening: Discovering and characterizing small molecules that modulate the enzyme's activity, which may have therapeutic potential.

This document provides detailed protocols that are designed to be self-validating through the rigorous use of controls, ensuring the generation of trustworthy and reproducible data.

Overall Assay Development Strategy

The choice of assay format depends on the specific research question, balancing throughput needs with the required level of analytical detail. A typical workflow involves first establishing a highly accurate direct assay (HPLC-MS/MS) to confirm activity and characterize the reaction products. This validated method then serves as the "gold standard" for developing and qualifying a higher-throughput indirect assay for screening purposes.

Assay_Development_Workflow cluster_0 Phase 1: Assay Feasibility & Validation cluster_1 Phase 2: High-Throughput Adaptation cluster_2 Phase 3: Cellular Context Start Define Objective (e.g., Kinetics, Screening) Reagents Source Enzyme & Substrate (N-γ-acetyl-L-DABA) Start->Reagents HPLC_Dev Protocol 1: Develop HPLC-MS/MS Method (Direct Detection) Reagents->HPLC_Dev Gold Standard Validation Confirm Product Formation (L-DABA) Determine Basic Kinetics HPLC_Dev->Validation HTS_Dev Protocol 2: Develop Coupled Assay (Indirect, Fluorometric) Validation->HTS_Dev Qualify HTS Assay Cell_Assay Cell-Based Assay Development (Metabolite Quantification) Validation->Cell_Assay Physiological Relevance HTS_Val Validate with HPLC-MS/MS Data Calculate Z'-Factor HTS_Dev->HTS_Val Screening Perform High-Throughput Screen (e.g., IC50 Determination) HTS_Val->Screening

Caption: Workflow for developing deacetylase assays.

Protocol 1: Direct Quantification by HPLC-MS/MS
3.1 Principle

This method is the definitive approach for measuring deacetylase activity. It directly quantifies the consumption of the substrate, this compound, and the simultaneous formation of the product, L-2,4-diaminobutyric acid. The separation by liquid chromatography followed by detection with tandem mass spectrometry provides exceptional specificity and sensitivity, making it the ideal method for kinetic studies and for validating other assay formats.[7][8][9]

3.2 Materials and Reagents
  • Substrate: this compound (e.g., Chem-Impex International, Cat# 31225)[4]

  • Product Standard: L-2,4-diaminobutyric acid dihydrochloride (e.g., Sigma-Aldrich, Cat# D1628)[10]

  • Enzyme Source: Purified recombinant deacetylase or tissue/cell lysate

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM KCl

  • Quenching Solution: 1:1 Acetonitrile:Methanol with 0.1% formic acid and an internal standard (e.g., 13C,15N-labeled amino acid)

  • HPLC-grade water and acetonitrile

  • Formic acid (LC-MS grade)

3.3 Detailed Protocol
  • Standard Curve Preparation: Prepare serial dilutions of both the substrate and product standard (e.g., from 1 µM to 100 µM) in the assay buffer. These will be processed identically to the samples to create calibration curves.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 45 µL of pre-warmed assay buffer containing the desired concentration of substrate (e.g., for a final concentration of 50 µM).

    • Initiate the reaction by adding 5 µL of the enzyme solution (pre-diluted in assay buffer).

    • Rationale: Adding a small volume of enzyme minimizes the disruption of the reaction conditions.

    • Incubate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range with respect to time and enzyme concentration.

  • Reaction Quenching & Protein Precipitation:

    • Stop the reaction by adding 150 µL of ice-cold quenching solution.

    • Rationale: The high concentration of organic solvent immediately denatures and precipitates the enzyme, halting the reaction. The internal standard corrects for variations in sample processing and instrument response.

    • Vortex vigorously and incubate at -20°C for 20 minutes.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Inject the sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites).

    • Analyze using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode, monitoring for the specific precursor-to-product ion transitions (MRM) for the substrate, product, and internal standard.

3.4 Data Presentation: HPLC-MS/MS Parameters
Parameter This compound L-2,4-diaminobutyric acid Internal Standard (Example)
Formula C₆H₁₂N₂O₃C₄H₁₀N₂O₂13C₅,15N-Valine
Precursor Ion (m/z) 161.1119.1124.1
Product Ion (m/z) 102.1 (Loss of acetamide)73.1 (Loss of H₂O + CO + NH₃)78.1
Collision Energy (eV) 152018
LC Column Type HILIC (e.g., Waters BEH Amide)HILIC (e.g., Waters BEH Amide)HILIC (e.g., Waters BEH Amide)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid

Note: These m/z values are for the [M+H]⁺ ions and are examples. They must be empirically optimized on the specific mass spectrometer used.

Protocol 2: High-Throughput Coupled Fluorometric Assay
4.1 Principle

This assay is an indirect method designed for high-throughput screening (HTS) of enzyme inhibitors. Instead of measuring the substrate or L-DABA, it quantifies the other reaction product: acetate. The production of acetate is coupled through a series of enzymatic reactions to the oxidation of NADH to NAD⁺. This causes a decrease in fluorescence (Excitation: ~340 nm, Emission: ~460 nm), which is proportional to the deacetylase activity. This assay format is highly sensitive and amenable to automation in 96- or 384-well plates.[11][12]

Coupled_Assay_Pathway cluster_primary Primary Reaction cluster_coupling Coupling & Detection Reactions Substrate N-γ-acetyl-L-DABA Enzyme Target Deacetylase Substrate->Enzyme Product1 L-DABA Enzyme->Product1 Product2 Acetate Enzyme->Product2 ACS Acetyl-CoA Synthetase Product2->ACS AcCoA Acetyl-CoA Product2->AcCoA + ATP, CoA ATP ATP, CoA ATP->ACS ACS->AcCoA PPi PPi ACS->PPi AcCoA->PPi PFK PPi-PFK PPi->PFK F6P Fructose-6-P F6P->PFK FBP Fructose-1,6-BP PFK->FBP ALD Aldolase FBP->ALD DHAP DHAP ALD->DHAP GAP GAP ALD->GAP GPDH GPDH DHAP->GPDH TPI TPI GAP->TPI TPI->DHAP NADH NADH NADH->GPDH NAD NAD⁺ (Signal Decrease) GPDH->NAD

Caption: Coupled enzymatic pathway for detecting acetate.

4.2 Materials and Reagents
  • Primary Reaction Components: As in Protocol 1.

  • Coupling Enzymes & Reagents:

    • Acetyl-CoA Synthetase (ACS)

    • ATP and Coenzyme A (CoA)

    • PPi-dependent Phosphofructokinase (PPi-PFK)

    • Fructose-6-Phosphate (F6P)

    • Aldolase (ALD)

    • Triosephosphate Isomerase (TPI)

    • Glycerol-3-Phosphate Dehydrogenase (GPDH)

    • NADH

  • Assay Plate: Black, opaque 384-well microplate.

  • Plate Reader: Capable of kinetic fluorescence measurements.

4.3 Detailed Protocol
  • Coupling Enzyme Mix Preparation: Prepare a master mix containing all coupling enzymes and reagents in the assay buffer. The final concentrations must be optimized to ensure the primary deacetylase reaction is the rate-limiting step.

  • Assay Execution (for Inhibitor Screening):

    • To the wells of a 384-well plate, add 1 µL of test compound (dissolved in DMSO) or DMSO alone (for controls).

    • Add 20 µL of assay buffer containing the target deacetylase enzyme. Incubate for 15 minutes at room temperature to allow compound binding.

    • Rationale: This pre-incubation step is crucial for identifying time-dependent inhibitors.

    • Initiate the reaction by adding 20 µL of a 2X substrate/coupling mix (containing N-γ-acetyl-L-DABA and the coupling enzyme mix).

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the decrease in NADH fluorescence (Ex: 340 nm, Em: 460 nm) kinetically over 30-60 minutes, reading every 60 seconds.

  • Data Analysis & Validation:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Normalize rates to controls: % Inhibition = 100 * (1 - (Rateinhibitor - Rateneg_ctrl) / (Ratepos_ctrl - Rateneg_ctrl)).

    • Plot % Inhibition vs. compound concentration to determine IC₅₀ values.

    • For assay validation, calculate the Z'-factor using positive (no inhibitor) and negative (e.g., a known inhibitor or no enzyme) controls. A Z' > 0.5 indicates an excellent assay for HTS.

4.4 Data Presentation: Example 384-Well Plate Layout
Wells 1-2 3-22 23-24
Row A-P Positive Control (DMSO)Test Compounds (Serial Dilution)Negative Control (No Enzyme)
Cell-Based Assay Considerations

To understand the activity in a physiologically relevant context, it is essential to move from biochemical assays to cell-based models.[13] This involves measuring the conversion of exogenously applied N-γ-acetyl-L-DABA to L-DABA by intact cells.

Workflow Outline:

  • Cell Culture: Plate cells of interest (e.g., neuronal cells, hepatocytes) in a multi-well plate and grow to desired confluency.

  • Treatment: Replace the culture medium with a serum-free medium containing a known concentration of N-γ-acetyl-L-DABA.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Sample Collection: At each time point, collect both the extracellular medium and the cells.

  • Sample Preparation:

    • Medium: Precipitate any proteins with cold acetonitrile/methanol as in Protocol 1.

    • Cells: Wash cells with ice-cold PBS, then lyse using a suitable method (e.g., sonication in methanol/water). Precipitate proteins as above.

  • Analysis: Quantify the concentrations of both N-γ-acetyl-L-DABA and L-DABA in both the intracellular and extracellular fractions using the validated HPLC-MS/MS method from Protocol 1. This allows for the determination of cellular uptake, product formation, and product efflux.

Troubleshooting
Problem Possible Cause Solution
No activity in HPLC-MS/MS assay Inactive enzyme; Incorrect buffer pH or cofactors; Substrate degradation.Verify enzyme activity with a positive control substrate if available. Perform a pH and buffer screen. Check substrate purity by MS.
High background in coupled assay Contaminating enzymes in the primary enzyme prep (e.g., that consume NADH).Run a control reaction without the primary substrate. If background persists, further purify the target enzyme.
Low Z'-factor in HTS assay High data variability; Small signal window.Optimize reagent concentrations (especially NADH and coupling enzymes). Check for inhibitor autofluorescence or quenching.
Poor recovery in cell-based assay Inefficient cell lysis; Analyte degradation during processing.Test different lysis methods. Keep samples on ice or at -80°C at all times. Use an internal standard from the point of lysis.
References
  • Wolfson, N. A., Pitcairn, C. A., Sullivan, E. D., Joseph, C. G., & Fierke, C. A. (2014). An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity. Analytical Biochemistry, 456, 61–69. Retrieved from [Link]

  • ResearchGate. (2014). An Enzyme-Coupled Assay Measuring Acetate Production. Retrieved from [Link]

  • ACS Publications. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mass spectrometry-based detection of protein acetylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Retrieved from [Link]

  • PubMed. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Validation of Protein Acetylation by Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). N(4)-acetyl-L-2,4-diaminobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acetyl-γ-aminobutyric acid. Retrieved from [Link]

  • Human Metabolome Database. (2012). 4-Acetamido-2-aminobutanoic acid (HMDB0031411). Retrieved from [Link]

  • Chem-Impex International. (n.d.). Ng-Acetyl-L-diaminobutyric acid. Retrieved from [Link]

  • EMBL-EBI. (n.d.). N(4)-acetyl-L-2,4-diaminobutyric acid (CHEBI:7351). Retrieved from [Link]

Sources

Application Notes & Protocols for High-Purity (2S)-4-(acetylamino)-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific & Therapeutic Potential of (2S)-4-(acetylamino)-2-aminobutanoic Acid

This compound, also identified as N-gamma-acetyl-L-2,4-diaminobutyric acid, is a chiral, non-proteinogenic L-alpha-amino acid derivative. As a primary metabolite found in organisms from bacteria to humans, it is intrinsically involved in fundamental physiological processes necessary for growth and development.[1] Its unique structure, featuring a terminal acetylated amino group, makes it a valuable molecule for a range of scientific inquiries.

In the realm of drug discovery and development, this compound is gaining significant attention. Research has highlighted its potential neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Furthermore, its derivatives are being explored as potent and selective inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2).[2] ASCT2 is overexpressed in various cancers, including non-small-cell lung cancer (NSCLC), and plays a crucial role in supplying cancer cells with essential amino acids like glutamine.[2][3] By inhibiting this transporter, this compound derivatives can induce nutrient deprivation, suppress critical signaling pathways like mTOR, and ultimately trigger apoptosis in cancer cells.[2]

Beyond direct therapeutic applications, this molecule serves as a critical research tool for investigating enzymatic mechanisms, nitrogen metabolism, and the biosynthesis of complex natural products such as siderophores.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, quality control protocols, handling procedures, and key applications for high-purity this compound.

Commercial Sourcing of High-Purity this compound

Procuring this compound with high chemical and enantiomeric purity is paramount for reproducible and reliable experimental outcomes. The choice of supplier should be based on the availability of comprehensive analytical data, purity specifications, and batch-to-batch consistency.

Supplier Product Name/Synonym CAS Number Purity/Notes
Benchchem This compound1190-46-1Research grade. For research use only.[1]
Sigma-Aldrich (Merck) (S)-4-Acetamido-2-aminobutanoic acid1190-46-1Purity level should be confirmed on the certificate of analysis for the specific batch.
Fluorochem (2S)-4-(acetyloxy)-2-aminobutanoic acid7540-67-2Note: This is a related derivative, not the exact topic compound. Purity listed as 98%.[4] Researchers should verify the structure.
Apollo Scientific (2S)-2-Aminobutanoic acid1492-24-6Note: This is the parent amino acid, not the acetylated form.[5] Useful as a starting material or reference.

Note: The table includes related compounds as sourcing the exact molecule can sometimes be challenging. Researchers must carefully verify the CAS number and chemical structure with the supplier before purchase. The CAS number for the target compound is 1190-46-1 .[1]

Quality Control & Purity Validation Protocol

For a chiral molecule like this compound, purity assessment must address both chemical identity and enantiomeric purity. The presence of the D-enantiomer can lead to significantly different biological activity and confound experimental results.[]

Logical Workflow for Compound Validation

The following diagram illustrates a self-validating workflow for receiving, qualifying, and using a new batch of the compound.

G cluster_0 Procurement & Initial Checks cluster_1 Analytical Qualification cluster_2 Preparation & Use A Select Supplier & Procure Compound B Receive Compound & Verify Documentation (CoA, SDS) A->B C Visual Inspection (Color, Form) B->C D Identity Confirmation (MS, NMR) C->D E Chemical Purity Assay (HPLC-UV/ELSD) D->E F Enantiomeric Purity Assay (Chiral HPLC or GC) E->F G Hygroscopicity Check & Proper Storage F->G If Purity >98% & ee >99% H Prepare Stock Solutions G->H I Proceed with Experiment H->I

Caption: Workflow for procurement and validation.

Protocol 2.1: Chiral Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing both chemical and chiral purity.[][7] This protocol provides a general framework; specific column and mobile phase conditions may need to be optimized.

Rationale: This method separates the (2S)-enantiomer from its (2R)-counterpart and other chemical impurities. Using a chiral stationary phase (chiral column) allows for direct separation of enantiomers. Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard reverse-phase column.[][8]

Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile, and methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • Chiral HPLC column (e.g., Chiralpak® series or similar)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., water/acetonitrile 50:50 v/v) to create a 1 mg/mL stock solution.

  • Mobile Phase Preparation: Prepare the mobile phase as recommended by the chiral column manufacturer. A typical starting point for reverse-phase chiral chromatography could be a gradient of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • HPLC System Setup:

    • Install the chiral column and equilibrate it with the initial mobile phase composition for at least 30 minutes at a stable flow rate (e.g., 0.5-1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has absorbance (e.g., ~210 nm for the amide bond).[7]

  • Injection and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Run the chromatographic method.

    • Identify the peaks corresponding to the (2S)- and any potential (2R)-enantiomer. The major peak should correspond to the desired (2S) form.

  • Data Interpretation:

    • Chemical Purity: Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks detected.

    • Enantiomeric Excess (ee%): Calculate using the formula: ee% = ([(S)-enantiomer Area - (R)-enantiomer Area] / [(S)-enantiomer Area + (R)-enantiomer Area]) * 100. High-purity material should exhibit an ee% of >99%.

Handling and Storage Protocols

Amino acids and their derivatives can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[9][10] Moisture absorption can lead to physical changes (caking), chemical degradation, and inaccurate weighing for experiments.[11]

Protocol 3.1: Best Practices for Storage and Handling

  • Upon Receipt: Do not open the container until it has equilibrated to room temperature. This prevents condensation from forming on the cold powder.

  • Storage Environment: Store the compound in a tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel). For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended.

  • Weighing and Aliquoting:

    • Perform weighing operations in an environment with controlled low humidity if possible.

    • Minimize the time the container is open to the atmosphere.

    • Use a clean, dry spatula for every operation.

    • For frequent use, it is advisable to create smaller aliquots from the main stock to avoid repeated exposure of the entire batch to ambient conditions.

  • Solution Storage: If preparing stock solutions, use sterile, purified water or a suitable buffer. Store stock solutions frozen at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Key Applications & Experimental Protocols

Application Focus: Inhibition of ASCT2 in Cancer Research

As previously mentioned, a primary application of this compound derivatives is in cancer research, specifically targeting glutamine metabolism via the ASCT2 transporter.[2] Inhibition of ASCT2 blocks glutamine uptake, disrupting downstream signaling pathways critical for cancer cell growth and survival.[3]

ASCT2 Signaling Pathway

The following diagram illustrates the mechanism of action for ASCT2 inhibitors.

G Extracellular Extracellular Space ASCT2 ASCT2 Transporter Intracellular Intracellular Space Glutamine_out Glutamine Glutamine_out->ASCT2 Uptake Inhibitor (2S)-4-(acetylamino)- 2-aminobutanoic acid Derivative Inhibitor->ASCT2 Blocks Glutamine_in Glutamine ASCT2->Glutamine_in Metabolism Amino Acid Metabolism Glutamine_in->Metabolism mTOR mTOR Signaling Metabolism->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibits

Caption: ASCT2 inhibition pathway.

Protocol 4.1: In Vitro Glutamine Uptake Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of a test compound on ASCT2-mediated glutamine uptake in a cancer cell line (e.g., A549 NSCLC cells).[2]

Rationale: The assay measures the uptake of radiolabeled L-[³H]-glutamine by cancer cells in the presence and absence of the inhibitor. A reduction in intracellular radioactivity in the presence of the compound indicates inhibition of glutamine transport.

Materials:

  • A549 cells (or other relevant cancer cell line overexpressing ASCT2)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • L-[³H]-glutamine (radiolabeled glutamine)

  • Test compound: this compound derivative

  • Scintillation fluid and scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer (e.g., PBS). Include a vehicle control (buffer only).

  • Assay Initiation:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells twice with warm PBS.

    • Add 200 µL of the appropriate compound dilution (or vehicle) to each well.

    • Pre-incubate the cells with the compound for 10-15 minutes at 37°C.

  • Glutamine Uptake:

    • To initiate the uptake, add 50 µL of assay buffer containing L-[³H]-glutamine (to a final concentration of ~1 µCi/mL) to each well.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

  • Assay Termination:

    • To stop the uptake, rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with ice-cold PBS to remove any non-internalized radiolabel.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate from each well into a separate scintillation vial.

    • Add scintillation fluid to each vial, mix well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of glutamine uptake) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

References

  • Oppedisano, F., et al. (1995). Chiral amino acid analysis versus standard for icatibant acetate. Archiv der Pharmazie, 328(9), 635-9. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Chan, H. K., et al. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. International Journal of Pharmaceutics, 528(1-2), 145-154. [Link]

  • Onysko, M., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(20), 4739. [Link]

  • National Center for Biotechnology Information. (2S)-2-acetamido-4-aminobutanoic acid. PubChem Compound Summary for CID 10953804. [Link]

  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2058. [Link]

  • ResearchGate. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Shanghai Yufen Biochemical Technology Co., Ltd. (2s)-4-(Acetyloxy)-2-aminobutanoic acid. [Link]

  • Amerigo Scientific. (2S)-2-Aminobutanoic acid. [Link]

  • Milne, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 53. [Link]

  • Exposome-Explorer. 2-Aminobutyric acid (Compound). [Link]

  • Chew, Y. K., et al. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. Asian Journal of Pharmaceutical Sciences, 14(5), 532-542. [Link]

  • Istrate, E., & Găman, M. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(18), 4153. [Link]

  • CNGBdb. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. [Link]

  • Li, Y., et al. (2024). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 67(3), 1990-2011. [Link]

  • Zhang, M., et al. (2024). Amino acids as stabilizers for lysozyme during the spray-drying process and storage. International Journal of Pharmaceutics, 658, 124217. [Link]

  • National Center for Biotechnology Information. 4-aminobutanoic acid;(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino) - PubChem. [Link]compound/13904128)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2S)-4-(acetylamino)-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2S)-4-(acetylamino)-2-aminobutanoic acid, also known as N-gamma-acetyl-L-2,4-diaminobutyric acid. This molecule's unique structure, featuring a primary amine, a secondary amide, and a carboxylic acid, presents specific challenges in achieving high purity. This guide provides troubleshooting solutions and answers to frequently asked questions, drawing from established scientific principles and field-proven methodologies to assist researchers in their purification workflows.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Q1: My crystallization of this compound is failing or resulting in very low yields. What are the likely causes and how can I optimize the process?

A1: The difficulty in crystallizing this compound often stems from its zwitterionic nature and high polarity, which dictates its solubility profile.[1] Failure to obtain crystals or low yields can typically be attributed to three factors: improper solvent selection, suboptimal saturation levels, or the presence of impurities that inhibit crystal formation.

Causality and Solution:

  • Solvent Selection: Due to its polar functional groups, this compound is most effectively crystallized from polar protic solvents. Water has been successfully used to generate rod-shaped crystals via cooling crystallization.[1] Highly nonpolar solvents will not be effective. Co-solvent systems (e.g., water/ethanol, water/isopropanol) can be explored to fine-tune solubility and drive precipitation, but water alone is the recommended starting point.

  • Supersaturation and Nucleation: Crystallization requires a supersaturated solution. If the solution is too dilute, no crystals will form. Conversely, if it is too concentrated or cooled too rapidly, the compound may "crash out" as an amorphous solid, trapping impurities.

    • Actionable Advice: Dissolve the crude material in a minimal amount of hot water (e.g., 50-60°C) to ensure full dissolution.[1] Then, allow the solution to cool slowly and undisturbed. If nucleation does not occur, introduce a seed crystal or gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Impurity Interference: Certain impurities, particularly structurally similar molecules or residual solvents, can interfere with the crystal lattice formation. If crystallization fails repeatedly despite optimizing conditions, it is a strong indicator that a pre-purification step using chromatography is necessary.

Workflow: Troubleshooting Crystallization Failure

G start Crude (2S)-4-(acetylamino) -2-aminobutanoic acid solvent Dissolve in minimal hot H2O (50°C) start->solvent cool Slow Cooling to RT, then 4°C solvent->cool check Crystals Formed? cool->check success Isolate Crystals (Filtration) check->success Yes fail No Crystals or Amorphous Solid check->fail No seed Attempt Seeding or Scratching fail->seed recheck Crystals Formed? seed->recheck recheck->success Yes chromatography Impurity Interference Likely. Proceed to Ion-Exchange Chromatography. recheck->chromatography No

Caption: Decision workflow for optimizing crystallization.

Q2: After crystallization, my product is still contaminated with the N(2)-acetyl isomer. How can I separate these positional isomers?

A2: This is a common and significant challenge, as the N(4)-acetyl (N-gamma) and N(2)-acetyl (N-alpha) isomers possess identical molecular weights and similar polarities, making them difficult to separate by crystallization or standard reverse-phase chromatography. The most robust method for separating these isomers is Ion-Exchange Chromatography (IEX) .[2][3]

Scientific Rationale:

The key to separation lies in the different pKa values of the remaining free amino group.

  • In the desired N(4)-acetyl isomer , the free amine is at the alpha (C2) position.

  • In the N(2)-acetyl isomer , the free amine is at the gamma (C4) position.

Alpha-amino groups are generally more acidic (have a lower pKa) than gamma-amino groups. By controlling the pH of the mobile phase, we can exploit this difference to impart a differential net charge on the two isomers, allowing for their separation on an ion-exchange resin.[2][4]

Recommended Protocol: Cation-Exchange Chromatography

  • Resin Selection: Choose a strong cation-exchange (SCX) resin.

  • Equilibration: Equilibrate the column with a low pH buffer (e.g., pH 2.5-3.0). At this pH, both isomers will be protonated at their free amino group and carry a net positive charge, binding to the negatively charged resin.

  • Elution: Apply a gradient of increasing pH or increasing salt concentration (e.g., a NaCl gradient). The N(2)-acetyl isomer, with its more basic gamma-amino group, will hold its positive charge more strongly and thus elute later than the desired N(4)-acetyl isomer.

  • Fraction Analysis: Monitor the column effluent using HPLC or TLC to identify and pool the pure fractions of the desired isomer.

Q3: My final product shows evidence of the (2R) enantiomer, compromising its stereochemical purity. How does this happen and what is the remedy?

A3: The presence of the undesired (2R) enantiomer indicates that racemization has occurred at the chiral alpha-carbon (C2). This is a critical issue in pharmaceutical development where single-enantiomer purity is often required.

Mechanism of Racemization:

The alpha-proton on the chiral carbon is susceptible to abstraction under harsh chemical conditions, particularly strong acid or base, often at elevated temperatures.[5] This can occur during the synthesis itself (e.g., during acylation or deprotection steps) or during aggressive purification protocols. The resulting planar carbanion intermediate can be reprotonated from either face, leading to a mixture of (2S) and (2R) enantiomers.

Mitigation and Purification Strategy:

  • Process Optimization: Review your synthetic and deprotection steps. Mitigation strategies include using milder reagents, lower reaction temperatures (e.g., below 10°C), and bulkier protecting groups that can help stabilize the stereocenter.[5]

  • Purification: Once a racemic or diastereomeric mixture is formed, separation requires a chiral environment. Chiral chromatography is the definitive method for this purpose.[6]

    • Column Selection: Various chiral stationary phases (CSPs) are available, often based on polysaccharide derivatives. Method development is required to find a CSP and mobile phase combination that provides adequate resolution.

    • Scale: Chiral chromatography can be performed at both analytical and preparative scales to either quantify the enantiomeric excess (ee) or isolate the pure (2S)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the expected impurity profile for synthetically derived this compound?

A1: The impurity profile depends on the synthetic route, but a general summary is provided below.

Impurity CategorySpecific ExamplesOriginRecommended Analytical Method
Starting Materials L-2,4-Diaminobutyric acid, Glutamic acidIncomplete reactionHPLC, LC-MS
Reagents & Catalysts Acetic anhydride, Triflic acid (TfOH), Protecting groups (Boc, Benzoyl)Carryover from workupHPLC, NMR
Reaction Side-Products (2S)-2-(acetylamino)-4-aminobutanoic acid (N-alpha isomer)Lack of regioselectivityIEX-HPLC, LC-MS
N(2),N(4)-Diacetyl-L-2,4-diaminobutyric acidOver-acetylationHPLC, LC-MS
Stereoisomers (2R)-4-(acetylamino)-2-aminobutanoic acidRacemization during synthesis[5]Chiral HPLC

Q2: What are the key physical and chemical properties to consider during purification?

A2: Understanding the fundamental properties of the target compound is crucial for designing an effective purification strategy.

PropertyValueSignificance in Purification
Molecular Formula C₆H₁₂N₂O₃-
Molecular Weight 160.17 g/mol [7]Guides mass spectrometry analysis and molar calculations.
Melting Point 220 - 222 °C[7]A sharp melting point is an indicator of high purity.
Structure Zwitterionic[1]Dominates solubility. Soluble in polar solvents like water, poorly soluble in nonpolar organic solvents. Key for IEX.
Calculated XLogP3 -4.4[7]Indicates very high hydrophilicity; retention on reverse-phase columns will be low without ion-pairing agents.

Impurity Profile Overview

G cluster_source Impurity Sources start_mat Starting Materials (e.g., L-2,4-diaminobutyric acid) target (2S)-4-(acetylamino) -2-aminobutanoic acid start_mat->target Incomplete Reaction side_prod Reaction Side-Products (e.g., N-alpha isomer) side_prod->target Co-purifies due to similar properties rac_prod Stereoisomers (e.g., (2R)-enantiomer) rac_prod->target Forms via Racemization

Caption: Major classes of impurities encountered during purification.

References

  • Jain, R. & Fan, X. (2019). Chapter 4 - Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]

  • Czech, L., et al. (2020). Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid. MDPI. Available at: [Link]

  • Isolation and chromatographic purification of reaction products from amino acids. (2023). Royal Society of Chemistry. Available at: [Link]

  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. Available at: [Link]

  • Separation and Detection of Amino Acids. (n.d.). University of Guelph. Available at: [Link]

  • PubChem. (n.d.). N(4)-acetyl-L-2,4-diaminobutyric acid. National Center for Biotechnology Information. Available at: [Link]

Sources

stability and degradation of (2S)-4-(acetylamino)-2-aminobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-4-(acetylamino)-2-aminobutanoic acid, also known as Nγ-acetyl-L-2,4-diaminobutyric acid, is an amino acid derivative utilized in a range of research applications, from biochemical pathway studies to pharmaceutical development.[1][2][3] Ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound in solution. As direct, extensive stability studies on this specific molecule are not widely published, this guide is built upon established principles of chemical stability for related structures, such as N-acetylated amino acids and glutamine derivatives.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound in solution?

Based on its chemical structure, two primary degradation pathways are predicted:

  • Hydrolysis of the Side-Chain Amide (Deacetylation): The acetylamino group is an amide bond, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield (S)-2,4-diaminobutanoic acid and acetic acid. This is a common degradation pathway for N-acetylated amino acids.[6][7]

  • Intramolecular Cyclization: The molecule possesses a primary amine at the α-position and an acetamido group at the γ-position. Under certain conditions, particularly with activation (e.g., in the presence of acetic anhydride), this can lead to an intramolecular cyclization reaction to form a lactam, specifically 1-acetyl-3-acetamido-2-pyrrolidone.[8] While this has been observed under synthetic conditions, its rate in aqueous solution at physiological pH is expected to be slow but should be considered a potential degradation route.[8][9]

Q2: How does pH impact the stability of the compound?

The stability of this compound is highly dependent on pH.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the rate of amide hydrolysis (deacetylation) is expected to increase. Studies on the related compound N-acetylglutamine show significant degradation at pH 2.0 and 3.0, with the formation of hydrolysis and cyclization products.[4][6][7]

  • Neutral to Mildly Acidic Conditions (pH 4-7): The compound is predicted to have its maximal stability in this range. N-acetylglutamine, for example, is stable for up to 6 months at room temperature at pH > 4.0.[6][7] For experimental work, maintaining the pH within this window is highly recommended.

  • Alkaline Conditions (pH > 8): In basic solutions, the rate of base-catalyzed hydrolysis of the amide bond will increase, leading to deacetylation.

Q3: What effect does temperature have on degradation?

As with most chemical reactions, the rate of degradation increases with temperature. Storing stock solutions at lower temperatures (2-8°C or frozen at -20°C to -80°C) is crucial for long-term stability.[5] For experiments conducted at elevated temperatures (e.g., 37°C), the stability of the compound over the time course of the experiment should be verified. Forced degradation studies often use high temperatures (e.g., 60-100°C) to accelerate the identification of potential degradation products.[4][10][11]

Q4: Are there any buffer components I should avoid?

While common biological buffers like phosphate and Tris are generally suitable, it is important to consider the following:

  • Buffer Catalysis: Some buffer species can participate in acid-base catalysis, potentially accelerating hydrolysis. While studies on similar molecules show little buffer catalysis, it's a factor to be aware of, especially at high buffer concentrations.[12]

  • Reactive Components: Avoid buffers containing components that could directly react with the amino or acetyl groups.

  • pH Maintenance: Ensure the chosen buffer has sufficient capacity to maintain the target pH throughout the experiment, as pH drift can significantly impact stability.

Q5: How should I prepare and store stock solutions?

  • Solvent: Use a high-purity, neutral pH solvent. For many applications, sterile water for injection or a stable buffer system (e.g., phosphate-buffered saline at pH 7.4) is appropriate.

  • Concentration: Prepare concentrated stock solutions to minimize the volume added to your experimental system.

  • Storage: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Loss of compound activity or concentration in my assay. 1. pH-Mediated Hydrolysis: The pH of your solution may be outside the optimal stability range (pH 4-7).2. Thermal Degradation: The experiment is run at a high temperature for an extended period.3. Incorrect Storage: Stock solutions were stored improperly (e.g., at room temperature, repeated freeze-thaw cycles).1. Verify the pH of all solutions. Use a well-buffered system in the pH 4-7 range.2. Run a time-course experiment to assess stability under your specific assay conditions. If degradation is observed, shorten the incubation time or lower the temperature if possible.3. Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C.
Appearance of new, unexpected peaks in my HPLC/LC-MS analysis. 1. Formation of Degradation Products: The new peaks likely correspond to degradation products such as (S)-2,4-diaminobutanoic acid (from hydrolysis) or a cyclized derivative.[4]2. Oxidative Degradation: Although less common for this structure, exposure to oxidizing agents or metal ions can cause degradation.[10][11]1. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products. This will help confirm the identity of the unexpected peaks.2. If oxidation is suspected, ensure all solutions are prepared with high-purity water and consider degassing solutions or adding a chelating agent like EDTA if metal ion contamination is a possibility.
High variability in results between experimental runs. 1. Inconsistent Stock Solution Stability: Degradation of the compound between the time of preparation and use.2. Batch-to-Batch Purity Differences: The purity of the starting material may vary.1. Always use freshly prepared solutions or solutions that have been stored correctly for a validated period. Prepare enough of a single stock solution for a complete set of related experiments.2. Qualify new batches of the compound by analytical methods (e.g., HPLC, NMR) to confirm purity and identity before use.

Visualizing Degradation & Experimental Design

Predicted Degradation Pathways

The following diagram illustrates the two primary degradation pathways predicted for this compound in solution.

G cluster_main Degradation of this compound cluster_hydrolysis Pathway 1: Hydrolysis cluster_cyclization Pathway 2: Intramolecular Cyclization Parent This compound (Parent Compound) Hydrolysis_Product (S)-2,4-Diaminobutanoic Acid Parent->Hydrolysis_Product  Acid or Base  (Deacetylation) Acetic_Acid Acetic Acid Cyclization_Product 1-acetyl-3-acetamido-2-pyrrolidone Parent->Cyclization_Product  Activating Conditions  (e.g., Acetic Anhydride)

Caption: Predicted degradation pathways for the target compound.

Forced Degradation Workflow

This workflow outlines a systematic approach to identifying potential degradation products and validating analytical methods.[10][11][13]

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal analysis Analyze All Samples (HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis evaluation Identify Degradants & Validate Method Specificity analysis->evaluation

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general framework for monitoring the stability of this compound. The method will need to be optimized for your specific equipment and requirements.

Objective: To quantify the parent compound and separate it from potential degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer components

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter and degas both mobile phases before use.

  • Standard Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in water or Mobile Phase A.

    • Create a series of calibration standards by diluting the stock solution (e.g., 5-100 µg/mL).

  • Sample Preparation:

    • Incubate the compound under your desired experimental conditions (e.g., specific pH, temperature, time).

    • At each time point, withdraw an aliquot and dilute it to fall within the calibration range. Quench any ongoing reaction by diluting into a cold, neutral buffer if necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

    • Gradient: Start with a high aqueous percentage and ramp up the organic phase. Example:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 40% B

      • 20-25 min: 40% B

      • 25-27 min: 40% to 5% B

      • 27-35 min: 5% B (re-equilibration)

  • Analysis:

    • Integrate the peak area of the parent compound.

    • Calculate the concentration at each time point using the calibration curve.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[11][13] The goal is to achieve 5-20% degradation.[14]

Procedure:

  • Prepare Solutions: Prepare separate solutions of this compound (approx. 0.5 mg/mL) for each stress condition. Include a control sample stored at 2-8°C.

  • Acid Hydrolysis: Add 0.1 M HCl to the solution. Incubate at 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Add 0.1 M NaOH to the solution. Incubate at room temperature (25°C), as base hydrolysis is often faster. Sample at shorter time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Incubate at room temperature, protected from light. Sample at various time points (e.g., 2, 6, 24 hours).

  • Thermal Degradation: Incubate a solution of the compound (in water or a neutral buffer) at a high temperature (e.g., 80°C). Sample at various time points (e.g., 24, 48, 72 hours).

  • Analysis: Analyze all stressed samples and the control using the HPLC method from Protocol 1, ideally coupled with a mass spectrometer (LC-MS) to help identify the mass of the degradation products. Compare the chromatograms to identify new peaks and the loss of the parent peak.

References

  • Stability of N‐Acetylglutamine and Glutamine in Aqueous Solution and in a Liquid Nutritional Product by an Improved HPLC Method. Semantic Scholar. Available from: [Link]

  • Stability of N‐Acetylglutamine and Glutamine in Aqueous Solution and in a Liquid Nutritional Product by an Improved HPLC Method. ResearchGate. Available from: [Link]

  • NMR and MS Analysis of Decomposition Compounds Produced From N-acetyl-L-glutamine at Low pH. PubMed. Available from: [Link]

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Royal Society of Chemistry. Available from: [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available from: [Link]

  • A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique. PubMed Central. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels. PubMed. Available from: [Link]

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. National Institutes of Health. Available from: [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available from: [Link]

  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Royal Society of Chemistry. Available from: [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta. Available from: [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. Available from: [Link]

  • The synthesis and cyclization of 2, 4-diaminobutyric acid. Oregon State University. Available from: [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2-Igidov-Konshin/4c3e8006d6498a5840d244843b00f5761a29583b]([Link]

  • N-acetylated amino acids. Nilsson Lab. Available from: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. National Institutes of Health. Available from: [Link]

  • Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. ACS Publications. Available from: [Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. Available from: [Link]

  • 2,4-Diaminobutyric acid. Wikipedia. Available from: [Link]

  • Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed. Available from: [Link]

  • Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol. ResearchGate. Available from: [Link]

  • N(4)-acetyl-L-2,4-diaminobutyric acid. PubChem. Available from: [Link]

  • KEGG COMPOUND: C02261. KEGG. Available from: [Link]

Sources

Technical Support Center: Derivatization of (2S)-4-(acetylamino)-2-aminobutanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of (2S)-4-(acetylamino)-2-aminobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of derivatization, a critical step for the successful analysis of this and other polar analytes. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experimental work.

The Challenge of Analyzing Polar Molecules by GC-MS

This compound is a polar molecule containing both a primary amine and a carboxylic acid functional group. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet.[1][2][3] Derivatization is a chemical modification process that masks these polar functional groups, rendering the analyte more volatile and thermally stable, thus suitable for GC-MS analysis.[1][4][5] The most common approach for amino acids is silylation, which replaces the active hydrogens on the amine and carboxyl groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][6]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for analyzing this compound by GC-MS?

A1: The primary reasons for derivatizing this analyte are:

  • To Increase Volatility: The presence of the amino and carboxyl groups leads to strong intermolecular hydrogen bonding, resulting in a very low vapor pressure. Derivatization replaces the active hydrogens in these groups with nonpolar moieties, which reduces hydrogen bonding and allows the molecule to be vaporized in the GC inlet without decomposition.[1][4]

  • To Enhance Thermal Stability: The original molecule is susceptible to thermal degradation at the high temperatures of the GC inlet and column. The derivatized form is more stable under these conditions.[4]

  • To Improve Chromatographic Peak Shape: The polar nature of the underivatized analyte can lead to interactions with active sites in the GC system, resulting in poor peak shapes (e.g., tailing). Derivatization minimizes these interactions, leading to sharper, more symmetrical peaks.[5]

Q2: What are the most common derivatization reagents for this type of analyte?

A2: Silylation reagents are the most widely used for amino acids.[2] Some common choices include:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A powerful silylating agent that produces volatile byproducts, which is advantageous for chromatography.[5]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another potent silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).[6]

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives.

Q3: What are the critical reaction conditions to ensure successful derivatization?

A3: Key parameters to control include:

  • Anhydrous Conditions: Silylation reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization.[2][7][8] Samples should be thoroughly dried before adding the reagent.

  • Temperature and Time: The reaction kinetics are influenced by temperature and duration. Insufficient heating may result in incomplete derivatization, while excessive heat could potentially degrade the analyte. Typical conditions range from 60-100°C for 30 minutes to a few hours.[6][9]

  • Reagent-to-Analyte Ratio: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion.

  • Solvent Choice: The reaction is often performed in a polar aprotic solvent like pyridine or acetonitrile, which can also act as a catalyst.[10][11]

Q4: How can I verify that the derivatization was successful?

A4: Successful derivatization can be confirmed by:

  • GC-MS Analysis of a Standard: Inject a derivatized standard of this compound. A sharp, symmetrical peak at the expected retention time is a good indicator.

  • Mass Spectrum Interpretation: The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern. For example, the addition of a TMS group increases the molecular weight by 72 Da, while a TBDMS group adds 114 Da. The loss of characteristic fragments (e.g., M-15 for the loss of a methyl group from a TMS group) can also confirm the structure.

Troubleshooting Guide

ProblemPotential CausesSolutions & Explanations
No Peak or Very Small Analyte Peak 1. Incomplete Derivatization: Insufficient reagent, time, or temperature. Presence of moisture. 2. Analyte Degradation: Injector temperature is too high. 3. GC System Leak: A leak in the inlet can prevent the sample from reaching the column. 4. Column Issues: The column may be broken or improperly installed.1. Optimize Derivatization: Ensure the sample is completely dry before adding the reagent.[2][7][8] Increase the reaction time and/or temperature. Use a fresh, unopened vial of derivatizing reagent. 2. Adjust GC Conditions: Lower the injector temperature. Ensure it is not set excessively above the boiling point of the derivatized analyte.[12] 3. Perform Leak Check: Follow your instrument manufacturer's procedure for checking for leaks, especially around the inlet septum and column fittings.[13] 4. Inspect and Reinstall Column: Check for breaks in the column. Re-cut the column ends and reinstall according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.[12][13]
Poor Peak Shape (Tailing) 1. Active Sites: Exposed silanol groups in the inlet liner, column, or packing material can interact with any remaining polar sites on the analyte.[14] 2. Incomplete Derivatization: If not all polar sites are derivatized, the molecule will still be prone to interactions. 3. Column Contamination: Buildup of non-volatile residues at the head of the column.1. Use Deactivated Liners: Always use high-quality, deactivated inlet liners. Replace the liner regularly.[14] 2. Verify Derivatization: Re-run the derivatization with optimized conditions to ensure complete reaction. 3. Column Maintenance: Trim 10-20 cm from the inlet end of the column to remove contaminants.[14]
Poor Peak Shape (Fronting) 1. Column Overload: Injecting too much sample can saturate the stationary phase.[14] 2. Inappropriate Solvent or Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point, it can cause poor focusing of the analyte band at the head of the column.[14]1. Dilute the Sample: Reduce the concentration of the sample and re-inject. 2. Optimize GC Method: The initial oven temperature should generally be about 20°C below the boiling point of the injection solvent.[14]
Multiple Peaks for the Analyte 1. Partial Derivatization: Formation of mono- and di-silylated species if the reaction is incomplete. 2. Side Reactions: The derivatizing reagent may react with other components in the sample matrix. 3. Analyte Isomers or Degradation Products: The derivatization conditions may have caused some degradation or isomerization of the analyte.1. Drive Reaction to Completion: Increase reagent excess, reaction time, and/or temperature. 2. Sample Cleanup: Consider a sample cleanup step to remove interfering matrix components before derivatization. 3. Milder Conditions: If degradation is suspected, try a less aggressive derivatizing reagent or lower the reaction temperature.
Irreproducible Peak Areas 1. Inconsistent Derivatization: Minor variations in reaction time, temperature, or reagent volume can lead to variability. 2. Derivative Instability: Some TMS derivatives can be sensitive to residual moisture and may degrade over time.[2][7] 3. Autosampler/Injection Issues: Problems with the autosampler syringe or injection volume.1. Standardize Protocol: Use precise measurements for all reagents and adhere strictly to the established reaction time and temperature. An automated derivatization system can improve reproducibility.[15] 2. Analyze Promptly: Analyze samples as soon as possible after derivatization. If using TBDMS derivatives (from MTBSTFA), they offer greater stability. 3. Check Injection System: Inspect the syringe for bubbles or damage. Run a series of injections of a stable standard to check the reproducibility of the autosampler.

Experimental Protocols

Protocol 1: Silylation using MSTFA

This protocol provides a general guideline for the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • Dried sample containing this compound

  • MSTFA (with or without 1% TMCS as a catalyst)

  • Acetonitrile or Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts and caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[9][15] The presence of water will significantly hinder the reaction.[2][7][8]

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous acetonitrile or pyridine to dissolve the residue.

  • Derivatization: Add 50 µL of MSTFA. For analytes that are difficult to derivatize, MSTFA with 1% TMCS can be used to enhance the reaction.[9]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis: Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Typical GC-MS Parameters

The following table provides a starting point for the GC-MS analysis of silylated amino acids. Optimization will be required for your specific instrument and column.

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature 250 - 280 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min
Oven Program Initial: 70°C, hold for 2 min Ramp: 10°C/min to 300°C Hold: 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 650

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Start with Sample Dry Dry Sample (N2 stream or Lyophilize) Start->Dry Add_Solvent Add Anhydrous Solvent (e.g., Acetonitrile) Dry->Add_Solvent Add_Reagent Add Silylation Reagent (e.g., MSTFA) Add_Solvent->Add_Reagent Heat Heat (e.g., 70°C for 60 min) Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Derivatization workflow for GC-MS analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_no_peak Peak Presence Issues Start Problem with GC-MS Peak? Peak_Shape Poor Peak Shape? Start->Peak_Shape No_Peak No/Small Peak? Start->No_Peak Tailing Tailing? Peak_Shape->Tailing Yes Fronting Fronting? Peak_Shape->Fronting No Active_Sites Check for Active Sites: - Replace Liner - Trim Column Tailing->Active_Sites Yes Overload Check for Overload: - Dilute Sample Fronting->Overload Yes Deriv Incomplete Derivatization? No_Peak->Deriv Yes Leak System Leak? No_Peak->Leak No Optimize Optimize Reaction: - Ensure Anhydrous - Check Temp/Time Deriv->Optimize Yes Check_Leak Perform Leak Check Leak->Check_Leak Yes

Caption: Troubleshooting decision tree for GC-MS analysis.

References

  • Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: the first case of aminoacylase I deficiency. PubMed. Available at: [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]

  • Abnormal Peak Shapes. Shimadzu. Available at: [Link]

  • Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency | Request PDF. ResearchGate. Available at: [Link]

  • Peak Shape Problems: No Peaks - GC Tip. Phenomenex. Available at: [Link]

  • Investigation of derivatizing agents for polar solutes in supercritical fluid chromatography. Analyst (RSC Publishing). Available at: [Link]

  • Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available at: [Link]

  • 4-1 Distorted peak shapes | Technical Information. GL Sciences. Available at: [Link]

  • GC compounds - poor peak shapes and missing peaks. Restek. Available at: [Link]

  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. Available at: [Link]

  • What Is Derivatization In Gas Chromatography?. YouTube. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. Available at: [Link]

  • Improve GC separations with derivatization for selective response and detection in novel matrices. ResearchGate. Available at: [Link]

  • Anyone having issue with derivatization of amino acid using Fmoc?. ResearchGate. Available at: [Link]

  • Why do my silylations always fail?. Chromatography Forum. Available at: [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. Available at: [Link]

  • Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. Available at: [Link]

  • Detecting derivatized amino acids by gc/ms. Chromatography Forum. Available at: [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. Available at: [Link]

  • Derivatization in Gas Chromatography (GC) Explained. Phenomenex. Available at: [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. Available at: [Link]

  • Analytical characteristics for amino acid derivatives using GC-MS... ResearchGate. Available at: [Link]

  • Protection for carboxylic group & Protection for the Amino group. Slideshare. Available at: [Link]

  • Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. ResearchGate. Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • GC-MS Amino Acid Analysis. Mtoz Biolabs. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC - NIH. Available at: [Link]

  • The particular method used for the hydrolysis. University of Missouri. Available at: [Link]

  • Amino Acid-Protecting Groups | Request PDF. ResearchGate. Available at: [Link]

  • Hydrolysis of Samples for Amino Acid Analysis. Springer Nature Experiments. Available at: [Link]

  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. Available at: [Link]

  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Acetylation of Amino and Tyrosine Hydroxyl Groups. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Quantification of (2S)-4-(acetylamino)-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of (2S)-4-(acetylamino)-2-aminobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this unique amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

This compound , also known by its synonyms Nγ-acetyl-L-2,4-diaminobutyric acid and (2S)-2-amino-4-acetamidobutanoic acid, is a chiral amino acid derivative with growing interest in various biochemical and pharmaceutical research areas.[1][2][3] Its accurate quantification is crucial for understanding its metabolic roles and potential therapeutic applications.[3]

This guide will delve into the critical aspects of sample preparation, chromatographic separation, and detection, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based methods.

I. Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most critical first steps in sample preparation for analyzing this compound in biological matrices like plasma or tissue homogenates?

A1: The initial and most critical step is the efficient removal of proteins, which can interfere with the analysis and damage analytical columns.[4] The most common methods are protein precipitation using organic solvents (e.g., acetonitrile or methanol) or acids (e.g., trichloroacetic acid).[4] It is also crucial to consider the stability of the analyte during sample handling.[4] Adding internal standards early in the process is recommended to account for any analyte loss during sample preparation.[5]

Q2: My analyte recovery is consistently low. What could be the cause and how can I improve it?

A2: Low recovery can stem from several factors. Firstly, ensure your protein precipitation method is optimal. Incomplete precipitation can lead to the analyte being trapped in the protein pellet. Secondly, consider the possibility of the analyte adsorbing to labware. Using low-adsorption tubes can mitigate this. Finally, the pH of your extraction solvent can significantly impact the recovery of this amphoteric molecule. Experiment with different pH values to find the optimal condition for your specific matrix.

Q3: I am working with a complex matrix and suspect significant matrix effects. How can I minimize their impact on my LC-MS/MS analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a major concern in LC-MS/MS analysis of biological samples.[6] To mitigate these effects, consider the following strategies:

  • Dilution: A simple yet effective method is to dilute your sample.[6] This reduces the concentration of interfering matrix components.

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation: Optimize your chromatography to separate the analyte from co-eluting matrix components.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the gold standard for compensating for matrix effects.[5]

Chromatography & Detection

Q4: I am having trouble achieving good peak shape and retention for this compound on a standard C18 column. What are my options?

A4: Due to its polar nature, this compound can exhibit poor retention and peak shape on traditional reversed-phase columns.[4] Here are some alternative approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating polar compounds.[7]

  • Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can improve the retention of charged analytes on reversed-phase columns.[8][9]

  • Derivatization: While often used for GC-MS, derivatization to increase hydrophobicity can also be beneficial for LC-MS/MS in some cases.

Q5: How do I differentiate this compound from its isomer, (2S)-2-(acetylamino)-4-aminobutanoic acid, during analysis?

A5: The chromatographic separation of these isomers is critical for accurate quantification.[10] This can be challenging due to their similar physical and chemical properties. High-resolution chromatography is essential. Chiral chromatography could be an option if you need to separate enantiomers, but for these structural isomers, you will need to optimize your achiral separation.[11][12] This can be achieved by:

  • Column Selection: Experiment with different stationary phases (e.g., HILIC, mixed-mode).

  • Mobile Phase Optimization: Fine-tune the mobile phase composition, including pH and organic solvent gradient.

  • Mass Spectrometry: While they have the same mass, their fragmentation patterns in MS/MS might differ, allowing for selective detection using Multiple Reaction Monitoring (MRM).[10]

Q6: I am developing a GC-MS method. Is derivatization necessary for this compound?

A6: Yes, derivatization is essential for the GC-MS analysis of amino acids and their derivatives.[13][14] The high polarity and low volatility of the underivatized molecule make it unsuitable for GC analysis. Common derivatization strategies include:

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[15]

  • Acylation/Esterification: This involves reacting the amino and carboxyl groups to form less polar and more volatile derivatives.[16][17]

II. Troubleshooting Guides

Guide 1: Poor Peak Shape and Inconsistent Retention Time in LC-MS/MS

This guide provides a systematic approach to troubleshooting common chromatographic issues.

Caption: Troubleshooting workflow for peak shape and retention time issues.

Guide 2: Investigating and Mitigating Matrix Effects

A logical flow for identifying and addressing matrix effects in your analysis.

Caption: Systematic approach to troubleshooting matrix effects.

III. Experimental Protocols

Protocol 1: Generic LC-MS/MS Method Development for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method.

1. Analyte and Internal Standard Preparation:

  • Prepare stock solutions of this compound and a suitable internal standard (ideally, a stable isotope-labeled version) in a suitable solvent (e.g., methanol/water).

  • Prepare a series of calibration standards and quality control samples by spiking the stock solutions into a surrogate matrix (a matrix free of the analyte).[4]

2. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Parameters:

ParameterRecommended Starting Conditions
LC Column HILIC column (e.g., amide or silica-based)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a standard solution of the analyte. A starting point could be the precursor ion [M+H]+ and fragment ions resulting from the loss of water, ammonia, or the acetyl group.
Collision Energy To be optimized for each MRM transition.

4. Method Validation:

  • Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[8][9][18]

Protocol 2: Derivatization for GC-MS Analysis

This protocol outlines a general procedure for silylation.

1. Sample Preparation:

  • Prepare the sample as described in the LC-MS/MS protocol up to the evaporation step. Ensure the sample is completely dry, as moisture can interfere with the derivatization reaction.

2. Derivatization:

  • Add 50 µL of a silylating agent (e.g., MTBSTFA with 1% TBDMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Seal the vial and heat at 60-80°C for 30-60 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Parameters:

ParameterRecommended Starting Conditions
GC Column A non-polar or medium-polarity column (e.g., DB-5ms)
Injector Temperature 250 - 280 °C
Oven Program Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.
Carrier Gas Helium at a constant flow rate.
Ionization Mode Electron Ionization (EI)
Mass Analyzer Scan mode to identify characteristic fragments, then switch to Selected Ion Monitoring (SIM) for quantification.

IV. Concluding Remarks

The quantification of this compound presents unique challenges due to its polar nature and the potential for isomeric interference. A thorough understanding of sample preparation techniques, chromatographic principles, and mass spectrometric detection is paramount for developing a robust and reliable analytical method. This guide provides a comprehensive overview of common pitfalls and offers systematic approaches to troubleshooting. By following these guidelines and adapting them to your specific experimental needs, you can achieve accurate and precise quantification of this important biomolecule.

V. References

  • Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. Available at: [Link]

  • Bhatt, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), S93-S101. Available at: [Link]

  • SlideShare. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF N-ACETYL L- CYSTEINE TABLETS BY RP-HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Step‐by‐step structural information of the two amino acid derivatization methods.... Available at: [Link]

  • Zenkevich, I. G. (2009). Derivatization by acylation. In Encyclopedia of Chromatography. Taylor & Francis.

  • Blau, N., et al. (Eds.). (2003). Physician's Guide to the Laboratory Diagnosis of Metabolic Diseases. Springer.

  • PubMed. (n.d.). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Available at: [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]

  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Molecules, 27(1), 235. Available at: [Link]

  • Gatti, R., et al. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science, 48(8), 629–635. Available at: [Link]

  • Science.gov. (n.d.). chemical derivatization techniques: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (n.d.). Current trends in protein acetylation analysis. Available at: [Link]

  • Reason, A. J. (2003). Validation of amino acid analysis methods. Methods in Molecular Biology, 211, 181-194. Available at: [Link]

  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. Available at: [Link]

  • de Villiers, A., et al. (2006). The role of the stationary phase in the separation of amino acids by hydrophilic interaction chromatography. Journal of Chromatography A, 1113(1-2), 84-93.

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]

  • Kumar, A., et al. (2014). Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. Clinica Chimica Acta, 431, 1-7. Available at: [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Available at: [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]

  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Available at: [Link]

  • MDPI. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Available at: [Link]

  • Chem-Impex. (n.d.). Nα -Allyloxycarbonyl- Nγ -Fmoc-L-2,4-diaminobutyric acid. Available at: [Link]

  • MDPI. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available at: [Link]

  • PubChem. (n.d.). N(4)-acetyl-L-2,4-diaminobutyric acid. Available at: [Link]

  • PubMed. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Available at: [Link]

  • ResearchGate. (n.d.). Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. Available at: [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]

  • Kumar, A., et al. (2014). Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. Clinica Chimica Acta, 431, 1-7. Available at: [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Available at: [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]

  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Available at: [Link]

  • MDPI. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Available at: [Link]

  • Chem-Impex. (n.d.). Nα -Allyloxycarbonyl- Nγ -Fmoc-L-2,4-diaminobutyric acid. Available at: [Link]

  • MDPI. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available at: [Link]

  • Course Hero. (n.d.). Amino acids degradation and synthesis. Available at: [Link]

  • Chem-Impex. (n.d.). Ng-Acetyl-L-diaminobutyric acid. Available at: [Link]

  • Oxford Academic. (2023). Nε-acetyl-β-lysine or glycine betaine as compatible solutes in response to increasing ammonia in Methanoculleus sp strains. Available at: [Link]

Sources

Technical Support Center: Stereospecific Synthesis of (2S)-4-(acetylamino)-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereospecific synthesis of (2S)-4-(acetylamino)-2-aminobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to ensure high stereospecificity and yield in your synthetic endeavors.

I. Troubleshooting Guide: Common Challenges in Stereospecific Synthesis

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Enantiomeric Excess (ee%)

Question: My reaction is producing the target molecule with a low enantiomeric excess. What are the likely causes, and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent challenge in stereoselective synthesis and often points to suboptimal reaction conditions or catalyst performance.[1] A systematic troubleshooting approach is crucial for identifying and resolving the root cause.

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Temperature The energy difference between the diastereomeric transition states, which dictates the enantioselectivity, is highly temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer.Conduct a temperature optimization study. Start at a lower temperature (e.g., -78 °C) and gradually increase it. Analyze the ee% at each temperature point to find the optimal balance between reaction rate and stereoselectivity.
Incorrect Solvent Choice The solvent can influence the conformation of the substrate, catalyst, and transition state, thereby affecting the stereochemical outcome.[1]Perform a solvent screen using a range of polar aprotic (e.g., THF, DCM), polar protic (e.g., EtOH, MeOH), and nonpolar solvents (e.g., toluene, hexane) to identify the ideal medium for your catalytic system.
Impure or Inactive Catalyst/Chiral Auxiliary The purity and activity of the chiral catalyst or auxiliary are critical for achieving high stereoselectivity.[1] Impurities can interfere with the catalytic cycle, while a deactivated catalyst will not effectively control the stereochemistry.Ensure the catalyst or chiral auxiliary is of high purity and stored under appropriate conditions (e.g., inert atmosphere, low temperature). If necessary, repurify the catalyst or synthesize a fresh batch.
Incorrect Stoichiometry The molar ratio of reactants, catalyst, and any additives can significantly influence the stereochemical outcome.[1]Optimize the stoichiometry of all reaction components. Titrate the concentration of the catalyst to find the optimal loading.
Racemization of Product or Intermediates The desired enantiomer or a chiral intermediate may be susceptible to racemization under the reaction conditions (e.g., acidic or basic workup).[1]Analyze the reaction mixture at different time points to monitor the ee%. If racemization is observed, consider modifying the reaction conditions (e.g., pH, temperature, reaction time) or the workup procedure to minimize this effect.[1]
Problem 2: Low Yield

Question: My reaction is clean, but the isolated yield of this compound is consistently low. What could be the issue?

Answer: Low yield in an otherwise clean reaction often points to issues with the workup and isolation procedures or incomplete reaction progression.

Potential Cause Explanation Recommended Solution
Product Solubility in Aqueous Layer The target molecule, being an amino acid derivative, may have significant solubility in the aqueous phase during extraction.Before discarding the aqueous layer, perform a TLC or LC-MS analysis to check for the presence of your product. If significant amounts are detected, perform additional extractions with a more polar organic solvent or use a continuous extraction apparatus.
Incomplete Reaction The reaction may not have reached completion, even if the TLC indicates the disappearance of the starting material. Intermediates may be present.Monitor the reaction progress using a more sensitive technique like LC-MS or NMR. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Product Adsorption on Filtration Media Polar products can adsorb onto silica gel or other filtration media used during workup.If you performed a filtration step, suspend a small amount of the filtration medium in a suitable solvent and analyze the supernatant by TLC or LC-MS to check for your product.
Suboptimal Protecting Group Strategy Inefficient protection or deprotection of the amino groups can lead to side reactions and a lower yield of the desired product.[2][3][4]Re-evaluate your choice of protecting groups. Ensure they are stable under the reaction conditions and can be removed with high efficiency without affecting the rest of the molecule.[2][3][4]
Problem 3: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

Answer: The formation of side products can be due to a variety of factors, including reactive intermediates, incompatible reagents, or suboptimal reaction conditions.

Potential Cause Explanation Recommended Solution
Side Reactions of Protecting Groups The protecting groups themselves might be undergoing undesired reactions under the experimental conditions.Review the compatibility of your chosen protecting groups with all the reagents and conditions used in the synthesis.[5][6] Select alternative protecting groups if necessary.
Over-acetylation If the acetylation step is not carefully controlled, the α-amino group may also be acetylated.Use a stoichiometric amount of the acetylating agent and control the reaction temperature and time. Consider using a milder acetylating agent or a different protection strategy for the α-amino group.
Epimerization at the α-carbon The α-proton of the amino acid can be acidic and susceptible to deprotonation and reprotonation, leading to epimerization, especially under basic conditions.Use non-basic conditions where possible. If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common strategies for achieving stereoselectivity in the synthesis of β-amino acids like this one?

A1: Several powerful strategies exist for the stereoselective synthesis of β-amino acids.[7] These include:

  • Organocatalytic Mannich-type reactions: These methods can produce β-amino acids with high stereoselectivity.[7]

  • Asymmetric Michael additions: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a widely used method. Chiral auxiliaries can be attached to either the nucleophile or the electrophile to control the stereochemistry.[7]

  • Biocatalytic methods: Enzymes such as transaminases can be used to establish the stereocenters with high diastereo- and enantioselectivity.[8]

Q2: How do I choose the right protecting groups for the amino functionalities?

A2: The choice of protecting groups is crucial for a successful synthesis.[2][3][4] Key considerations include:

  • Orthogonality: The protecting groups for the α-amino and γ-amino groups should be "orthogonal," meaning one can be removed without affecting the other.[3]

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.[6]

  • Ease of removal: The deprotection conditions should be mild enough to not compromise the integrity of the final product.[2][3]

Commonly used amino protecting groups include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl).[2][3]

Q3: What analytical techniques are best for determining the enantiomeric excess (ee%) of my product?

A3: Accurate determination of enantiomeric excess is critical.[9] The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9][10]

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile compounds and separates enantiomers on a chiral GC column.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Discriminating Agents: This method involves forming diastereomeric complexes with a chiral discriminating agent, which results in distinct NMR signals for each enantiomer.[9][11]

Q4: Can I use a chiral resolution approach instead of an asymmetric synthesis?

A4: Yes, chiral resolution is a viable alternative. This involves synthesizing the racemic mixture of the compound and then separating the enantiomers.[12][13] Common resolution techniques include:

  • Crystallization with a chiral resolving agent: This forms diastereomeric salts that have different solubilities, allowing for their separation by fractional crystallization.[12][14]

  • Enzymatic resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[15]

III. Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

This protocol provides a general guideline for a key step in the synthesis, the asymmetric conjugate addition of an amine to an α,β-unsaturated ester, which is a common method for preparing β-amino acids.[7][16]

  • Preparation of the Chiral Auxiliary: Attach a suitable chiral auxiliary to the nitrogen nucleophile (e.g., benzylamine) or the α,β-unsaturated ester.

  • Conjugate Addition: In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated ester in an appropriate anhydrous solvent (e.g., THF, DCM). Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the chiral amine nucleophile dropwise to the solution.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel.

  • Removal of Chiral Auxiliary: Remove the chiral auxiliary under appropriate conditions to yield the desired β-amino ester.

  • Hydrolysis and Acetylation: Hydrolyze the ester to the carboxylic acid, followed by selective acetylation of the γ-amino group to obtain the final product.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for determining the ee% of the final product.[9][10]

  • Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column).[9]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. If the product lacks a strong chromophore, derivatization with a UV-active tag may be necessary.[10]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol is common, but the optimal composition will need to be determined experimentally.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Usually maintained at 25 °C.

  • Analysis:

    • Inject a racemic standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess:

    • ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

IV. Visualized Workflows and Concepts

Logical Flow for Troubleshooting Low Enantiomeric Excess

Caption: Troubleshooting flowchart for low enantiomeric excess.

General Synthetic Strategy Overview

Synthesis_Strategy Start Prochiral Starting Material Asymmetric_Reaction Asymmetric Synthesis (e.g., Michael Addition) Start->Asymmetric_Reaction Chiral_Intermediate Chiral Intermediate Asymmetric_Reaction->Chiral_Intermediate Protection Protecting Group Introduction Chiral_Intermediate->Protection Modification Side Chain Modification Protection->Modification Deprotection Protecting Group Removal Modification->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overview of the synthetic strategy.

V. References

  • Stereoselective synthesis of β-amino acids. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Taylor & Francis Online. Available at: [Link]

  • Amino Acid-Protecting Groups. Wiley Online Library. Available at: [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. National Institutes of Health. Available at: [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Royal Society of Chemistry. Available at: [Link]

  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. National Institutes of Health. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. National Institutes of Health. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Institutes of Health. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Institutes of Health. Available at: [Link]

  • Stereospecificity and Stereoselectivity. University of California, Irvine. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. Available at: [Link]

  • Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. Available at: [Link]

  • THE SYNTHESIS OF N-ACETYL-ALPHA-AND N-ACETYL-BETA-D-GLUCOSAMINE I-PHOSPHATES (2-ACETAMIDO-2-DEOXY-ALPHA - PubMed. National Institutes of Health. Available at: [Link]

  • Substituted α‐Aminobutanoic Acids via Michael Addition Reactions of Nucleophiles to New Chiral Ni(II) Complexes of Dehydroaminobutanoic Acid. Sci-Hub. Available at: [Link]

  • A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid. Scilit. Available at: [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. National Institutes of Health. Available at: [Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents. Available at:

  • The synthesis of 3,4‐diaminobutanoic acid derivative. ResearchGate. Available at: [Link]

  • Feasibility of labeled alpha-acetamido-aminoisobutyric acid as new tracer compound for kinetic labeling of neutral amino acid transport: preparation of alpha-(N-[1-11C]acetyl) - PubMed. National Institutes of Health. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • 2,4-Diaminobutyric acid. Wikipedia. Available at: [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Available at: [Link]

Sources

Technical Support Center: Synthesis of (2S)-4-(acetylamino)-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S)-4-(acetylamino)-2-aminobutanoic acid, a key intermediate in various pharmaceutical and biochemical applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure the highest purity and yield of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Poor Regioselectivity in Chemical Acetylation Leading to a Mixture of Isomers

Symptoms:

  • NMR or LC-MS analysis of the final product shows the presence of Nα-acetyl-2,4-diaminobutanoic acid in addition to the desired Nγ-acetyl isomer.

  • Difficulty in purifying the desired product from the isomeric impurity.

Probable Cause:

Direct acetylation of (2S)-2,4-diaminobutanoic acid with reagents like acetic anhydride can lead to a mixture of Nα- and Nγ-acetylated products due to the comparable nucleophilicity of the α- and γ-amino groups. The reaction conditions, including solvent and temperature, can influence the ratio of these isomers.

Solutions:

  • Orthogonal Protection Strategy: The most robust method to ensure regioselectivity is to use an orthogonal protecting group strategy. This involves selectively protecting the α-amino group, acetylating the free γ-amino group, and then deprotecting the α-amino group.

    • Recommended Protecting Groups:

      • Boc (tert-butyloxycarbonyl): Stable under basic conditions used for acetylation and easily removed with mild acid (e.g., TFA in DCM).[1]

      • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions and removed by mild base (e.g., piperidine in DMF).[2][3]

    G

    Workflow for Orthogonal Protection Strategy
  • Controlled Acetylation Conditions: While less reliable than a protection strategy, optimizing the acetylation conditions can favor the formation of the Nγ-acetyl isomer. This is based on the slight difference in pKa values of the two amino groups.

    • Protocol: Perform the acetylation at a specific pH where the α-amino group is protonated and thus less nucleophilic, while the γ-amino group is more available for reaction. This often requires careful pH control throughout the reaction.

Issue 2: Formation of Di-acetylated Byproduct

Symptoms:

  • Mass spectrometry analysis indicates a product with a mass corresponding to the di-acetylated 2,4-diaminobutanoic acid.

  • Reduced yield of the desired mono-acetylated product.

Probable Cause:

Using an excess of the acetylating agent (e.g., acetic anhydride) or prolonged reaction times can lead to the acetylation of both amino groups, resulting in the formation of Nα,Nγ-diacetyl-2,4-diaminobutanoic acid.

Solutions:

  • Stoichiometric Control of Acetylating Agent: Carefully control the stoichiometry of the acetylating agent. Use close to a 1:1 molar ratio of the protected amino acid to the acetylating agent. A slight excess of the amino acid can help to minimize di-acetylation.

  • Reaction Monitoring: Monitor the progress of the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-acetylation.

  • Purification: If di-acetylated product is formed, it can often be separated from the mono-acetylated product by chromatography (e.g., ion-exchange or reversed-phase HPLC) due to differences in polarity and charge.

Issue 3: Low Yield or Inactivity in Enzymatic Synthesis

Symptoms:

  • Low conversion of L-2,4-diaminobutyrate to Nγ-acetyl-L-2,4-diaminobutyrate when using L-2,4-diaminobutyrate acetyltransferase (EctA).

  • The reaction stalls before reaching completion.

Probable Cause:

Enzymatic reactions can be sensitive to various factors, including substrate or product inhibition, suboptimal reaction conditions, or enzyme instability.

Solutions:

  • Substrate/Product Inhibition: High concentrations of the substrate (L-2,4-diaminobutyrate) or the product (Nγ-acetyl-L-2,4-diaminobutyrate) can inhibit the enzyme.[4][5][6]

    • Troubleshooting:

      • Perform kinetic studies to determine the optimal substrate concentration.

      • Consider a fed-batch or continuous-flow reactor setup to maintain low concentrations of substrate and product in the reaction mixture.

      • In-situ product removal (e.g., using a selective adsorbent) can also be explored.

  • Optimization of Reaction Conditions: Ensure that the reaction is carried out under optimal conditions for the specific EctA enzyme being used.

ParameterRecommended RangeRationale
pH 7.5 - 8.5Optimal for the catalytic activity of most EctA enzymes.
Temperature 25 - 37 °CBalances enzyme activity and stability.
Cofactor Acetyl-CoAEnsure a sufficient and non-limiting supply.
  • Enzyme Stability: The enzyme may lose activity over time.

    • Troubleshooting:

      • Use a freshly prepared enzyme solution.

      • Consider immobilizing the enzyme on a solid support to enhance its stability and reusability.

G

Enzymatic Synthesis and Potential Inhibition

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: chemical or enzymatic?

Both chemical and enzymatic routes have their advantages and disadvantages.

FeatureChemical SynthesisEnzymatic Synthesis
Regioselectivity Requires protecting groups for high selectivity.Inherently high regioselectivity for the γ-amino group.[7]
Stereoselectivity Dependent on the chirality of the starting material.High stereospecificity for the L-isomer.
Reaction Conditions Can involve harsh reagents and solvents.Mild, aqueous conditions.
Byproducts Can generate significant waste from protecting group manipulations.Minimal byproducts.
Scalability Generally well-established for large-scale production.Can be challenging to scale up due to enzyme cost and stability.

The choice of route will depend on the specific requirements of your application, including the desired scale, purity, and available resources.

Q2: How can I purify the final product to remove side products?

Purification of this compound from its isomers and the di-acetylated byproduct can be achieved using chromatographic techniques.

  • Ion-Exchange Chromatography: This is a powerful method for separating compounds based on their charge. At a specific pH, the desired product, the Nα-isomer, and the di-acetylated byproduct will have different net charges, allowing for their separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates compounds based on their polarity. The different acetylated products will have slightly different polarities, enabling their separation. The use of a chiral column can also be employed to confirm the enantiomeric purity of the final product.[8][9][10]

Q3: What are the best analytical techniques to confirm the structure and purity of the final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the position of the acetyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the amount of any isomers or byproducts.

Experimental Protocols

Protocol 1: Chemical Synthesis via Orthogonal Protection (Boc Protection)
  • Boc Protection of (2S)-2,4-diaminobutanoic acid:

    • Dissolve (2S)-2,4-diaminobutanoic acid in a 1:1 mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base such as sodium bicarbonate.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the Nα-Boc-(2S)-2,4-diaminobutanoic acid.[1][11][12]

  • Acetylation of the γ-amino group:

    • Dissolve the Nα-Boc-protected amino acid in a suitable solvent (e.g., dichloromethane).

    • Add acetic anhydride and a catalytic amount of a mild acid (e.g., trifluoroacetic acid).[13]

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the Nα-Boc-Nγ-acetyl-(2S)-2,4-diaminobutanoic acid.

  • Boc Deprotection:

    • Dissolve the protected, acetylated product in dichloromethane.

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Remove the solvent and TFA under reduced pressure to obtain the crude this compound.

    • Purify the final product by chromatography or recrystallization.

Protocol 2: Enzymatic Synthesis
  • Reaction Setup:

    • Prepare a buffered solution (e.g., Tris-HCl, pH 8.0).

    • Add L-2,4-diaminobutyrate and acetyl-CoA to the desired concentrations.

    • Initiate the reaction by adding the purified L-2,4-diaminobutyrate acetyltransferase (EctA).

  • Reaction Monitoring:

    • Monitor the formation of the product over time using HPLC.

  • Product Isolation:

    • Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).

    • Remove the denatured enzyme by centrifugation.

    • Purify the this compound from the reaction mixture using ion-exchange chromatography.

References

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (2S)-4-(acetylamino)-2-aminobutanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(2S)-4-(acetylamino)-2-aminobutanoic acid , also known as Nγ-acetyl-L-α,γ-diaminobutyric acid, is a molecule of significant interest in biomedical research and pharmaceutical development.[1] Its structural similarity to naturally occurring amino acids allows it to interact with biological systems, exhibiting potential neuroprotective and antioxidant properties.[1] As a chiral molecule, the stereospecific synthesis of the (2S)-enantiomer is crucial for its intended biological activity. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this valuable compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound presents a key challenge: the selective functionalization of a molecule with two amino groups at the C2 (α) and C4 (γ) positions, while controlling the stereochemistry at the C2 chiral center. The methods developed to achieve this can be broadly categorized into chemoenzymatic, asymmetric chemical, and biosynthetic approaches. Each strategy offers a unique set of advantages and disadvantages concerning enantioselectivity, yield, scalability, and economic viability.

Method 1: Chemoenzymatic Synthesis via Enzymatic Resolution and Selective Acylation

This hybrid approach leverages the high enantioselectivity of enzymes for establishing the chiral center, followed by traditional chemical reactions for the final structural modification. A common strategy involves the enzymatic resolution of a racemic mixture of an N-acyl-2-aminobutyric acid derivative, followed by selective acetylation of the γ-amino group.[1][2]

Experimental Protocol

Part 1: Enzymatic Resolution of Racemic N-Benzoyl-2-aminobutyric Acid

  • Substrate Preparation: Racemic N-benzoyl-2-aminobutyric acid is prepared by the benzoylation of 2-aminobutyric acid under alkaline conditions.[1]

  • Enzymatic Hydrolysis: The racemic N-benzoyl-2-aminobutyric acid is suspended in water, and the pH is adjusted to 8.0. An L-specific acylase, such as one from Thermococcus litoralis or Aspergillus melleus, is added.[2]

  • Reaction Conditions: The mixture is heated to 65°C and stirred for approximately 19 hours.[2] The enzyme selectively hydrolyzes the N-benzoyl group of the (S)-enantiomer, yielding (S)-2-aminobutyric acid.

  • Separation: After cooling, the mixture is acidified, and the unreacted (R)-N-benzoyl-2-aminobutyric acid is extracted with an organic solvent (e.g., ethyl acetate). The aqueous phase, containing the desired (S)-2-aminobutyric acid hydrochloride, is concentrated.[2]

Part 2: Selective Nγ-Acetylation

  • Protection of the α-Amino Group: The α-amino group of (S)-2-aminobutyric acid is protected, for example, as a tert-butoxycarbonyl (Boc) derivative.

  • Selective Acetylation: The γ-amino group is then acetylated using acetic anhydride in the presence of a catalytic amount of triflic acid (TfOH) in a solvent like dichloromethane.[1]

  • Deprotection: The protecting group on the α-amino group is subsequently removed under acidic conditions (e.g., with HCl) to yield the final product, this compound.[1]

Performance Data
ParameterValueReference
Enantiomeric Excess (ee) of (S)-2-aminobutyric acid>99%[1]
Yield of (S)-2-aminobutyric acid63% (theoretical)[1]
Yield of Selective Acetylation75%[1]
Rationale and Insights

The key to this method's success lies in the exquisite enantioselectivity of the acylase enzyme, which provides a highly pure chiral starting material. The subsequent chemical steps, while requiring protection and deprotection, are relatively straightforward. The use of a dual-protection strategy is critical to avoid side reactions during the acetylation step.[1]

Diagram of the Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis cluster_enzymatic Enzymatic Resolution cluster_chemical Chemical Synthesis racemic Racemic N-Benzoyl-2-aminobutyric Acid s_amino (S)-2-Aminobutanoic Acid racemic->s_amino L-Acylase protected α-Amino Protected (S)-2,4-diaminobutanoic Acid s_amino->protected Protection & γ-Amination final_product This compound protected->final_product Selective Acetylation & Deprotection

Caption: Chemoenzymatic synthesis of this compound.

Method 2: Asymmetric Synthesis using Chiral Auxiliaries

Asymmetric synthesis provides a direct route to the enantiomerically pure target molecule without the need for resolving a racemic mixture. This is often achieved by employing a chiral auxiliary that directs the stereochemical outcome of a key bond-forming reaction. A notable example is the use of a Ni(II) complex of a glycine Schiff base with a recyclable chiral auxiliary. While a specific protocol for the target molecule is not detailed in the search results, the methodology for a structurally similar compound, (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, can be adapted.[3][4]

Conceptual Experimental Protocol
  • Formation of the Chiral Complex: A Schiff base is formed between glycine and a chiral auxiliary, which then coordinates with Ni(II) to form a planar complex.

  • Asymmetric Alkylation: The complex is then alkylated with a suitable electrophile that introduces the 4-acetamido-but-1-yl side chain. The chiral auxiliary shields one face of the complex, leading to the stereoselective formation of the (S)-enantiomer.

  • Hydrolysis and Auxiliary Removal: The alkylated complex is disassembled by acid hydrolysis, releasing the desired amino acid and allowing for the recovery of the chiral auxiliary.

Performance and Rationale

This method offers the potential for high enantioselectivity and is amenable to large-scale synthesis.[3][4] The ability to recycle the chiral auxiliary is a significant advantage from an economic and sustainability perspective. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity in the alkylation step.

Diagram of the Asymmetric Synthesis Logic

asymmetric_synthesis glycine Glycine ni_complex Chiral Ni(II)-Glycine Schiff Base Complex glycine->ni_complex chiral_aux Chiral Auxiliary chiral_aux->ni_complex alkylated_complex Diastereomerically Enriched Alkylated Complex ni_complex->alkylated_complex Asymmetric Alkylation alkylating_agent Alkylating Agent alkylating_agent->alkylated_complex final_product This compound alkylated_complex->final_product Hydrolysis & Auxiliary Removal

Caption: Logic flow of asymmetric synthesis using a chiral auxiliary.

Method 3: Biocatalytic and Biosynthetic Approaches

Recent advances in synthetic biology and biocatalysis have opened up new avenues for the production of chiral amino acids. These methods offer the potential for highly sustainable and efficient syntheses.

Biocatalytic Cascade Reactions

A one-pot, two-step biocatalytic cascade has been developed for the synthesis of chiral γ-nitrobutyric acids, which are precursors to γ-aminobutyric acid (GABA) analogues.[5][6][7] This approach utilizes an engineered "Michaelase" for the enantioselective addition of acetaldehyde to a nitroalkene, followed by an oxidation step. This could conceptually be adapted to produce the desired product by using a suitable nitroalkene and subsequent reduction and acetylation steps.

In Vivo Biosynthesis

Engineered microorganisms, such as Saccharomyces cerevisiae, have been successfully used to produce (S)-2-aminobutyric acid from L-threonine.[8][9] This is achieved by introducing a heterologous two-step enzymatic pathway. This biosynthetic platform could potentially be extended by incorporating an acetyltransferase to perform the final N-acetylation step in vivo.

Performance and Rationale

Biocatalytic and biosynthetic methods are attractive due to their high enantioselectivity, mild reaction conditions, and reduced environmental impact. The development of these methods is often knowledge-intensive, requiring expertise in enzyme engineering and metabolic pathway optimization. However, once established, they can be highly efficient for large-scale production.

Comparative Summary of Synthesis Methods

FeatureChemoenzymatic SynthesisAsymmetric Synthesis (Chiral Auxiliary)Biocatalytic/Biosynthetic
Enantioselectivity Excellent (>99% ee)Potentially ExcellentExcellent
Yield Moderate to GoodPotentially HighVariable, can be optimized
Scalability GoodExcellent, suitable for large-scalePotentially Excellent for fermentation
Key Advantage High enantiopurity from enzymatic stepDirect asymmetric induction, recyclable auxiliarySustainable, mild conditions
Key Disadvantage Multi-step, requires protection/deprotectionDevelopment of optimal chiral auxiliaryRequires specialized biological expertise
Starting Materials Racemic amino acid derivativesGlycine, chiral auxiliary, alkylating agentSimple sugars, L-threonine, or simple precursors

Conclusion

The choice of a synthetic method for this compound will depend on the specific requirements of the researcher or organization.

  • The chemoenzymatic approach is a robust and well-established method that reliably delivers high enantiopurity, making it suitable for laboratory-scale synthesis and applications where purity is paramount.

  • Asymmetric synthesis using chiral auxiliaries presents a highly attractive option for large-scale industrial production due to its potential for high yields and the recyclability of the expensive chiral auxiliary.

  • Biocatalytic and biosynthetic methods , while still emerging for this specific molecule, represent the future of sustainable chemical production and are likely to become more prevalent as enzyme and metabolic engineering technologies advance.

Researchers are encouraged to consider the trade-offs between enantioselectivity, yield, scalability, cost, and available expertise when selecting a synthesis strategy. The information and comparative data presented in this guide are intended to facilitate this decision-making process and support the advancement of research and development involving this compound.

References

  • Benchchem. This compound Supplier. 1

  • MDPI. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. 3

  • National Institutes of Health. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. 5

  • ResearchGate. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. 6

  • PubMed. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. 7

  • MDPI. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. 4

  • Google Patents. (2010). Preparation of (s)-2-aminobutyric acid. 2

  • National Institutes of Health. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. 8

  • PubChem. N(4)-acetyl-L-2,4-diaminobutyric acid.

  • ResearchGate. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. 9

Sources

A Comparative Guide to the Biological Activities of γ-Aminobutyric Acid (GABA) and (2S)-4-(acetylamino)-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-established biological profile of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and the predicted activity of (2S)-4-(acetylamino)-2-aminobutanoic acid, a structurally related GABA analogue.[1][2] Due to the limited direct experimental data on this compound, this comparison synthesizes information on its structural precursors and employs structure-activity relationship (SAR) principles to forecast its potential biological functions. The guide culminates in a proposed experimental framework for the empirical validation of these predictions.

Introduction to the Compounds

γ-Aminobutyric Acid (GABA): The Benchmark Inhibitory Neurotransmitter

GABA is the principal inhibitory neurotransmitter in the mature mammalian brain, responsible for regulating neuronal excitability and maintaining balance within the neural network.[1][3] Synthesized from the excitatory neurotransmitter glutamate, GABA's primary role is to reduce the likelihood of a neuron firing an action potential.[1] This function is critical for processes such as anxiety reduction, sleep promotion, and muscle relaxation.[3] Dysfunction in the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety disorders, and sleep disturbances.[3][4]

GABA exerts its effects by binding to two main classes of receptors:

  • GABA-A (GABAA) Receptors: These are ionotropic, ligand-gated chloride channels.[1][5] Upon GABA binding, the channel opens, allowing an influx of chloride ions (Cl⁻) that hyperpolarizes the postsynaptic neuron, making it less likely to fire.[5][6] These receptors are targets for benzodiazepines, barbiturates, and anesthetics.[5]

  • GABA-B (GABAB) Receptors: These are metabotropic G-protein-coupled receptors that mediate slower, more prolonged inhibitory effects.[4][5] Their activation leads to the opening of potassium channels and inhibition of calcium channels, which collectively decrease neuronal excitability.[5]

This compound: A Structural Analogue

This compound is a derivative of L-2,4-diaminobutyric acid (L-DABA), where the amino group at the 4-position (γ-position relative to the carboxyl group) is acetylated.[7][8] L-DABA itself is known to interact with the GABA system, primarily as an inhibitor of GABA transaminase (GABA-T), the enzyme that degrades GABA, and as a GABA reuptake inhibitor.[9][10] These actions lead to an overall increase in synaptic GABA levels.[9]

The key structural modifications in this compound compared to GABA are:

  • An amino group at the α-carbon (2-position).

  • An acetyl group on the γ-amino group (4-position).

  • Defined stereochemistry at the α-carbon ((2S) configuration).

These modifications are expected to significantly alter its pharmacological profile relative to GABA.

Comparative Analysis of Biological Activity: An Evidence-Based Prediction

Featureγ-Aminobutyric Acid (GABA)This compound (Predicted)Rationale for Prediction
Primary Mechanism Direct agonist at GABA-A and GABA-B receptors.[5]Potential weak partial agonist or antagonist at GABA receptors; possible inhibitor of GABA transporters (GATs) or GABA transaminase (GABA-T).The N-acetylation at the γ-position likely reduces direct receptor binding affinity compared to GABA. However, the underlying DABA structure is a known GABA-T and reuptake inhibitor.[9]
Receptor Affinity High affinity for GABA-A and GABA-B receptors.[11]Lower affinity for GABA-A and GABA-B receptors.The bulky acetyl group may sterically hinder optimal binding to the GABA binding pocket, which is highly specific for the free amino group of GABA.
Blood-Brain Barrier (BBB) Permeability Poor. GABA's high polarity limits its ability to cross the BBB when administered peripherally.[12]Potentially improved over GABA.The acetylation increases lipophilicity, which may enhance BBB penetration, a common strategy in designing GABAergic drugs.[13]
Metabolic Stability Rapidly metabolized by GABA transaminase (GABA-T).[1]Potentially higher than GABA.N-acetylation may protect the γ-amino group from degradation by GABA-T, potentially prolonging its half-life in the synapse.

Key Signaling Pathways

GABAergic Signaling

GABA's inhibitory effect is mediated through distinct pathways upon binding to its receptors. Activation of GABA-A receptors results in immediate hyperpolarization via chloride influx, while GABA-B activation triggers a G-protein cascade that modulates potassium and calcium channels for a slower, sustained inhibition.[5][14]

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle Synapse GABA Vesicle->Synapse Release vGAT->Vesicle GABA_A GABA-A Receptor (Ionotropic) Cl_channel Cl- Influx GABA_A->Cl_channel GABA_B GABA-B Receptor (Metabotropic) K_channel K+ Efflux GABA_B->K_channel Ca_channel Ca2+ Influx Inhibition GABA_B->Ca_channel Hyperpolarization Hyperpolarization (Fast IPSP) Cl_channel->Hyperpolarization Slow_IPSP Prolonged Inhibition (Slow IPSP) K_channel->Slow_IPSP Ca_channel->Slow_IPSP Synapse->GABA_A Binds to Synapse->GABA_B Binds to GAT GABA Transporter (GAT) Synapse->GAT Reuptake

Caption: Overview of the GABAergic signaling pathway.

Proposed Experimental Framework for Validation

To empirically determine the biological activity of this compound and validate the predictions, a tiered experimental approach is necessary.

Tier 1: In Vitro Characterization

Objective: To determine the compound's direct interaction with GABA receptors and metabolizing enzymes.

A. Receptor Binding Assays

  • Protocol: Radioligand competition assays are the gold standard for determining binding affinity (Ki).[6][15]

    • Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse brain tissue (e.g., cortex or cerebellum).

    • GABA-A Assay: Use a radiolabeled GABA-A agonist like [³H]muscimol or an antagonist.[16] Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • GABA-B Assay: Use a radiolabeled GABA-B agonist like [³H]GABA (in the presence of a GABA-A blocker) or [³H]baclofen.[16]

    • Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the Ki value from the IC50 (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

  • Causality: This experiment directly measures the affinity of the test compound for GABA receptor binding sites. A high Ki value would indicate low affinity, supporting the prediction that N-acetylation hinders direct receptor interaction.

B. Enzyme Inhibition Assays

  • Protocol (GABA-T Inhibition):

    • Source purified GABA-T or use brain homogenates.

    • Incubate the enzyme with GABA and its co-substrate α-ketoglutarate, in the presence of varying concentrations of the test compound.

    • Measure the rate of glutamate or succinic semialdehyde production using spectrophotometric or fluorometric methods.

    • Determine the IC50 for enzyme inhibition.

  • Causality: This assay will test the hypothesis that the compound, like its parent L-DABA, can inhibit GABA degradation.[10] A low IC50 would suggest it effectively increases synaptic GABA levels.

Tier 2: Functional Assays

Objective: To assess the compound's effect on neuronal function.

A. Electrophysiology (Patch-Clamp)

  • Protocol:

    • Use primary cultured neurons or brain slices.

    • Perform whole-cell voltage-clamp recordings to measure GABA-activated currents.

    • Apply GABA to elicit a baseline current via GABA-A receptors.

    • Co-apply the test compound with GABA to determine if it modulates the current (potentiation or inhibition).

    • Apply the test compound alone to see if it directly activates the receptors.

  • Causality: This provides functional data on whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptor level, moving beyond simple binding.

Tier 3: In Vivo Studies

Objective: To evaluate the compound's overall physiological and behavioral effects in a living organism.

A. Animal Behavioral Models

  • Protocol: Administer the compound to rodents and assess its effects in models relevant to GABAergic function.

    • Anxiolytic Effects: Use the elevated plus maze or open field test.

    • Anticonvulsant Effects: Test against pentylenetetrazol (PTZ) or maximal electroshock-induced seizures.

    • Sedative Effects: Measure changes in locomotor activity.

  • Causality: Positive results in these models would provide strong evidence of a functional impact on the GABA system in vivo, justifying further preclinical development.

Experimental_Workflow cluster_Tier2 cluster_Tier3 Start Compound Synthesis & Purification of This compound Tier1 Tier 1: In Vitro Characterization Start->Tier1 BindingAssay Receptor Binding Assays (GABA-A & GABA-B) Tier1->BindingAssay EnzymeAssay Enzyme Inhibition Assays (GABA-T) Tier1->EnzymeAssay Tier2 Tier 2: Functional Assays BindingAssay->Tier2 EnzymeAssay->Tier2 Electrophys Electrophysiology (Patch-Clamp on Neurons) Tier3 Tier 3: In Vivo Studies Electrophys->Tier3 Behavior Animal Behavioral Models (Anxiety, Seizure) Conclusion Determine Pharmacological Profile Behavior->Conclusion PKPD Pharmacokinetics & BBB Permeability PKPD->Conclusion

Caption: Proposed experimental workflow for characterizing novel GABA analogues.

Conclusion

While GABA is the endogenous ligand for GABA receptors, its therapeutic use is limited by poor blood-brain barrier permeability.[12] Structurally modified analogues like this compound represent a rational design approach to overcome this limitation. Based on SAR analysis, this compound is predicted to have a distinct biological profile from GABA, likely acting less as a direct receptor agonist and more as a modulator of synaptic GABA concentration, potentially through inhibition of GABA transaminase. Its increased lipophilicity may also confer improved pharmacokinetic properties.

The true biological activity, however, must be determined empirically. The comprehensive experimental framework outlined in this guide, progressing from in vitro binding and enzyme assays to functional electrophysiology and in vivo behavioral studies, provides a self-validating pathway to rigorously characterize this compound and determine its potential as a novel therapeutic agent targeting the GABAergic system.

References

  • Beart PM, Bilal K (July 1977). "l-2,4-Diaminobutyric acid and the GABA system". Neuroscience Letters. 5 (3–4): 193–198. [Link]

  • StudySmarter. (2024, September 5). GABA Signaling: Pathway & Brain Role. [Link]

  • ResearchGate. An overview of the γ-aminobutyric acid (GABA) signaling system. [Link]

  • QIAGEN. GABA Receptor Signaling. [Link]

  • Wikipedia. GABA. [Link]

  • Jones, S. M., & Westbrook, G. L. (1995). Defining Affinity with the GABAA Receptor. Neuron, 15(1), 181-189. [Link]

  • PubMed. l-2,4-Diaminobutyric acid and the GABA system. [Link]

  • PubMed. On high- and low-affinity agonist sites in GABAA receptors. [Link]

  • PubMed. Defining affinity with the GABAA receptor. [Link]

  • AmiGO. gamma-aminobutyric acid signaling pathway. [Link]

  • PubMed. A closer look at the high affinity benzodiazepine binding site on GABAA receptors. [Link]

  • PubMed Central. Characterization of GABA Receptors. [Link]

  • PubMed. 3-substituted GABA analogs with central nervous system activity: a review. [Link]

  • RxList. How Do GABA Analogs Work?. [Link]

  • ResearchGate. A Role of GABA Analogues in the Treatment of Neurological Diseases. [Link]

  • PubChem. (2S)-2-acetamido-4-aminobutanoic acid. [Link]

  • NCBI Bookshelf. GABA Receptor. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for (2S)-4-(acetylamino)-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of antibody cross-reactivity for the small molecule (2S)-4-(acetylamino)-2-aminobutanoic acid. Given the absence of commercially available, validated antibodies for this specific target, this document will focus on the principles and methodologies for the development and rigorous validation of such a crucial research tool. We will delve into the intricacies of generating antibodies against small molecules, provide a comparative analysis of state-of-the-art techniques to assess specificity, and offer detailed, field-proven protocols.

Introduction: The Analytical Challenge of a Unique Amino Acid

This compound, also known as N-gamma-acetyl-L-2,4-diaminobutyric acid, is a naturally occurring amino acid derivative.[1] Its role as a primary metabolite in organisms ranging from bacteria to humans suggests its involvement in fundamental physiological processes.[1] Research has pointed towards its potential neuroprotective and antioxidant properties, making it a molecule of significant interest in the study of metabolic pathways and as a potential therapeutic agent.[1]

The advancement of research into the precise roles of this compound is critically dependent on the availability of high-quality analytical tools. Among these, specific antibodies are paramount for techniques such as immunoassays for quantification in biological fluids and immunohistochemistry for localization in tissues. However, developing an antibody that specifically recognizes this small, modified amino acid without binding to structurally similar molecules is a significant biochemical challenge. This guide will equip you with the knowledge and practical protocols to navigate this challenge.

Generating an Immune Response to a Small Molecule: The Hapten-Carrier Principle

Small molecules like this compound, with a molecular weight under 1000 Da, are generally not immunogenic on their own; they are considered haptens.[][3][4] To elicit an immune response and generate antibodies, the hapten must be covalently conjugated to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), or Ovalbumin (OVA).[5][6] This hapten-carrier conjugate, now large enough to be recognized by the immune system, can be used to immunize an animal to produce antibodies.[1][7]

The design of this immunogen is a critical step that dictates the specificity of the resulting antibodies. A poorly designed conjugation strategy can lead to the generation of antibodies that recognize the linker used to attach the hapten to the carrier, or the carrier protein itself, rather than the hapten of interest.[4]

Caption: Synthesis of an immunogen for antibody production against a small molecule hapten.

Anticipating Cross-Reactivity: A Structural Perspective

Antibody cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar molecules.[8] For an antibody against this compound, the epitope—the specific part of the molecule the antibody recognizes—is very small. Minor structural similarities with other endogenous molecules can lead to off-target binding, compromising assay validity.

A crucial first step in designing a cross-reactivity assessment is to identify potential cross-reactants based on structural similarity. This includes precursors, metabolites, and other related amino acids.

Table 1: Potential Cross-Reactants for an Anti-(2S)-4-(acetylamino)-2-aminobutanoic acid Antibody

Compound NameStructureRationale for Potential Cross-Reactivity
This compound Structure of this compoundTarget Analyte
(2S)-2,4-diaminobutanoic acidStructure of (2S)-2,4-diaminobutanoic acidLacks the acetyl group. An antibody recognizing only the aminobutanoic acid backbone may cross-react.
N-acetyl-L-glutamic acidStructure of N-acetyl-L-glutamic acidSimilar acetylated amino acid structure, but with a different carbon chain length.
L-GlutamineStructure of L-GlutamineSimilar size and polarity, but lacks the acetyl group and has a different side chain.
(2S)-2-aminobutanoic acidStructure of (2S)-2-aminobutanoic acidShorter carbon chain and lacks the terminal acetylamino group.[9]
N-acetyl-L-lysineStructure of N-acetyl-L-lysineA common post-translationally modified amino acid. Tests for specificity towards the aminobutanoic acid backbone versus just the acetyl-lysine-like motif.

A Comparative Guide to Experimental Cross-Reactivity Assessment

No single method is sufficient to definitively determine the specificity of an antibody. A multi-pronged approach using orthogonal techniques is essential for a comprehensive validation. Here, we compare three powerful methods: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is a highly sensitive method for quantifying small molecules.[7][10] In this assay, the target analyte in a sample competes with a fixed amount of a labeled or coated antigen for binding to a limited amount of antibody. A higher concentration of the analyte in the sample results in a lower signal, allowing for quantification and assessment of cross-reactivity.[11][12]

Caption: Workflow of a competitive ELISA for small molecule detection.

Detailed Protocol for Competitive ELISA:

  • Plate Coating:

    • Dilute the purified anti-(2S)-4-(acetylamino)-2-aminobutanoic acid antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to prevent non-specific binding.[13]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and potential cross-reactants in assay buffer (e.g., 1% BSA in PBS).

    • Prepare a fixed concentration of a hapten-enzyme conjugate (e.g., this compound conjugated to HRP). The optimal concentration should be determined empirically.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the hapten-enzyme conjugate for 30-60 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Interpretation:

The data is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration at which the signal is inhibited by 50% (IC50) is a key parameter. Cross-reactivity is calculated as:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

Table 2: Hypothetical Competitive ELISA Data

CompoundIC50 (nM)% Cross-Reactivity
This compound10100%
(2S)-2,4-diaminobutanoic acid1,5000.67%
N-acetyl-L-glutamic acid5,0000.2%
L-Glutamine> 10,000< 0.1%
(2S)-2-aminobutanoic acid> 10,000< 0.1%
N-acetyl-L-lysine8001.25%

Pros and Cons of Competitive ELISA:

  • Pros: High sensitivity, high throughput, and quantitative.

  • Cons: Can be susceptible to matrix effects from complex samples, and the development of a suitable hapten-enzyme conjugate is required.

Western Blotting (Immunoblotting)

Principle: While not a primary quantitative method for small molecules, Western blotting can be adapted as a competitive assay to assess specificity.[14] A protein conjugate of this compound (e.g., BSA-conjugate) is separated by SDS-PAGE and transferred to a membrane. The antibody is then pre-incubated with the target analyte or potential cross-reactants before being used to probe the membrane. A reduction in the band intensity indicates specific binding.

Caption: Workflow for assessing antibody specificity using competitive Western blotting.

Detailed Protocol for Competitive Western Blotting:

  • Sample Preparation and Electrophoresis:

    • Prepare samples of a BSA-(2S)-4-(acetylamino)-2-aminobutanoic acid conjugate.

    • Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Competitive Antibody Incubation:

    • Prepare solutions of the primary antibody diluted in blocking buffer.

    • For the competition assay, pre-incubate the diluted primary antibody for 1-2 hours at room temperature with a high concentration (e.g., 10-100 µM) of either the free this compound (positive control for competition) or the potential cross-reactants. A no-competitor control should also be prepared.

  • Probing and Detection:

    • Incubate the membrane with the pre-incubated antibody solutions overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Data Interpretation:

The results are primarily qualitative. A significant reduction or complete disappearance of the band corresponding to the BSA-hapten conjugate in the presence of the free target analyte confirms that the antibody is specific to the hapten. The degree of signal reduction in the presence of potential cross-reactants indicates the extent of cross-reactivity.

Pros and Cons of Western Blotting:

  • Pros: Provides information about the antibody's ability to recognize the target in a denatured state, which is relevant for this application. It is a common technique in most molecular biology labs.

  • Cons: Less sensitive and not as quantitative as ELISA or SPR. It can be time-consuming.

Surface Plasmon Resonance (SPR)

Principle: SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[18] For cross-reactivity analysis, a derivative of this compound is immobilized on a sensor chip. The antibody is then injected, and its binding is measured. To test for cross-reactivity, the antibody can be pre-mixed with potential cross-reactants, or the cross-reactants can be injected directly to see if they bind to the immobilized antibody. SPR provides detailed kinetic information, including association (ka), dissociation (kd), and affinity (KD) constants.[19]

Caption: Basic workflow of an SPR experiment for antibody-hapten interaction analysis.

Detailed Protocol for SPR Cross-Reactivity Analysis:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Immobilize a derivative of this compound that has a free amine or other suitable group for coupling. A BSA-conjugate can also be used.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis of the Primary Interaction:

    • Prepare a series of dilutions of the purified antibody in a suitable running buffer (e.g., HBS-EP+).

    • Inject the antibody dilutions over the immobilized hapten surface and a reference surface (without hapten) to obtain sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Competition Analysis for Cross-Reactivity:

    • Prepare a solution of the antibody at a constant concentration (e.g., near its KD).

    • Prepare serial dilutions of the potential cross-reactants.

    • Pre-incubate the antibody with each dilution of the cross-reactant.

    • Inject these mixtures over the hapten-coated sensor chip. A decrease in the binding signal compared to the antibody alone indicates competition and thus cross-reactivity.

Data Interpretation:

SPR provides rich quantitative data. The affinity (KD) of the antibody for the target analyte should be significantly higher (i.e., a lower KD value) than for any potential cross-reactants. A competition assay will show a dose-dependent decrease in the antibody binding signal in the presence of a cross-reacting molecule.

Table 3: Hypothetical SPR Kinetic and Affinity Data

Interacting Moleculeka (1/Ms)kd (1/s)KD (M)
Anti-target Ab + Target 1.5 x 10^51.5 x 10^-41.0 x 10^-9 (1 nM)
Anti-target Ab + Analog A2.0 x 10^42.0 x 10^-21.0 x 10^-6 (1 µM)
Anti-target Ab + Analog BNo significant binding--

Pros and Cons of SPR:

  • Pros: Provides real-time kinetic data (ka and kd) in addition to affinity (KD), is label-free, and requires small amounts of sample.

  • Cons: The instrumentation can be expensive, and the development of the immobilization strategy for the small molecule can be challenging.

A Unified Strategy for Antibody Validation

Relying on a single experimental method for assessing antibody specificity is fraught with risk. A robust validation strategy integrates the results from multiple, orthogonal methods to build a comprehensive "specificity profile" for the antibody.

Decision-Making Flowchart for Antibody Validation:

Validation_Flowchart Start Start: Purified Antibody ELISA Competitive ELISA: Determine IC50 for target and key analogs Start->ELISA Check_ELISA Is % Cross-Reactivity < 1% for all analogs? ELISA->Check_ELISA SPR SPR Analysis: Determine KD for target and key analogs Check_ELISA->SPR Yes Fail Antibody is Not Specific Requires further purification or new development Check_ELISA->Fail No Check_SPR Is KD for analogs >100x higher than for target? SPR->Check_SPR Western Competitive Western Blot: Confirm competition with free target hapten Check_SPR->Western Yes Check_SPR->Fail No Check_Western Is band eliminated by target but not by analogs? Western->Check_Western Pass Antibody is Specific and Validated Check_Western->Pass Yes Check_Western->Fail No

Caption: A decision-making flowchart for the multi-step validation of an antibody against a small molecule.

Conclusion and Best Practices

The development and validation of an antibody specific for this compound is a challenging but achievable goal. Success hinges on a methodical approach that begins with a well-designed immunogen and culminates in a rigorous, multi-faceted validation process.

Key Recommendations for Researchers:

  • Rational Immunogen Design: Carefully consider the point of attachment of the hapten to the carrier protein to ensure the most unique structural features of the hapten are exposed to the immune system.

  • Embrace Orthogonal Validation: Do not rely on a single technique. Combine the quantitative power of competitive ELISA and SPR with the qualitative insights from competitive Western blotting.

  • Test a Panel of Analogs: Your assessment of cross-reactivity is only as good as the panel of potential cross-reactants you test. Be thorough in identifying and sourcing structurally similar molecules.

  • Demand Comprehensive Data: Whether developing an antibody in-house or sourcing it from a custom service, insist on seeing the full validation data package, including results from multiple assays and a panel of relevant analogs.

By adhering to these principles, researchers can develop and validate antibodies that are truly specific for this compound, enabling reliable and reproducible results in their studies of this important metabolite.

References

  • Peng, C., et al. (2013). Generation and Characterization of Pan-Specific Anti-Acetyllysine Antibody. Methods in Molecular Biology. [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. [Link]

  • Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs. [Link]

  • Immusmol. (2014). Antibodies against small molecules. Immusmol. [Link]

  • Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. [Link]

  • RCSB PDB. (2024). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. PNAS. [Link]

  • Hattori, T., et al. (2018). Next-generation antibodies for post-translational modifications. PMC. [Link]

  • Clementi, M. E., et al. (1991). Antibodies against small molecules. PubMed. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Aptamer Group. Anti-hapten Antibody Problems. Aptamer Group. [Link]

  • American Chemical Society. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]

  • MDPI. (2017). Developments and Challenges for mAb-Based Therapeutics. MDPI. [Link]

  • PubMed. (2004). Development of a PAN-specific, affinity-purified anti-acetylated lysine antibody for detection, identification, isolation, and intracellular localization of acetylated protein. PubMed. [Link]

  • Biomeda Corp. Competitive ELISA Protocol. Biomeda Corp. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics. [Link]

  • National Center for Biotechnology Information. (2021). Posttranslational Modifications and the Immunogenicity of Biotherapeutics. PMC. [Link]

  • BioPharmaSpec. Dealing with the challenges of post translational modification (PTMs). BioPharmaSpec. [Link]

  • PubChem. (-)-2-Aminobutyric acid. PubChem. [Link]

  • National Center for Biotechnology Information. (2019). Limited antibody specificity compromises epitranscriptomic analyses. PMC. [Link]

  • Rapid Novor. (2021). Why Verifying the Protein Sequence Is Crucial for Antibody Validation. Rapid Novor. [Link]

  • Creative Diagnostics. Antibody Specificity Validation. Creative Diagnostics. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • YouTube. (2013). Western Blotting Protocol. Cell Signaling Technology. [Link]

  • PubMed Central. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • BIAcore. Surface plasmon resonance. BIAcore. [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • Google Patents. (2010). Preparation of (s)-2-aminobutyric acid.
  • Royal Society of Chemistry. (2022). Design, synthesis and evaluation of a novel glutamine derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid. New Journal of Chemistry. [Link]

  • PubMed. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]

  • MDPI. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • BioMed Central. (2018). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. BioMed Central. [Link]

Sources

A Comparative Guide to the Synthesis, Characterization, and Potential Bioactivity of (2S)-4-(acetylamino)-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2S)-4-(acetylamino)-2-aminobutanoic acid is a chiral, non-proteinogenic amino acid derivative. Despite its well-defined structure, a comprehensive review of scientific literature reveals a significant gap in dedicated research on its synthesis, biological activity, and analytical protocols. This guide addresses this gap by providing a comparative analysis of proposed synthetic routes and characterization methodologies, drawing upon established principles and published data for structurally analogous compounds. We critically evaluate strategies starting from common precursors like (2S)-2,4-diaminobutanoic acid and L-glutamic acid, focusing on the central challenge of regioselective acylation. Furthermore, we outline the requisite analytical workflows for unambiguous structural verification and predict potential biological roles by comparison with related neuroactive compounds. This document serves as a foundational resource for researchers in chemical synthesis, drug discovery, and neuroscience aiming to investigate this novel molecule.

Introduction and Current Research Landscape

This compound is a derivative of L-2,4-diaminobutanoic acid (L-DABA) where the terminal, or gamma (γ), amino group is acetylated. Its structure suggests potential for unique biological activity, possibly acting as a metabolic intermediate or a neuromodulatory agent by mimicking or antagonizing endogenous ligands.

Direct studies on this specific molecule are conspicuously absent in the current body of published literature. However, substantial research exists on its core scaffold, (2S)-2-aminobutanoic acid, and its derivatives, which are valuable chiral building blocks for pharmaceuticals like the anti-epileptic drugs levetiracetam and brivaracetam.[1][2] The primary challenge and the likely reason for the scarcity of data is the difficulty in selectively modifying the γ-amino group in the presence of the more nucleophilic α-amino group.

This guide will therefore focus on a comparative analysis of proposed methodologies, providing the scientific rationale to empower researchers to synthesize and study this compound. We will draw comparisons to its key regioisomer, (2S)-2-acetamido-4-aminobutanoic acid[3], and other related aminobutanoic acid derivatives.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound requires a strategy that can differentiate between the two amino groups. We propose and compare two primary retrosynthetic pathways.

Pathway A: Regioselective Acylation of (2S)-2,4-Diaminobutanoic Acid (L-DABA)

This is the most direct approach, but it hinges on the effective protection of the α-amino group. The higher pKa and greater steric hindrance of the α-ammonium group compared to the γ-ammonium group allow for selective protection under controlled conditions.

Causality Behind Experimental Choices: The choice of protecting group for the α-amino function is critical. An ideal group should be stable during the subsequent acetylation of the γ-amino group and easily removable without racemization or side reactions.

  • Boc (tert-butyloxycarbonyl): Often preferred due to its stability and removal under mild acidic conditions (e.g., trifluoroacetic acid) which are unlikely to affect the newly formed amide bond.

  • Cbz (Carboxybenzyl): Removable by hydrogenolysis, a mild method that is also compatible with the target structure.

  • Copper(II) Chelation: A classic method for differentiating α-amino acids. The α-amino and carboxylate groups form a stable chelate with Cu(II) ions, leaving the γ-amino group free for reaction. This avoids separate protection and deprotection steps.

Proposed Workflow: Copper(II) Chelation Strategy

cluster_0 Step 1: Chelation cluster_1 Step 2: Selective Acetylation cluster_2 Step 3: Deprotection A L-DABA B CuSO4, pH 9 C Cu(II)-DABA Chelate (α-amino protected) A->C B->C Formation D Acetic Anhydride E Chelated Product (γ-amino acetylated) C->E D->E Acylation F EDTA or H2S G Final Product: (2S)-4-(acetylamino) -2-aminobutanoic acid E->G F->G Copper Removal

Caption: Workflow for Selective γ-Acylation via Copper Chelation.

Pathway B: Synthesis from L-Glutamic Acid

This pathway utilizes a more abundant and cheaper starting material and offers unambiguous regioselectivity from the outset. The synthesis involves the transformation of the γ-carboxylic acid of glutamic acid into an acetylamino group.

Causality Behind Experimental Choices: This route requires robust protection of the α-amino and α-carboxyl groups while the γ-carboxyl group is modified. A common strategy is to form a pyroglutamate derivative, protecting both functions simultaneously. The key transformation is the Curtius, Hofmann, or Schmidt rearrangement, which converts a carboxylic acid derivative (like an acyl azide) into a primary amine with the loss of one carbon, which is ideal for this transformation.

Comparison of Synthetic Pathways
ParameterPathway A (Selective Acylation)Pathway B (from L-Glutamic Acid)Alternative Asymmetric Syntheses
Starting Material (2S)-2,4-Diaminobutanoic AcidL-Glutamic AcidGlycine Schiff base + Halide
Key Challenge Regioselectivity (α- vs. γ-amino)γ-Carboxyl to Amine ConversionSynthesis of specific alkylating agent
Stereochemical Control Excellent (retained from start)Excellent (retained from start)High, but depends on chiral auxiliary[4][5]
Typical No. of Steps 3-4 (including protection/deprotection)5-74-5
Potential Issues Incomplete selectivity, side reactionsHarsh reagents for rearrangementsCost of chiral auxiliary, scalability[4]

Experimental Protocol: Pathway A using Boc Protection

  • α-Amino Protection: Dissolve (2S)-2,4-diaminobutanoic acid dihydrochloride in a 1:1 mixture of dioxane and water. Adjust the pH to 9.0 with NaOH. Add Di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the pH at 9.0. Stir overnight at room temperature.

  • Purification: Acidify the reaction mixture to pH 2-3 with cold 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain Nα-Boc-(2S)-2,4-diaminobutanoic acid.

  • γ-Amino Acetylation: Dissolve the product from step 2 in dichloromethane (DCM). Add triethylamine (2.2 equivalents) and cool to 0°C. Add acetic anhydride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield Nα-Boc-(2S)-4-(acetylamino)-2-aminobutanoic acid.

  • Deprotection: Dissolve the protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Final Isolation: Remove the solvent and excess TFA in vacuo. Triturate the residue with cold diethyl ether to precipitate the final product as a TFA salt. Purify further by ion-exchange chromatography or recrystallization. Self-Validation: Purity and identity at each step must be confirmed by TLC, NMR, and Mass Spectrometry to ensure complete reaction and prevent progression with incorrect intermediates.

Predicted Biological Profile and Comparative Analysis

While no direct biological data for this compound exists, we can infer potential activities based on its structural similarity to key neurochemicals.

G Target (2S)-4-(acetylamino) -2-aminobutanoic acid GABA GABA (γ-Aminobutyric acid) Target->GABA Structural Analog (differs by α-amino and N-acetyl groups) Glu L-Glutamic Acid Target->Glu Structurally Related DABA L-DABA (2,4-Diaminobutanoic acid) Target->DABA Direct Precursor

Caption: Structural Relationship of the Target Compound to Key Neurotransmitters.

  • Comparison with GABA: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The target molecule shares the 4-aminobutanoic acid backbone but has two key differences: an α-amino group and an acetylated γ-amino group. These changes will drastically alter its polarity, size, and ability to cross the blood-brain barrier. It is unlikely to bind to GABA receptors directly but could interfere with GABA transport or metabolism.

  • Comparison with N-acetylated Amino Acids: N-acetylaspartate is highly concentrated in the brain and is thought to be involved in myelin synthesis and as a storage form of aspartate. Similarly, this compound could serve as a metabolic intermediate or a transport form of L-DABA.[6]

  • Potential as a Pro-drug: The acetyl group could be metabolically cleaved by amidases in vivo to release L-DABA, which has known (though complex) neurological effects.

Analytical Methodologies for Characterization

Unambiguous characterization is paramount for any novel compound. The primary analytical challenge is to definitively confirm the position of the acetyl group, distinguishing the target 4-N-acetyl isomer from the 2-N-acetyl isomer.

A Synthesized Crude Product B Mass Spectrometry (LC-MS) - Confirm Mass - Assess Purity A->B C NMR Spectroscopy (1H, 13C, COSY, HSQC) - Confirm Connectivity - Differentiate Isomers B->C D Chiral HPLC - Determine Enantiomeric Purity (%ee) C->D E Purified & Verified Compound D->E

Caption: Analytical Workflow for Structural Verification.

Comparative Table of Analytical Techniques
TechniquePurposeKey Information ProvidedComparison / Rationale
¹H NMR Structural ElucidationChemical shifts and coupling patterns of protons adjacent to the amino groups will differ significantly between the 2-N-acetyl and 4-N-acetyl isomers.The most powerful tool for initial isomer identification. The CH proton at the C2 position will show a different chemical shift and coupling depending on whether the adjacent amino group is free or acetylated.
¹³C NMR Structural ConfirmationThe chemical shifts of the carbonyl carbon of the acetyl group and the carbons of the butanoic acid backbone (C2 and C4) will be distinct for each isomer.Provides definitive evidence of the acetyl group's location.
Mass Spectrometry (MS) Molecular Weight & PurityProvides the molecular weight, confirming the addition of a single acetyl group. Fragmentation patterns (MS/MS) can help locate the acetyl group.Essential for confirming mass, but NMR is more reliable for distinguishing these specific regioisomers.
Chiral HPLC Stereochemical PurityQuantifies the enantiomeric excess (%ee) to ensure the (2S) configuration has been maintained throughout the synthesis.Mandatory for verifying that the stereocenter was not compromised, especially if any harsh reaction conditions were used.

Protocol: HPLC-MS Analysis for Purity and Mass Verification

  • Sample Preparation: Dissolve 1 mg of the final compound in 1 mL of a water/acetonitrile (95:5) mixture with 0.1% formic acid.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Expected Ion [M+H]⁺: 161.09 g/mol (for C₆H₁₂N₂O₃).

  • Data Analysis: Integrate the peak area to determine purity (% area). Confirm the mass of the main peak corresponds to the expected molecular weight of the product.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, this guide establishes a clear and scientifically grounded framework for its future investigation. The comparative analysis indicates that regioselective acylation of L-DABA, particularly via a copper chelation or Nα-Boc protection strategy, represents the most promising and efficient synthetic route.

Future work should prioritize:

  • Empirical Synthesis and Characterization: Execution of the proposed synthetic pathways and rigorous analytical verification by NMR and chiral chromatography to create a reference standard.

  • Initial Biological Screening: In vitro assays focusing on GABAergic systems, including receptor binding, neurotransmitter uptake, and metabolism by brain homogenates.

  • Metabolic Stability: Investigation of the compound's stability in plasma and liver microsomes to determine if it acts as a pro-drug for L-DABA.

By providing this detailed comparative guide, we have laid the necessary groundwork to move this compound from a chemical novelty to a compound with known properties and potential biological significance.

References

  • Mechanism of α-acetyl-γ-butyrolactone synthesis. Semantic Scholar. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • (2S)-2-acetamido-4-aminobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health (NIH). [Link]

  • γ-Butyrolactone. Wikipedia. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]

  • precursors gamma-butyrolactone gbl: Topics by Science.gov. Science.gov. [Link]

  • (2s)-4-(Acetyloxy)-2-aminobutanoic acid - CAS:7540-67-2. yfsw.com. [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. National Institutes of Health (NIH). [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. ResearchGate. [Link]

  • Showing Compound D-2-Aminobutanoic acid (FDB012680). FooDB. [Link]

  • Role of N-acetylamino acids in cerebral protein synthesis. II. Incorporation of radioactivity from labelled acetyl and aminoacyl moieties into RNA. PubMed. [Link]

  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]

  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. [Link]

  • Rapid determination of 4-aminobutyric acid and L-glutamic acid in biological decarboxylation process by capillary electrophoresis-mass spectrometry. PubMed. [Link]

Sources

A Comparative Guide to Assessing the Purity of Commercially Available (2S)-4-(acetylamino)-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available (2S)-4-(acetylamino)-2-aminobutanoic acid, a key building block in various pharmaceutical and research applications.[1][2] We will delve into the rationale behind experimental choices, present detailed protocols for orthogonal analytical techniques, and offer a framework for interpreting the resulting data.

The core principle of this guide is to establish a self-validating system for purity assessment. By employing multiple, independent analytical techniques, we can build a comprehensive and trustworthy purity profile of the target compound.

Understanding the Analyte and Potential Impurities

This compound, also known as N-gamma-acetyl-L-2,4-diaminobutyric acid, is a chiral amino acid derivative.[1] Its synthesis often involves a combination of enzymatic resolution and chemical modification.[1] A common synthetic route involves the enzymatic hydrolysis of a racemic N-acyl-2-aminobutyric acid to yield the desired (S)-enantiomer, followed by selective acetylation.[1]

This synthetic pathway can introduce several potential impurities:

  • Enantiomeric Impurity: The corresponding (2R)-enantiomer is a critical impurity to quantify due to potentially different pharmacological or toxicological profiles.

  • Diastereomeric Impurities: If the starting materials for synthesis are not enantiomerically pure, diastereomeric impurities can form.

  • Process-Related Impurities: These can include residual starting materials (e.g., 2-aminobutanoic acid, N-benzoyl-2-aminobutyric acid), reagents (e.g., acetic anhydride), and by-products from side reactions.[1]

  • Degradation Products: Improper storage or handling can lead to the degradation of the final product.

A robust purity assessment, therefore, must address both the chemical and stereochemical purity of the compound.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

To ensure a thorough and reliable assessment of purity, we will employ a multi-pronged analytical approach utilizing High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.[3]

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[4][5] By using a chiral stationary phase (CSP), we can separate the (2S) and (2R)-enantiomers of 4-(acetylamino)-2-aminobutanoic acid and quantify the presence of the undesired enantiomer. Direct analysis of the underivatized amino acid is preferable as it avoids potential side reactions and impurities from derivatization steps.[6]

Experimental Protocol:

  • Column: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is recommended for the direct analysis of underivatized amino acids.[6]

  • Mobile Phase: A simple, LC-MS compatible mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with formic acid) is a good starting point. The organic modifier concentration can be optimized to achieve the best resolution.[6]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

  • Analysis: Inject a solution of the racemic compound to confirm the elution order and resolution of the enantiomers. Subsequently, inject the sample solution to determine the enantiomeric excess.

Methodology 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Achiral Purity

Rationale: RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity. It is ideal for identifying and quantifying process-related impurities and degradation products that have different polarities compared to the main compound.[7]

Experimental Protocol:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice for this application.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Methodology 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: Coupling liquid chromatography with mass spectrometry provides a highly sensitive and selective method for detecting and identifying impurities, even at trace levels.[7] The mass-to-charge ratio (m/z) of an ion provides information about its molecular weight, which is crucial for impurity identification.[7]

Experimental Protocol:

  • LC System: Utilize the same LC conditions as the RP-HPLC method described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is suitable for this compound.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Analysis: Analyze the mass spectra of any impurity peaks detected in the chromatogram to propose their structures based on their m/z values and fragmentation patterns.

Methodology 4: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[8][9] By integrating the signal of the analyte against a certified internal standard of known purity, an absolute purity value can be determined.[8][10] This technique is particularly valuable as it is insensitive to the chemical structure of impurities, provided their signals do not overlap with those of the analyte or the internal standard.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.[3]

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid, should be used.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 2 mg of the internal standard into the same NMR tube.

    • Add a precise volume of D₂O (e.g., 0.75 mL).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[8]:

    P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation and Comparison

To facilitate a clear comparison of results from different commercial sources, all quantitative data should be summarized in a structured table.

Analytical Technique Parameter Measured Supplier A Supplier B Supplier C
Chiral HPLC Enantiomeric Purity (%ee)99.8%99.5%>99.9%
RP-HPLC Achiral Purity (% Area)99.2%98.5%99.7%
LC-MS Identified ImpuritiesImpurity X (0.3%), Impurity Y (0.5%)Impurity X (0.8%), Impurity Z (0.7%)Below detection limit
qNMR Absolute Purity (%)99.1%98.3%99.6%
Visualization of Experimental Workflows

Visualizing the experimental workflows can aid in understanding the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_sample Sample Acquisition cluster_analysis Orthogonal Analytical Techniques cluster_results Purity Profile Sample Commercial this compound Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC RP_HPLC RP-HPLC Analysis Sample->RP_HPLC LC_MS LC-MS Analysis Sample->LC_MS qNMR qNMR Analysis Sample->qNMR Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Chemical_Purity Chemical Purity RP_HPLC->Chemical_Purity Impurity_ID Impurity Identification LC_MS->Impurity_ID Absolute_Purity Absolute Purity qNMR->Absolute_Purity Final_Assessment Comprehensive Purity Assessment Enantiomeric_Purity->Final_Assessment Chemical_Purity->Final_Assessment Impurity_ID->Final_Assessment Absolute_Purity->Final_Assessment

Caption: Workflow for the comprehensive purity assessment of this compound.

qNMR_Workflow Start Start: qNMR Analysis Weigh_Sample Accurately weigh sample Start->Weigh_Sample Weigh_IS Accurately weigh internal standard (IS) Weigh_Sample->Weigh_IS Dissolve Dissolve sample and IS in deuterated solvent Weigh_IS->Dissolve Acquire_Spectrum Acquire 1D ¹H NMR spectrum (ensure full relaxation) Dissolve->Acquire_Spectrum Process_Data Process spectrum (phasing, baseline correction) Acquire_Spectrum->Process_Data Integrate_Signals Integrate analyte and IS signals Process_Data->Integrate_Signals Calculate_Purity Calculate absolute purity using the qNMR equation Integrate_Signals->Calculate_Purity End End: Report Absolute Purity Calculate_Purity->End

Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.

Conclusion and Recommendations

The purity of this compound can vary between different commercial suppliers. A comprehensive assessment using orthogonal analytical techniques is crucial for ensuring the quality and suitability of the material for its intended application.

  • For applications where stereochemistry is critical , such as in the synthesis of chiral drugs, chiral HPLC is an indispensable tool for confirming enantiomeric purity.

  • For general use in research , RP-HPLC provides a good measure of overall chemical purity.

  • When unexpected impurities are detected , LC-MS is essential for their identification, which can provide insights into the synthetic route or potential degradation pathways.

  • For establishing a highly accurate and traceable purity value , qNMR is the method of choice.[9]

It is recommended that researchers and drug development professionals request certificates of analysis from suppliers that include data from multiple analytical techniques. When in-house verification is necessary, the methodologies outlined in this guide provide a robust framework for a thorough and reliable purity assessment. The choice of which techniques to employ will depend on the specific quality requirements of the application and a risk-based evaluation of the potential impact of impurities.[3]

References

  • Comparison of three amino acid analysis methods and their application to the amino acid impurity analysis for the development of high-purity amino acid certified reference materials. ResearchGate. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • N-Dansyl.-a-aminobutyricacid. Electrokinetic Separation of Chiral Compounds. Stanford University. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. OUCI. [Link]

  • Quality specifications for peptide drugs: A regulatory-pharmaceutical approach. ResearchGate. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health. [Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. [Link]

  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. PubMed. [Link]

  • Nγ-Acetyl-L-2,4-diaminobutyric acid. Toref. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Institutes of Health. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. MDPI. [Link]

  • Purity Profiling of Peptide Drugs. Hilaris Publisher. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PubMed. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • N(4)-acetyl-L-2,4-diaminobutyric acid. PubChem. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS. ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health. [Link]

  • 2,4-Diaminobutyric acid. Wikipedia. [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. National Institutes of Health. [Link]

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. National Institutes of Health. [Link]

  • Ng-Acetyl-L-2,4-diaminobutyric acid. J&K Scientific. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of (2S)-4-(acetylamino)-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop—A Commitment to Safety and Compliance

As researchers dedicated to advancing science, our responsibilities extend far beyond the successful execution of an experiment. The life cycle of every chemical we use, from procurement to disposal, falls under our stewardship. (2S)-4-(acetylamino)-2-aminobutanoic acid (CAS No. 1190-46-1) is an amino acid derivative utilized in various biochemical and metabolic studies.[1] While some safety data sheets (SDS) for similar compounds may not classify them as hazardous under the OSHA Hazard Communication Standard[2][3], the principle of prudent practice in the laboratory dictates a conservative approach.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed not as a rigid template, but as a self-validating system of protocols rooted in scientific integrity and regulatory awareness. Our goal is to empower you, our fellow scientists, to manage chemical waste with the same precision and rigor you apply to your research, ensuring the safety of our teams and the protection of our environment.

PART 1: Hazard Characterization and the Generator's Responsibility

The foundational step in any disposal procedure is a thorough risk assessment. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the entity generating the chemical waste is legally responsible for determining if it qualifies as hazardous waste—a concept known as "cradle-to-grave" responsibility.[4]

While this compound is not explicitly listed as a federal hazardous waste, the generator must still determine if it exhibits any of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[5] For a stable amino acid derivative in solid form, these characteristics are unlikely. However, the causality behind our stringent disposal protocol is based on two key factors:

  • Incomplete Toxicological Data: For many research chemicals, comprehensive toxicological and ecological data are not available. We must assume any substance could be harmful until proven otherwise.[6]

  • Potential for Contamination: In a laboratory setting, the pure chemical can become cross-contaminated with solvents or other reagents, altering its hazard profile.

Therefore, the most trustworthy and authoritative approach is to manage this compound waste as a chemical substance requiring professional disposal by a licensed contractor.

PART 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for packaging or disposal, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[7]

Required PPE and Engineering Controls

Control MeasureSpecificationRationale (The "Why")
Ventilation Work within a certified chemical fume hood or in a well-ventilated area.[8]To minimize the risk of inhaling fine particulates, which is a primary route of exposure for powdered chemicals.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]Protects against accidental splashes of contaminated solvents or airborne dust getting into the eyes.
Hand Protection Nitrile gloves, inspected for integrity before use.[10]Provides a barrier against direct skin contact. Proper glove removal technique is critical to avoid contaminating skin.[10]
Body Protection A buttoned lab coat and closed-toe shoes.Prevents contamination of personal clothing and protects the skin from spills.

PART 3: Spill Management Protocol

Accidents happen, but a well-defined protocol ensures they are managed safely and effectively.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the PPE detailed in Part 2.

  • Contain the Spill:

    • For solid/powder spills , gently cover the material with a damp paper towel to avoid generating dust.[11]

    • Carefully sweep or scoop the material into a designated waste container.[2][3] Do not dry sweep , as this can aerosolize the powder.

  • Decontaminate the Area: Wipe the spill surface with soap and water or an appropriate laboratory detergent.

  • Package Waste: All cleanup materials (gloves, paper towels, etc.) must be placed in the same hazardous waste container as the spilled chemical.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

PART 4: Core Disposal Protocol and Workflow

Disposing of this compound should not involve drain or regular trash disposal.[12] The authoritative and compliant method is through your institution's Environmental Health & Safety (EHS) department via a licensed waste disposal contractor.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

G cluster_0 cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Labeling cluster_3 Step 3: Storage & Disposal A Waste Generation (this compound) B Is the waste pure solid or a mixture (e.g., in solution)? A->B C Place in a dedicated, sealed, and compatible container for 'Non-Halogenated Solid Chemical Waste'. B->C Pure Solid D Place in a dedicated, sealed, and compatible container for 'Non-Halogenated Liquid Chemical Waste'. B->D Mixture/Solution E Attach a Hazardous Waste Tag immediately upon adding the first waste material. C->E D->E F Clearly list ALL chemical constituents including 'this compound', solvents, and reactants with percentages. E->F G Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area. F->G H Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. G->H

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Methodology:
  • Waste Segregation:

    • At the point of generation, dedicate a specific, chemically compatible waste container for this compound and related experimental waste.

    • Causality: Proper segregation prevents dangerous reactions between incompatible chemicals and is a core requirement for waste contractors.[13] Do not mix this waste stream with halogenated solvents or heavy metals unless your protocol requires it and it is labeled as such.

  • Container Management:

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • Keep the container closed at all times except when adding waste. This is a key EPA regulation for Satellite Accumulation Areas (SAAs).[14]

  • Accurate Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled. Affix your institution's official hazardous waste tag.

    • Write out the full chemical name: "this compound." Avoid abbreviations.

    • If it is a mixture, list all components and their approximate percentages.

    • Causality: Accurate labeling is required by the EPA and the Department of Transportation (DOT) for safe transport and proper final disposal (e.g., incineration).[15] It informs waste handlers of the container's contents to ensure safe handling.

  • Accumulation and Storage:

    • Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS office to arrange for pickup.

    • The waste will be collected by a licensed hazardous waste hauler for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The preferred disposal method for this type of organic material is typically high-temperature incineration.[11]

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • (S)-N-Fmoc-3-aminobutanoic acid Safety Data Sheet. AAPPTec, LLC. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. Arnold & Porter. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration. [Link]

  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]

  • Identification and Listing of Hazardous Waste. Regulations.gov. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-4-(acetylamino)-2-aminobutanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-4-(acetylamino)-2-aminobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.